Product packaging for 2-(Methoxymethyl)benzoic acid(Cat. No.:CAS No. 88550-19-0)

2-(Methoxymethyl)benzoic acid

Cat. No.: B1313828
CAS No.: 88550-19-0
M. Wt: 166.17 g/mol
InChI Key: SZBJAHPVWKIPIU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)benzoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1313828 2-(Methoxymethyl)benzoic acid CAS No. 88550-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBJAHPVWKIPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482176
Record name 2-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88550-19-0
Record name 2-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the known chemical properties of 2-(Methoxymethyl)benzoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes computed data and, for comparative purposes, experimental data for its structural isomer, 4-(Methoxymethyl)benzoic acid. All quantitative data is summarized in structured tables, and a proposed synthetic workflow is visualized.

Core Chemical Properties

This compound is an organic compound and a derivative of benzoic acid. Its structure features a methoxymethyl group at the ortho-position of the benzoic acid.

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 88550-19-0[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Canonical SMILES COCC1=CC=CC=C1C(=O)O[1]
InChI Key SZBJAHPVWKIPIU-UHFFFAOYSA-N[1]
XLogP3 (Computed) 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Exact Mass 166.062994177[1]
Monoisotopic Mass 166.062994177[1]
Topological Polar Surface Area 46.5 Ų[1]
Heavy Atom Count 12[1]

Physical and Spectroscopic Properties

Table 2: Experimental Properties of 4-(Methoxymethyl)benzoic Acid

PropertyValueSource
Melting Point 123 °C[2][3]
Boiling Point 281.8 °C at 760 mmHg[2]
Flash Point 112.5 °C[2]
Density 1.177 g/cm³[2]
pKa (Predicted) 4.19 ± 0.10[3]
Solubility Slightly soluble in Chloroform and DMSO.[3]

Synthesis of (Methoxymethyl)benzoic Acids

While a specific protocol for the synthesis of this compound was not found, a general method for the preparation of its isomer, 4-(Methoxymethyl)benzoic acid, has been documented. This procedure involves a nucleophilic substitution reaction and can likely be adapted for the synthesis of the 2-isomer, starting from 2-(bromomethyl)benzoic acid.

Experimental Protocol: Synthesis of 4-(Methoxymethyl)benzoic Acid

This protocol describes the synthesis of 4-(Methoxymethyl)benzoic acid from 4-bromomethylbenzoic acid via a nucleophilic substitution reaction with methoxide.

Materials:

  • 4-Bromomethylbenzoic acid

  • Potassium hydroxide (KOH)

  • Methanol (CH₃OH)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Hexane

  • 100 mL round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer or boiling stones

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • pH paper

Procedure:

  • In a 100 mL round-bottomed flask containing methanol (25 mL) and a magnetic stirrer or boiling stone, dissolve 1.1 g of potassium hydroxide.

  • To this methanolic KOH solution, add 1.1 g of 4-bromomethylbenzoic acid.

  • Attach a reflux condenser to the flask and gently boil the mixture for 45 minutes. The reaction time starts when the mixture begins to boil. Ensure proper mixing by swirling the flask every five minutes if not using a magnetic stirrer.

  • After the reflux period, cool the flask to room temperature.

  • Remove the methanol using a rotary evaporator.

  • Dissolve the resulting residue in 30 mL of deionized water.

  • Acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic, as indicated by pH paper. This will precipitate the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with two 15 mL portions of hexane.

  • Recrystallize the crude product from deionized water.

  • Isolate the purified solid by vacuum filtration and dry it thoroughly under vacuum.

  • Record the final weight and determine the melting point of the dried product.

Proposed Synthesis Workflow for (Methoxymethyl)benzoic Acids

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start Start with (Bromomethyl)benzoic acid isomer reflux Reflux for 45 min start->reflux Add reagents KOH in Methanol reagents->reflux Dissolve in evaporation Evaporate Methanol reflux->evaporation Cool and dissolution Dissolve in Water evaporation->dissolution acidification Acidify with HCl dissolution->acidification filtration1 Filter Precipitate acidification->filtration1 washing Wash with Hexane filtration1->washing recrystallization Recrystallize from Water washing->recrystallization filtration2 Filter Purified Solid recrystallization->filtration2 drying Dry under Vacuum filtration2->drying product Final Product: (Methoxymethyl)benzoic acid drying->product

Caption: Proposed workflow for the synthesis of (Methoxymethyl)benzoic acids.

Safety and Hazards

This compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Biological Activity and Signaling Pathways

There is currently no available information in the searched literature regarding the biological activity or any associated signaling pathways for this compound. Further research is required to determine its pharmacological and toxicological profiles.

Conclusion

This technical guide has summarized the currently available chemical and physical properties of this compound. A significant lack of experimental data for this compound necessitates the use of computed values and comparative data from its isomers to provide a more complete, albeit predictive, profile. The provided synthesis protocol for the 4-isomer offers a viable starting point for the laboratory preparation of this compound, which would enable further experimental investigation into its properties and potential applications. As with any chemical compound, appropriate safety measures should be strictly adhered to during its handling and use.

References

An In-depth Technical Guide to 2-(Methoxymethyl)benzoic acid (CAS: 88550-19-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a methoxymethyl group on the benzene ring, provides a scaffold for the synthesis of a variety of derivatives with potential biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 88550-19-0
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance Solid
Melting Point 94 °C
Boiling Point (Predicted) 271.4 ± 15.0 °C
XlogP (Predicted) 1.7[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Synthesis and Reactivity

A potential synthetic approach could start from methyl 2-(bromomethyl)benzoate. The methoxymethyl group can be introduced via a Williamson ether synthesis by reacting methyl 2-(bromomethyl)benzoate with sodium methoxide. The final step would then be the hydrolysis of the methyl ester to yield the desired carboxylic acid.

3.1. General Experimental Protocol for Ester Hydrolysis

The following is a general procedure for the hydrolysis of a methyl benzoate derivative, which can be adapted for the final step in the synthesis of this compound.[4][5]

  • Materials: Methyl 2-(methoxymethyl)benzoate, Sodium Hydroxide (NaOH), Methanol, Water, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the methyl ester in a mixture of methanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture under reflux for a specified period (e.g., 4 hours) to ensure complete hydrolysis.[4]

    • After cooling the reaction mixture, acidify it with concentrated hydrochloric acid to a pH that ensures the precipitation of the carboxylic acid.[4]

    • Collect the precipitated this compound by filtration.

    • Wash the solid with cold water to remove any inorganic impurities.[5]

    • Dry the product, for example, under vacuum.

3.2. Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the methoxymethyl group.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions. The directing effects of the carboxylic acid (meta-directing) and the methoxymethyl group (ortho-, para-directing) will influence the regioselectivity of these reactions.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the searched literature. However, predicted and related compound data can provide an indication of the expected spectral features.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-O stretching vibrations.[6][7][8]

4.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). Fragmentation patterns may involve the loss of the methoxymethyl group or the carboxylic acid group. Predicted mass spectrometry data suggests adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2]

Potential Biological Activities and Signaling Pathways

While no specific biological activity data for this compound has been found, derivatives of benzoic acid are known to possess a range of biological activities, including anti-inflammatory properties.[9][10][11]

5.1. Anti-inflammatory Activity

Many benzoic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation.[12]

5.1.1. Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to assess COX inhibition is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.[13][14][15]

  • Principle: The peroxidase component of COX catalyzes the oxidation of a probe in the presence of prostaglandin G2, the intermediate product of the COX reaction, leading to a fluorescent or colored product. Inhibitors of COX will reduce the amount of product formed.

  • General Procedure:

    • Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound (this compound) at various concentrations. A known COX inhibitor (e.g., celecoxib for COX-2) is used as a positive control.[13]

    • Initiate the reaction by adding arachidonic acid, the substrate for COX.

    • Measure the fluorescence or absorbance over time using a plate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

5.2. Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Some anti-inflammatory compounds act by inhibiting this pathway.

5.2.1. Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to determine if a compound can inhibit the transcriptional activity of NF-κB.[16][17][18][19][20]

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.

  • General Procedure:

    • Seed cells stably expressing the NF-κB luciferase reporter in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • After an incubation period, lyse the cells and add a luciferase assay reagent.

    • Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

5.2.2. Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription

Caption: Simplified NF-κB Signaling Pathway.

Conclusion

This compound represents a molecule of interest for medicinal chemistry and drug discovery. While comprehensive experimental data is currently limited, its structural features suggest potential for the development of novel therapeutic agents. The information provided in this guide on its physicochemical properties, potential synthetic routes, and possible biological activities, particularly in the context of inflammation, serves as a valuable resource for researchers in the field. Further investigation into the synthesis, spectroscopic characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-(Methoxymethyl)benzoic acid. Due to a notable lack of publicly available experimental data for this specific compound, this document presents computed data for this compound and, for comparative purposes, detailed experimental data for the closely related compound, 2-methoxybenzoic acid. A plausible synthetic route for this compound is also proposed, complete with a detailed experimental workflow and a corresponding visualization. This guide aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound, with the molecular formula C9H10O3, is a substituted aromatic carboxylic acid.[1] Its structure, featuring both a carboxylic acid and a methoxymethyl group in ortho positions on a benzene ring, suggests potential applications as a versatile intermediate in organic synthesis and as a scaffold in the design of novel therapeutic agents. The spatial arrangement of these functional groups can influence its chemical reactivity, physical properties, and biological activity. This guide summarizes the known structural information and provides a framework for its synthesis and further investigation.

Molecular Structure and Properties

The fundamental structural and physicochemical properties of this compound have been computed and are available through public databases.[1]

Computed Physicochemical Properties
PropertyValueSource
Molecular Formula C9H10O3PubChem[1]
Molecular Weight 166.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES COCC1=CC=CC=C1C(=O)OPubChem[1]
InChI Key SZBJAHPVWKIPIU-UHFFFAOYSA-NPubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Molecular Visualization

The following diagram illustrates the 2D chemical structure of this compound.

2D Structure of this compound

Spectroscopic Data (Comparative Analysis)

Infrared (IR) Spectroscopy of 2-Methoxybenzoic Acid

The IR spectrum of 2-methoxybenzoic acid exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid dimer)
3080-3030C-H stretch (aromatic)
1700-1680C=O stretch (aryl carboxylic acid)
1625-1465C=C stretch (aromatic ring)
1320-1210C-O stretch (carboxylic acid)
~1250C-O-C stretch (aryl ether)
960-900O-H bend (out-of-plane)

Note: The broadness of the O-H stretch is due to hydrogen bonding.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methoxybenzoic Acid

The ¹H and ¹³C NMR spectra of 2-methoxybenzoic acid in a suitable deuterated solvent would be expected to show the following signals:

¹H NMR (Predicted):

  • ~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~7.0-8.0 ppm (multiplets, 4H): Aromatic protons.

  • ~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

¹³C NMR (Predicted):

  • ~165-170 ppm: Carboxylic acid carbon (-COOH).

  • ~155-160 ppm: Aromatic carbon attached to the methoxy group.

  • ~110-135 ppm: Other aromatic carbons.

  • ~55 ppm: Methoxy carbon (-OCH₃).

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from phthalide: 1) base-catalyzed hydrolysis to form 2-(hydroxymethyl)benzoic acid, followed by 2) a Williamson ether synthesis to introduce the methyl group.

Proposed Experimental Protocol

Step 1: Synthesis of 2-(Hydroxymethyl)benzoic Acid from Phthalide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalide (1 equivalent) in ethanol.

  • Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).

  • Heating: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH 1-2), which can be confirmed with pH paper. The product, 2-(hydroxymethyl)benzoic acid, will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried 2-(hydroxymethyl)benzoic acid (1 equivalent) from Step 1 in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH) (2.2 equivalents to deprotonate both the alcohol and carboxylic acid), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Methylation: Add methyl iodide (CH₃I) (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution with 1 M HCl to pH 1-2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

synthesis_workflow start Phthalide step1 1. NaOH, Ethanol/H₂O, Reflux 2. HCl (aq) start->step1 intermediate 2-(Hydroxymethyl)benzoic acid step1->intermediate step2 1. NaH, anhy. THF 2. CH₃I intermediate->step2 product This compound step2->product

Proposed synthesis of this compound.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for this compound, various derivatives of methoxybenzoic acid have shown a range of biological effects, including anti-inflammatory and antimicrobial properties. For instance, certain hydroxymethoxybenzoic acid derivatives have demonstrated hepatoprotective effects in animal models through anti-inflammatory and antioxidant mechanisms.[3] The structural similarity of this compound to these compounds suggests that it could be a valuable candidate for biological screening.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol for this compound.

  • Comprehensive characterization of its molecular structure and properties using experimental techniques such as X-ray crystallography, NMR, IR, and mass spectrometry.

  • Screening for a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.

  • Investigation of its potential as a precursor for the synthesis of more complex, biologically active molecules.

Conclusion

This technical guide has summarized the currently available information on the molecular structure of this compound. While there is a scarcity of direct experimental data, the provided computed properties and comparative data for a closely related compound offer a solid starting point for researchers. The proposed synthetic pathway provides a logical and feasible approach to obtaining this compound for further study. The potential for interesting biological activity, based on related structures, warrants future investigation into the synthesis and characterization of this compound, which could prove to be a valuable molecule in the fields of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(methoxymethyl)benzoic acid, a valuable building block in organic synthesis. The document details established methodologies, including experimental protocols and quantitative data, to support research and development activities. Visual diagrams of the synthetic routes are provided to facilitate a clear understanding of the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through a two-step process commencing with the formation of the key intermediate, 2-(hydroxymethyl)benzoic acid. This intermediate is then methylated to yield the final product. An alternative, though less common, pathway involves the direct methoxymethylation of a benzoic acid precursor. This guide will focus on the most prevalent and well-documented routes.

Two primary methods for the synthesis of 2-(hydroxymethyl)benzoic acid are highlighted:

  • Catalytic Hydrogenation of Phthalaldehydic Acid: This method involves the selective reduction of the aldehyde functional group of phthalaldehydic acid.

  • Hydrolysis of Phthalide: This approach utilizes the ring-opening of the lactone, phthalide, under basic conditions.

Following the synthesis of 2-(hydroxymethyl)benzoic acid, the hydroxyl group is methylated to afford this compound. The Williamson ether synthesis is a common and effective method for this transformation.

An alternative pathway involves the synthesis of a methyl 2-(halomethyl)benzoate, which is then reacted with sodium methoxide, followed by hydrolysis to yield the target acid.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound.

PathwayStepStarting MaterialReagentsSolventReaction TimeTemperatureYield
Route 1: Via Phthalaldehydic Acid 1. HydrogenationPhthalaldehydic AcidH₂, 5% Pd/Al₂O₃, 10% NaHCO₃Water~2 hours22 °CHigh
2. Methylation (Williamson Ether Synthesis)2-(Hydroxymethyl)benzoic AcidCH₃I, NaHAnhydrous THF4-6 hours0 °C to 60 °CGood
Route 2: Via Phthalide 1. HydrolysisPhthalideNaOH (aq)Water/Ethanol1-3 hoursRefluxHigh
2. Methylation (Williamson Ether Synthesis)2-(Hydroxymethyl)benzoic AcidCH₃I, NaHAnhydrous THF4-6 hours0 °C to 60 °CGood
Alternative Route 1. BrominationMethyl o-toluateN-Bromosuccinimide (NBS), Benzoyl peroxide (BPO)Carbon tetrachloride1.5 hoursRefluxQuantitative
2. MethoxylationMethyl 2-(bromomethyl)benzoateSodium methoxide (NaOCH₃)Methanol---
3. HydrolysisMethyl 2-(methoxymethyl)benzoateNaOH, HClMethanol/Water4 hoursReflux~95%

Note: Yields are often dependent on the specific reaction scale and purification methods. "High" and "Good" are qualitative descriptors based on literature.

Experimental Protocols

Route 1: Synthesis of this compound via Phthalaldehydic Acid

Step 1: Catalytic Hydrogenation of Phthalaldehydic Acid to 2-(Hydroxymethyl)benzoic Acid [1][2][3][4]

  • Materials: Phthalaldehydic acid, 10% Sodium Bicarbonate (NaHCO₃) solution, 5% Palladium on Alumina (Pd/Al₂O₃) catalyst, Hydrogen gas, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve phthalaldehydic acid in a 10% aqueous solution of sodium bicarbonate to achieve a pH between 8 and 14.[2][3]

    • Transfer the solution to a hydrogenation reactor containing the 5% Pd/Al₂O₃ catalyst.

    • Purge the reactor with an inert gas (e.g., nitrogen) and then pressurize with hydrogen gas to 10 bar.[1]

    • Stir the reaction mixture vigorously at 22 °C until the uptake of hydrogen ceases (approximately 2 hours).[1]

    • Depressurize the reactor and filter the reaction mixture to remove the catalyst.

    • Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid to a pH of 4-5 to precipitate 2-(hydroxymethyl)benzoic acid as a white solid.[1][2]

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Avoid heating during drying to prevent the formation of phthalide.[2]

Step 2: Methylation of 2-(Hydroxymethyl)benzoic Acid to this compound (Williamson Ether Synthesis) [5][6][7]

  • Materials: 2-(Hydroxymethyl)benzoic acid, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Water, Diethyl ether.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-(hydroxymethyl)benzoic acid in anhydrous THF.

    • Cool the mixture to 0 °C using an ice bath and add sodium hydride (1.2 equivalents) portion-wise.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

    • Upon completion, cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Route 2: Synthesis of this compound via Phthalide

Step 1: Base-Catalyzed Hydrolysis of Phthalide to 2-(Hydroxymethyl)benzoic Acid [8]

  • Materials: Phthalide, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve phthalide in ethanol.

    • Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents) to the stirred solution.

    • Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.[8]

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH 1-2) to precipitate the product.

    • Collect the precipitated 2-(hydroxymethyl)benzoic acid by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water and dry.

Step 2: Methylation of 2-(Hydroxymethyl)benzoic Acid

  • Follow the procedure outlined in Route 1, Step 2.

Alternative Route: Synthesis via Methyl 2-(bromomethyl)benzoate

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate from Methyl o-toluate

  • Materials: Methyl o-toluate, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride.

  • Procedure:

    • Dissolve methyl o-toluate in carbon tetrachloride in a round-bottom flask.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux for 1.5 hours.

    • Cool the reaction mixture and filter to remove the succinimide byproduct.

    • Evaporate the solvent under reduced pressure to obtain methyl 2-(bromomethyl)benzoate. The reaction is reported to be quantitative.

Step 2: Reaction of Methyl 2-(bromomethyl)benzoate with Sodium Methoxide

  • Materials: Methyl 2-(bromomethyl)benzoate, Sodium methoxide (NaOCH₃), Methanol.

  • Procedure:

    • Dissolve methyl 2-(bromomethyl)benzoate in methanol.

    • Add a solution of sodium methoxide in methanol.

    • Stir the reaction mixture at room temperature. The reaction proceeds via an SN2 mechanism where the methoxide ion displaces the bromide.

    • Monitor the reaction by TLC.

    • Upon completion, the solvent can be removed under reduced pressure. The resulting product is methyl 2-(methoxymethyl)benzoate.

Step 3: Hydrolysis of Methyl 2-(methoxymethyl)benzoate to this compound [9][10]

  • Materials: Methyl 2-(methoxymethyl)benzoate, Sodium hydroxide (NaOH), Methanol, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve methyl 2-(methoxymethyl)benzoate in a mixture of methanol and water.

    • Add sodium hydroxide and heat the mixture under reflux for 4 hours.[9]

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.

    • Filter the white crystalline precipitate, wash with water, and dry to yield this compound. A high yield (e.g., 95%) can be expected.[9]

Synthesis Pathway Diagrams

Synthesis_Pathway_1 Phthalaldehydic Acid Phthalaldehydic Acid 2-(Hydroxymethyl)benzoic Acid 2-(Hydroxymethyl)benzoic Acid Phthalaldehydic Acid->2-(Hydroxymethyl)benzoic Acid H2, Pd/Al2O3 10% NaHCO3 This compound This compound 2-(Hydroxymethyl)benzoic Acid->this compound CH3I, NaH THF Synthesis_Pathway_2 Phthalide Phthalide 2-(Hydroxymethyl)benzoic Acid 2-(Hydroxymethyl)benzoic Acid Phthalide->2-(Hydroxymethyl)benzoic Acid NaOH, H2O/EtOH then HCl This compound This compound 2-(Hydroxymethyl)benzoic Acid->this compound CH3I, NaH THF Synthesis_Pathway_3 Methyl o-toluate Methyl o-toluate Methyl 2-(bromomethyl)benzoate Methyl 2-(bromomethyl)benzoate Methyl o-toluate->Methyl 2-(bromomethyl)benzoate NBS, BPO CCl4 Methyl 2-(methoxymethyl)benzoate Methyl 2-(methoxymethyl)benzoate Methyl 2-(bromomethyl)benzoate->Methyl 2-(methoxymethyl)benzoate NaOCH3 CH3OH This compound This compound Methyl 2-(methoxymethyl)benzoate->this compound NaOH, H2O/CH3OH then HCl Experimental_Workflow_1 cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Methylation Dissolve Phthalaldehydic Acid in NaHCO3 (aq) Dissolve Phthalaldehydic Acid in NaHCO3 (aq) Add Pd/Al2O3 catalyst Add Pd/Al2O3 catalyst Dissolve Phthalaldehydic Acid in NaHCO3 (aq)->Add Pd/Al2O3 catalyst Pressurize with H2 (10 bar) Pressurize with H2 (10 bar) Add Pd/Al2O3 catalyst->Pressurize with H2 (10 bar) Stir at 22°C Stir at 22°C Pressurize with H2 (10 bar)->Stir at 22°C Filter to remove catalyst Filter to remove catalyst Stir at 22°C->Filter to remove catalyst Acidify with HCl (pH 4-5) Acidify with HCl (pH 4-5) Filter to remove catalyst->Acidify with HCl (pH 4-5) Isolate 2-(Hydroxymethyl)benzoic Acid Isolate 2-(Hydroxymethyl)benzoic Acid Acidify with HCl (pH 4-5)->Isolate 2-(Hydroxymethyl)benzoic Acid Suspend 2-(Hydroxymethyl)benzoic Acid in THF Suspend 2-(Hydroxymethyl)benzoic Acid in THF Add NaH at 0°C Add NaH at 0°C Suspend 2-(Hydroxymethyl)benzoic Acid in THF->Add NaH at 0°C Stir at RT Stir at RT Add NaH at 0°C->Stir at RT Add CH3I at 0°C Add CH3I at 0°C Stir at RT->Add CH3I at 0°C Heat to 60°C Heat to 60°C Add CH3I at 0°C->Heat to 60°C Quench with water Quench with water Heat to 60°C->Quench with water Extract with ether Extract with ether Quench with water->Extract with ether Purify product Purify product Extract with ether->Purify product cluster_step1 cluster_step1 cluster_step2 cluster_step2 Experimental_Workflow_2 cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Methylation Dissolve Phthalide in EtOH Dissolve Phthalide in EtOH Add NaOH (aq) Add NaOH (aq) Dissolve Phthalide in EtOH->Add NaOH (aq) Reflux for 1-3h Reflux for 1-3h Add NaOH (aq)->Reflux for 1-3h Cool to RT Cool to RT Reflux for 1-3h->Cool to RT Acidify with HCl (pH 1-2) Acidify with HCl (pH 1-2) Cool to RT->Acidify with HCl (pH 1-2) Isolate 2-(Hydroxymethyl)benzoic Acid Isolate 2-(Hydroxymethyl)benzoic Acid Acidify with HCl (pH 1-2)->Isolate 2-(Hydroxymethyl)benzoic Acid Suspend 2-(Hydroxymethyl)benzoic Acid in THF Suspend 2-(Hydroxymethyl)benzoic Acid in THF Add NaH at 0°C Add NaH at 0°C Suspend 2-(Hydroxymethyl)benzoic Acid in THF->Add NaH at 0°C Stir at RT Stir at RT Add NaH at 0°C->Stir at RT Add CH3I at 0°C Add CH3I at 0°C Stir at RT->Add CH3I at 0°C Heat to 60°C Heat to 60°C Add CH3I at 0°C->Heat to 60°C Quench with water Quench with water Heat to 60°C->Quench with water Extract with ether Extract with ether Quench with water->Extract with ether Purify product Purify product Extract with ether->Purify product cluster_step1 cluster_step1 cluster_step2 cluster_step2

References

A Technical Guide to the Spectroscopic Analysis of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Methoxymethyl)benzoic acid, catering to researchers, scientists, and professionals in drug development. The guide outlines predicted and theoretical data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Structure of this compound:

Data Presentation

Table 1: Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methylene protons, and the methoxy protons.

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
Aromatic (4H)7.2 - 8.1Multiplet4H
Methylene (-CH₂-)~4.6Singlet2H
Methoxy (-OCH₃)~3.4Singlet3H
Carboxylic Acid (-COOH)> 10Broad Singlet1H
Table 2: Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

CarbonChemical Shift (δ) ppm (Predicted)
Carboxylic Acid (C=O)> 170
Aromatic (C-COOH)~130
Aromatic (C-CH₂OCH₃)~138
Aromatic (4 CH)125 - 132
Methylene (-CH₂-)~70
Methoxy (-OCH₃)~58
Table 3: Predicted IR Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.

Functional GroupVibrationWavenumber (cm⁻¹) (Predicted)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Carboxylic Acid)Stretching1680-1710
C=C (Aromatic)Stretching1450-1600
C-O (Ether)Stretching1000-1300
C-O (Carboxylic Acid)Stretching1210-1320
Table 4: Mass Spectrometry Data

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted data for various adducts are presented below.[1]

Adductm/z (Predicted)
[M+H]⁺167.07027
[M+Na]⁺189.05221
[M-H]⁻165.05571
[M+NH₄]⁺184.09681
[M+K]⁺205.02615
[M]⁺166.06244

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Securely cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune the probe to the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and begin the experiment.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should typically be in the range of 1-10 µg/mL.

  • Data Acquisition (Electrospray Ionization - ESI) :

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The sample is ionized by applying a high voltage to a capillary, forming a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

    • The ions are then guided into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution, etc.) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Data_Processing Data Processing (FT, Baseline Correction, etc.) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation / Confirmation Spectral_Analysis->Structure_Elucidation

Caption: A flowchart of the general steps involved in spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Methoxymethyl)benzoic Acid and its Derivatives

This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their chemical properties, synthesis, and applications in research and drug development.

Core Compound: this compound

This compound is an organic compound featuring a benzoic acid core substituted with a methoxymethyl group at the ortho position.[1] Its unique structure makes it a valuable intermediate in organic synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 88550-19-0[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Canonical SMILES COCC1=CC=CC=C1C(=O)O[1]
InChI Key SZBJAHPVWKIPIU-UHFFFAOYSA-N[1]
Predicted XlogP 1.7[2]
Monoisotopic Mass 166.062994177 Da[1]
Safety and Hazards

This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Synthesis of this compound Derivatives

While a specific protocol for the parent compound is not detailed in the provided literature, the synthesis of related methoxybenzoic acid derivatives often involves multi-step reactions. A generalizable synthetic workflow is presented below.

General Synthetic Workflow

The synthesis of a substituted methoxybenzoic acid can be conceptualized as a multi-stage process, often starting from a readily available substituted toluene.

G A Substituted Toluene (e.g., 2,6-dichlorotoluene) B Methoxylation A->B NaOCH3, DMF, Cu+ salt C Intermediate (e.g., 2-methyl-3-chloroanisole) B->C D Grignard Reaction C->D Mg, THF E Carboxylation (with Dry Ice) D->E CO2 F Final Product (e.g., 2-methyl-3-methoxybenzoic acid) E->F Acidic Workup G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation & Pain D->E F Benzoic Acid Derivative (e.g., 2-Hydroxymethylbenzamide) F->C Inhibition

References

Potential Research Applications of 2-(Methoxymethyl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2-(Methoxymethyl)benzoic acid, a synthetically accessible aromatic carboxylic acid, serves as a valuable scaffold in medicinal chemistry and drug discovery. While direct research into its biological activities is limited, its derivatives have demonstrated significant potential across various therapeutic areas. This technical guide explores the prospective research applications of this compound by examining the pharmacological profiles of its key analogues. We delve into its role as a precursor for compounds with anti-inflammatory, anti-allergic, and anticancer properties. This document provides a comprehensive overview of the synthesis of the core molecule, detailed experimental protocols for evaluating its derivatives, and a summary of quantitative biological data. Furthermore, we visualize the key signaling pathways—COX/NF-κB, FcεRI, and MAPK/ERK—implicated in the activities of its derivatives, offering a roadmap for future research and development.

Introduction

This compound (CAS No: 88550-19-0) is an organic compound featuring a benzoic acid backbone with a methoxymethyl substituent at the ortho position.[1] Its bifunctional nature, possessing both a carboxylic acid and an ether linkage, makes it a versatile building block in organic synthesis. Although comprehensive biological studies on this compound itself are not widely published, its structural motif is present in a variety of pharmacologically active molecules. Research into its derivatives has revealed promising activities, suggesting that the this compound core can be a privileged scaffold for the development of novel therapeutics.

This guide will focus on the potential research applications of this compound by highlighting the significant findings related to its derivatives, thereby providing a strong rationale for its use in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
CAS Number 88550-19-0[1]
IUPAC Name This compound[1]
SMILES COCC1=CC=CC=C1C(=O)O[1]
LogP (Predicted) 1.7[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the ring-opening of phthalide followed by methylation.

General Synthetic Workflow

The synthesis from phthalide is a two-step process involving hydrolysis and subsequent methylation.

G Phthalide Phthalide Intermediate Sodium 2-(hydroxymethyl)benzoate Phthalide->Intermediate  NaOH, H₂O, Reflux Final_Product This compound Intermediate->Final_Product  Dimethyl sulfate, Reflux G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases COX2 COX-2 Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2) DNA->Gene_Expression Gene_Expression->COX2 Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->Receptor Derivative 2-(Methoxymethyl)benzoic Acid Derivative Derivative->IKK Inhibits Derivative->COX2 Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Activates IgE IgE IgE->FceRI Syk Syk Lyn->Syk Phosphorylates Downstream Downstream Signaling (e.g., PLCγ, Akt) Syk->Downstream Calcium ↑ Intracellular Ca²⁺ Downstream->Calcium Degranulation Degranulation (Histamine Release) Calcium->Degranulation Allergic_Response Allergic_Response Degranulation->Allergic_Response Allergen Allergen Allergen->IgE Cross-links Derivative 2-Hydroxy-3-methoxybenzoic Acid Derivative->Lyn Inhibits Phosphorylation Derivative->Syk Inhibits Phosphorylation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK_n p-ERK ERK->pERK_n Translocates Transcription_Factors Transcription Factors pERK_n->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Apoptosis/Autophagy Gene_Expression->Cellular_Response Growth_Factor Growth Factor Growth_Factor->RTK Derivative 2-Hydroxy-4-methoxybenzoic Acid Derivative->ERK Modulates Phosphorylation

References

A Comprehensive Technical Review of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2-(Methoxymethyl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct research on this specific compound, this document summarizes its known properties and presents logical, inferred methodologies and potential biological activities based on closely related analogues. All quantitative data is presented in structured tables, and detailed experimental protocols for key transformations are provided.

Core Compound Properties

This compound is a small organic molecule with the molecular formula C₉H₁₀O₃. Its structure features a benzoic acid scaffold with a methoxymethyl substituent at the ortho position.

PropertyValueSource
Molecular Weight 166.17 g/mol PubChem[1]
Molecular Formula C₉H₁₀O₃PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 88550-19-0PubChem[1]
Canonical SMILES COCC1=CC=CC=C1C(=O)OPubChem[1]
InChI Key SZBJAHPVWKIPIU-UHFFFAOYSA-NPubChem[1]
Predicted LogP 1.7PubChem[1]
Hazard Classification Skin Irritant, Serious Eye Irritant, Respiratory IrritantPubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical two-step synthesis of this compound is proposed, starting from the readily available precursor, phthalide.

Synthetic_Pathway_2-Methoxymethylbenzoic_Acid Phthalide Phthalide Intermediate Sodium 2-(hydroxymethyl)benzoate Phthalide->Intermediate 1. NaOH, H₂O, Reflux Hydroxymethylbenzoic_Acid 2-Hydroxymethylbenzoic Acid Intermediate->Hydroxymethylbenzoic_Acid 2. HCl (aq) Methoxymethylbenzoic_Acid This compound Hydroxymethylbenzoic_Acid->Methoxymethylbenzoic_Acid 3. NaH, CH₃I, THF COX-2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Benzoic_Acid_Derivative 2-(Methoxymethyl)benzoic Acid Derivative (Hypothesized) Benzoic_Acid_Derivative->COX2 Inhibition

References

2-(Methoxymethyl)benzoic Acid: A Technical Overview of its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)benzoic acid, a key organic compound relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, plausible synthetic routes with experimental protocols, and potential applications based on the characteristics of related benzoic acid derivatives. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis and properties can be well-understood through established principles of organic chemistry.

Core Compound Properties

This compound, with the CAS number 88550-19-0, is a derivative of benzoic acid.[1] Its structure features a methoxymethyl group at the ortho-position of the carboxylic acid on the benzene ring. This substitution influences its chemical reactivity and physical properties.

PropertyValue
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name This compound
CAS Number 88550-19-0
Appearance Solid (predicted)

Data sourced from PubChem[1]

Plausible Synthetic Pathways

Oxidation of 2-Methoxymethyltoluene

A logical and direct approach involves the oxidation of the methyl group of 2-methoxymethyltoluene. Strong oxidizing agents like potassium permanganate (KMnO4) are commonly used for converting alkyl chains on an aromatic ring to a carboxylic acid.[2][3]

Materials:

  • 2-Methoxymethyltoluene

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3)

  • Sulfuric acid (H2SO4), dilute solution

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methoxymethyltoluene in a suitable solvent like water containing sodium carbonate.

  • Slowly add a solution of potassium permanganate in water to the flask while stirring vigorously. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate.

  • To the filtrate, cautiously add a solution of sodium bisulfite to reduce any excess permanganate.

  • Acidify the solution with dilute sulfuric acid to a pH of approximately 2. This will precipitate the this compound.

  • Cool the mixture in an ice bath to maximize precipitation and then collect the solid product by vacuum filtration.

  • Wash the crude product with cold deionized water.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Dry the purified crystals under vacuum to yield this compound.

Synthesis_Oxidation 2-Methoxymethyltoluene 2-Methoxymethyltoluene Potassium Permanganate Potassium Permanganate 2-Methoxymethyltoluene->Potassium Permanganate Oxidation This compound This compound Potassium Permanganate->this compound Acidification

Fig. 1: Oxidation of 2-Methoxymethyltoluene.
Etherification of 2-(Hydroxymethyl)benzoic Acid

An alternative two-step synthesis begins with a starting material that already possesses the carboxylic acid and a modifiable side chain. 2-(Hydroxymethyl)benzoic acid can be synthesized from phthalide, which is then etherified to the final product.

Materials:

  • Phthalide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve phthalide in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for 1-2 hours to facilitate the hydrolysis of the lactone ring.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the 2-(hydroxymethyl)benzoic acid as a white solid.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from hot water.

Materials:

  • 2-(Hydroxymethyl)benzoic acid

  • Sodium hydride (NaH) or another suitable base

  • Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(hydroxymethyl)benzoic acid in anhydrous THF.

  • Cool the suspension in an ice bath and add sodium hydride portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the alkoxide and carboxylate.

  • To the resulting mixture, add methyl iodide or dimethyl sulfate dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Etherification Phthalide Phthalide 2-(Hydroxymethyl)benzoic Acid 2-(Hydroxymethyl)benzoic Acid Phthalide->2-(Hydroxymethyl)benzoic Acid Hydrolysis Sodium Hydride Sodium Hydride 2-(Hydroxymethyl)benzoic Acid->Sodium Hydride Deprotonation Methyl Iodide Methyl Iodide Sodium Hydride->Methyl Iodide Nucleophilic Substitution This compound This compound Methyl Iodide->this compound Final Product

Fig. 2: Etherification of 2-(Hydroxymethyl)benzoic Acid.

Potential Applications and Biological Activity

Conclusion

This compound is a valuable compound for synthetic organic chemistry. While its historical discovery is not well-documented, its synthesis can be achieved through reliable and well-understood chemical transformations. The plausible synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Further research into the biological activities of this specific compound could reveal novel therapeutic applications, building upon the rich history of benzoic acid derivatives in medicine.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Methoxymethyl)benzoic acid (CAS No. 88550-19-0), a chemical intermediate with applications in organic synthesis and pharmaceutical research. The following sections detail its hazardous properties, recommended handling procedures, and emergency protocols, adhering to the highest safety standards for laboratory and drug development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding the substance's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol [1]
CAS Number 88550-19-0[1]
Appearance Not specified (likely a solid)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial for all personnel to be aware of these hazards before handling the material.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1]

GHS Pictogram:

  • alt text

Signal Word: Warning

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize the risk of exposure and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific use of this compound to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection If handling in a way that generates dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.
Engineering Controls
  • Work with this compound in a well-ventilated area.

  • The use of a chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for dust or aerosol generation.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

While specific toxicological studies for this compound are not publicly available, the following sections describe the standard OECD guidelines for assessing the hazards identified for this chemical.

Skin Irritation Testing

In Vitro Method (OECD Guideline 439): This is the preferred method for determining skin irritation potential as it avoids the use of live animals.[1][2][3][4]

  • Principle: A reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis, is used.[2][3][4] The test chemical is applied topically to the tissue. Irritant chemicals cause damage to the cells, which is measured by a decrease in cell viability.

  • Methodology:

    • The test substance is applied to the surface of the RhE tissue.

    • Following a defined exposure period, the substance is removed, and the tissue is incubated.

    • Cell viability is assessed using a cell viability assay, such as the MTT assay.[1]

    • A substance is identified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[2][3]

In Vivo Method (OECD Guideline 404): This method should only be considered if in vitro testing is not feasible.[5][6][7][8]

  • Principle: The test substance is applied to the shaved skin of a single animal (typically a rabbit) for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling).[5][6]

  • Methodology:

    • A small area of the animal's fur is clipped.

    • The test substance is applied to the skin and covered with a gauze patch.

    • After the exposure period, the patch is removed, and the skin is evaluated for irritation at specific time points (e.g., 1, 24, 48, and 72 hours).[5]

Eye Irritation Testing

In Vitro Method (OECD Guideline 492): This is a non-animal test method for identifying chemicals not requiring classification for eye irritation or serious eye damage.[9][10][11][12]

  • Principle: A reconstructed human cornea-like epithelium (RhCE) model is used to assess the cytotoxic effect of a chemical on the corneal epithelium.[13]

  • Methodology:

    • The test substance is applied to the surface of the RhCE tissue.

    • After a specific exposure time, the cell viability is determined using a quantitative assay (e.g., MTT).

    • Chemicals that do not cause a significant reduction in cell viability (e.g., > 60%) are considered non-irritants.[10][12]

In Vivo Method (OECD Guideline 405): This method should be a last resort due to animal welfare considerations.[14][15][16][17][18]

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[16][18] The eyes are then examined for signs of irritation, including effects on the cornea, iris, and conjunctiva.[18]

  • Methodology:

    • A single dose of the substance is applied to one eye of the animal.

    • The eyes are examined and scored for irritation at set intervals (e.g., 1, 24, 48, and 72 hours) after application.[15]

    • The reversibility of any observed effects is also assessed.[15]

Respiratory Irritation Assessment

There is no single, validated in vitro guideline for respiratory irritation. Assessment is often part of a broader acute inhalation toxicity study (e.g., OECD Guideline 403).[19]

  • Principle: Animals are exposed to the test substance via inhalation for a defined period. Observations include clinical signs of toxicity, with a particular focus on respiratory effects.

  • Methodology:

    • Animals are placed in an inhalation chamber and exposed to a specific concentration of the test substance as an aerosol or vapor.[20][21]

    • During and after exposure, animals are observed for signs of respiratory distress, such as changes in breathing rate or pattern.

    • Post-exposure, tissues from the respiratory tract may be examined histopathologically for signs of irritation.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.

  • For large spills, contain the spill and follow institutional or local emergency procedures.

  • Ventilate the area and wash the spill site after material pickup is complete.

Visualized Workflows and Logical Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows and concepts.

Hazard_Communication_Workflow cluster_0 Hazard Identification & Information Gathering cluster_1 Risk Assessment & Control Measures cluster_2 Safe Handling & Emergency Preparedness cluster_3 Waste Disposal & Decontamination sds Review Safety Data Sheet (SDS) labels Understand GHS Labels & Pictograms sds->labels assess_risk Assess Risks for Specific Procedures labels->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe eng_controls Implement Engineering Controls (e.g., Fume Hood) assess_risk->eng_controls handling Follow Safe Handling Procedures select_ppe->handling eng_controls->handling emergency Know Location of Safety Equipment (Eyewash, Shower) handling->emergency spill_kit Ensure Spill Kit is Available handling->spill_kit waste Dispose of Waste According to Regulations handling->waste decon Decontaminate Work Surfaces & Glassware waste->decon Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound elimination Elimination / Substitution (Most Effective) Use a less hazardous chemical if possible. engineering Engineering Controls Use a chemical fume hood. Ensure proper ventilation. elimination->engineering administrative Administrative Controls Develop Standard Operating Procedures (SOPs). Provide safety training. engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) Wear appropriate gloves, eye protection, and lab coat. administrative->ppe

References

Purity Analysis of 2-(Methoxymethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the purity analysis of 2-(Methoxymethyl)benzoic acid. Given the limited publicly available data specific to this compound, this guide presents methodologies adapted from well-established analytical protocols for the closely related analogue, 2-Hydroxymethylbenzoic acid. These methods, with appropriate validation, are suitable for the accurate assessment of the purity and impurity profile of this compound.

Introduction

This compound (CAS No. 88550-19-0) is a substituted benzoic acid derivative with potential applications in pharmaceutical synthesis and materials science.[1] The purity of such chemical entities is a critical parameter that can significantly impact research outcomes, drug efficacy, and safety. Therefore, robust analytical methods are essential for its quality control. This guide outlines the key analytical techniques for determining the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies and Data Presentation

A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile of this compound. High-purity certified reference materials for benzoic acid or its derivatives are recommended for instrument calibration and method validation.[2][3]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a primary method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method with UV detection is highly suitable for separating the main component from potential impurities.[4]

Table 1: Typical Performance Parameters for HPLC-UV Analysis of Benzoic Acid Derivatives

ParameterTypical Value
Linearity Range1 - 500 µg/mL
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Data is based on typical performance characteristics for benzoic acid and its derivatives and may vary based on instrumentation and specific method parameters.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of benzoic acids, derivatization is often required to enhance volatility and improve chromatographic peak shape.[6] Silylation is a common derivatization technique for this purpose.[5]

Table 2: Typical Performance Parameters for GC-MS Analysis (with Derivatization) of Benzoic Acid Derivatives

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 10%
Data is based on typical performance characteristics for derivatized benzoic acid and its derivatives and may vary based on instrumentation and specific method parameters.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound and for estimating purity against a certified internal standard. The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the expected structure.[7]

Experimental Protocols

The following are detailed experimental protocols for the key analytical techniques.

Protocol for Purity Determination by HPLC-UV

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • HPLC grade acetonitrile, phosphoric acid, and water.[4]

  • Certified reference standard of this compound or a suitable analogue.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition is a 60:40 mixture of the aqueous and organic phases.[6] The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.[4]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 30 °C[5]

    • Detection Wavelength: 230 nm or 254 nm[5][6]

    • Injection Volume: 10 µL[5]

  • Data Analysis: Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol for Impurity Analysis by GC-MS (with Silylation)

Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[6]

  • Helium carrier gas.

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[5]

Procedure:

  • Derivatization:

    • Thoroughly dry the sample.

    • Add the silylating agent to the sample in a suitable solvent (e.g., pyridine or acetonitrile).[6]

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[5]

  • Chromatographic Conditions:

    • Injection: Split or splitless injection depending on the concentration.[6]

    • Temperature Program: An initial oven temperature of around 100 °C, followed by a ramp to a final temperature of 250-280 °C.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI)[6]

    • Scan Range: m/z 40-400[6]

  • Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries and their retention times with those of known standards.

Protocol for Structural Confirmation by ¹H NMR

Instrumentation and Consumables:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Deuterated solvent (e.g., deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)).[6]

  • Tetramethylsilane (TMS) as an internal standard.[7]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis: The resulting spectrum should display characteristic peaks corresponding to the protons of this compound. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample and Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for Purity Determination by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dry Dry Sample Derivatize Derivatize with Silylating Agent Dry->Derivatize Heat Heat (60-70°C) Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Impurities (Library Search) Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for Impurity Analysis by GC-MS.

Potential Impurities

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Positional isomers such as 3-(methoxymethyl)benzoic acid and 4-(methoxymethyl)benzoic acid.

  • Byproducts of synthesis: Compounds formed from side reactions during the manufacturing process. For instance, synthesis of related methoxy benzoic acids can involve intermediates that, if carried over, would be impurities.[8]

A thorough purity analysis should aim to separate and identify these potential impurities.

Conclusion

The purity analysis of this compound can be effectively achieved through a combination of HPLC, GC-MS, and NMR spectroscopy. The methodologies and protocols presented in this guide, adapted from well-characterized related compounds, provide a robust framework for the quality assessment of this compound. It is imperative for researchers to perform appropriate method validation to ensure the accuracy and reliability of their results. The structured approach outlined here will enable scientists and drug development professionals to confidently assess the purity of this compound for their specific applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-(Substituted) Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct utilization of 2-(Methoxymethyl)benzoic acid in the synthesis of bioactive molecules is not extensively documented in current scientific literature, the closely related analogue, 2-(Hydroxymethyl)benzoic acid, serves as a valuable and well-established precursor for the development of pharmacologically active compounds. This document provides detailed application notes and protocols based on the synthesis of N-substituted 2-hydroxymethylbenzamides, a class of molecules that have demonstrated significant anti-inflammatory and analgesic properties. The synthetic strategies and biological pathways discussed herein provide a strong framework for the potential application of this compound and other related substituted benzoic acids in drug discovery and development.

Synthesis of Bioactive 2-Hydroxymethylbenzamides

The synthesis of 2-hydroxymethylbenzamides is a robust process that utilizes the lactone form of 2-(hydroxymethyl)benzoic acid, known as phthalide, as a key starting material.[1] These compounds have been identified as potential anti-inflammatory and analgesic agents, with their mechanism of action likely involving the inhibition of cyclooxygenase (COX) enzymes.[1] The general synthetic approach involves the ring-opening of N-substituted phthalimides.[1]

Experimental Protocol: Synthesis of 2-Hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide

This protocol provides a representative two-step procedure for the synthesis of a bioactive 2-hydroxymethylbenzamide derivative.[2]

Step 1: Synthesis of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]phthalimide

  • In a round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine (2.35 g, 10 mmol) in 20 mL of glacial acetic acid.[3]

  • Reflux the mixture for 4 hours.[3]

  • After cooling to room temperature, pour the reaction mixture into ice-water.[3]

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the N-substituted phthalimide.[3]

Step 2: Reductive Ring Opening to 2-Hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide

  • Dissolve the N-substituted phthalimide from Step 1 (3.79 g, 10 mmol) in a 6:1 mixture of methanol and water (70 mL).[3]

  • Add sodium borohydride (0.76 g, 20 mmol) portion-wise to the solution at room temperature.[3]

  • Stir the reaction mixture for 24 hours.[3]

  • Remove the solvent by evaporation under reduced pressure.[3]

  • Dissolve the residue in water and extract with ethyl acetate.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2-hydroxymethylbenzamide derivative.[3]

G cluster_0 Step 1: Phthalimide Synthesis cluster_1 Step 2: Reductive Ring Opening Phthalic Anhydride Phthalic Anhydride Reflux Reflux in Glacial Acetic Acid (4h) Phthalic Anhydride->Reflux Amine 1-(2-aminoethyl)-4- (2-methoxyphenyl)piperazine Amine->Reflux Workup1 Precipitation in Ice-Water, Filtration, and Drying Reflux->Workup1 Phthalimide N-substituted Phthalimide Workup1->Phthalimide Reduction Sodium Borohydride in Methanol/Water (24h) Phthalimide->Reduction Workup2 Solvent Evaporation, Aqueous Extraction, and Drying Reduction->Workup2 Purification Column Chromatography Workup2->Purification Final_Product 2-Hydroxymethylbenzamide Derivative Purification->Final_Product

Synthetic Workflow for 2-Hydroxymethylbenzamides.

Quantitative Data: Anti-Inflammatory Activity

The anti-inflammatory activity of a series of synthesized 2-hydroxymethylbenzamide derivatives was assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition at a 100 mg/kg dose provides a quantitative measure of their efficacy.

Compound IDR Group% Inhibition of Edema
3a -CH₂-piperazinyl25.3
3b -CH₂-morpholinyl29.5
3c -CH₂-CH₂-piperazinyl33.8
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
3e -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]45.1
3f -CH₂-CH₂-CH₂-morpholinyl38.0
Indomethacin (Standard Drug)56.3

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory and analgesic effects of these 2-hydroxymethylbenzamide derivatives are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][4]

Inflammatory stimuli, such as cytokines and growth factors, trigger the expression of COX-2.[1] The subsequent production of prostaglandins, like PGE2, contributes to the signs of inflammation.[5] By inhibiting COX-2, the synthesized benzamide derivatives can effectively reduce the production of these pro-inflammatory mediators.[3]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activate Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Benzamides 2-Hydroxymethylbenzamide Derivatives Benzamides->COX2 inhibit

Simplified COX-2 Signaling Pathway.

References

Application Notes and Protocols: 2-(Methoxymethyl)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(methoxymethyl)benzoic acid as a key building block in the synthesis of complex organic molecules, particularly heterocyclic compounds of interest in medicinal chemistry.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis. The presence of both a carboxylic acid and a methoxymethyl group on the aromatic ring allows for a variety of chemical transformations, making it an ideal starting material for the construction of diverse molecular scaffolds. The carboxylic acid moiety can be readily converted into a range of functional groups such as esters, amides, and acid chlorides, facilitating coupling reactions. The methoxymethyl group can act as a stable protecting group or be involved in cyclization and condensation reactions. These attributes make this compound a strategic component in the synthesis of pharmacologically relevant compounds, including substituted isoxazoles.

Application: Synthesis of (2-(Methoxymethyl)phenyl)(isoxazol-5-yl)methanone

A significant application of this compound is in the synthesis of substituted isoxazoles. Isoxazole moieties are present in numerous bioactive compounds and approved drugs. The following protocol details a representative multi-step synthesis of (2-(methoxymethyl)phenyl)(isoxazol-5-yl)methanone, a potential intermediate for the synthesis of more complex drug candidates.

Overall Synthetic Scheme:

G A This compound B 2-(Methoxymethyl)benzoyl chloride A->B SOCl2, DMF (cat.) C 1-(2-(Methoxymethyl)phenyl)prop-2-yn-1-one B->C Trimethylsilylacetylene, CuI, Pd(PPh3)2Cl2, Et3N then K2CO3, MeOH D (E)-1-(2-(Methoxymethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one C->D Dimethylformamide dimethyl acetal (DMF-DMA) E (2-(Methoxymethyl)phenyl)(isoxazol-5-yl)methanone D->E Hydroxylamine hydrochloride, NaOAc G A This compound C 2-(Methoxymethyl)benzoyl chloride A->C DMF (cat.), CH2Cl2, rt B SOCl2 B->C G A (E)-1-(2-(Methoxymethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one C Isoxazole Product A->C NaOAc, EtOH, Reflux B Hydroxylamine B->C

Application Notes and Protocols: Reaction Mechanisms Involving 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key reaction mechanisms involving 2-(methoxymethyl)benzoic acid, a versatile building block in organic synthesis. This document details experimental protocols for several common transformations, presents comparative data in tabular format, and includes visualizations of reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Esterification of this compound

Esterification is a fundamental transformation of carboxylic acids, providing access to a wide range of functional derivatives for various applications, including prodrug strategies and the synthesis of advanced intermediates. The methoxymethyl group at the ortho position can influence the reactivity of the carboxylic acid, making the choice of esterification method crucial for achieving high yields.

Comparative Data of Esterification Methods

The following table summarizes common methods for the esterification of benzoic acids, with expected outcomes for a substrate like this compound based on reactions with structurally similar compounds.

MethodCatalyst/ReagentsTypical SolventTemperature (°C)Typical Reaction TimeExpected Yield (%)Key Considerations
Fischer Esterification Concentrated H₂SO₄ or p-TsOHExcess Alcohol (e.g., Methanol)Reflux4 - 24 hours70 - 90Reversible reaction; requires a large excess of alcohol or removal of water.[1]
Steglich Esterification DCC, DMAPDichloromethane (DCM)Room Temperature2 - 12 hours85 - 95Mild conditions suitable for acid-sensitive substrates. Dicyclohexylurea byproduct can be challenging to remove.[2]
Acid Chloride Formation followed by Alcoholysis (COCl)₂, cat. DMF; then Alcohol, PyridineDichloromethane (DCM)0 to Room Temperature1 - 3 hours90 - 98High-yielding but requires handling of corrosive reagents.
Mitsunobu Reaction DIAD, PPh₃, AlcoholTetrahydrofuran (THF)0 to Room Temperature1 - 4 hours80 - 95Mild conditions, but reagents can be difficult to remove.
Experimental Protocols

This protocol describes a classic acid-catalyzed esterification using an excess of methanol to drive the reaction to completion.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq).

  • With stirring, slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Attach a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Amide Coupling Reactions of this compound

Amide bond formation is one of the most important reactions in medicinal chemistry and drug development. The synthesis of amides from this compound can be achieved using various coupling agents that activate the carboxylic acid for nucleophilic attack by an amine.

Comparative Data of Amide Coupling Methods
MethodCoupling Reagent(s)BaseTypical SolventTemperature (°C)Typical Reaction TimeExpected Yield (%)Key Considerations
Carbodiimide Coupling EDC·HCl, HOBtDIPEA or TEADMF or DCM0 to Room Temperature2 - 12 hours80 - 95Widely used, but can lead to racemization with chiral amines.[3]
HATU Coupling HATUDIPEA or CollidineDMF0 to Room Temperature1 - 4 hours90 - 98Highly efficient and rapid, even with sterically hindered substrates.[4]
Acid Chloride Formation followed by Amination SOCl₂ or (COCl)₂; then Amine, BasePyridine or TEADCM0 to Room Temperature1 - 3 hours85 - 95Effective but requires careful handling of reagents.[5]
Experimental Protocols

This protocol utilizes HATU, a highly effective coupling agent, for the efficient synthesis of amides under mild conditions.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Intramolecular Cyclization to Isochromanone

This compound can undergo intramolecular cyclization under acidic conditions to form 3,4-dihydro-1H-isochromen-1-one (isochromanone). This reaction proceeds via the formation of a benzylic carbocation followed by intramolecular nucleophilic attack by the carboxylic acid.

Experimental Protocol 3.1: Acid-Catalyzed Cyclization

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or a strong acid catalyst (e.g., Amberlyst-15)

  • Toluene or other high-boiling inert solvent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and toluene.

  • Add polyphosphoric acid (a sufficient amount to ensure stirring) or a catalytic amount of a strong acid resin.

  • Heat the mixture to reflux (typically 110-120 °C) for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. If PPA was used, quench the reaction by carefully pouring it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting isochromanone by column chromatography or recrystallization.

Visualizations

Diagram 1: General Reaction Pathways of this compound

Reaction_Pathways This compound This compound Ester Ester This compound->Ester R-OH, H+ or Coupling Agent Amide Amide This compound->Amide R-NH2, Coupling Agent Isochromanone 3,4-Dihydro-1H- isochromen-1-one This compound->Isochromanone Strong Acid, Heat

Caption: Key transformations of this compound.

Diagram 2: Experimental Workflow for HATU-Mediated Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Acid in DMF B Add Amine & DIPEA A->B C Cool to 0 °C B->C D Add HATU C->D E Warm to RT, Stir 1-3h D->E F Dilute with EtOAc E->F G Wash with 1M HCl F->G H Wash with NaHCO3 G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Column Chromatography K->L Pure Amide Pure Amide L->Pure Amide

Caption: Workflow for amide synthesis using HATU.

Diagram 3: Mechanism of Acid-Catalyzed Intramolecular Cyclization

Cyclization_Mechanism cluster_0 Protonation and Water Loss cluster_1 Intramolecular Attack cluster_2 Deprotonation start This compound step1 Protonated Intermediate start->step1 H+ step2 Benzylic Carbocation step1->step2 - H2O step3 Oxonium Intermediate step2->step3 Intramolecular Nucleophilic Attack product Isochromanone step3->product - H+

Caption: Mechanism of isochromanone formation.

References

Application Notes and Protocols for the Synthesis of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 2-(Methoxymethyl)benzoic acid, a valuable building block in pharmaceutical and organic synthesis. The protocol is presented in a step-by-step format, suitable for use in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(Hydroxymethyl)benzoic acid, from a readily available starting material, phthalide. The second step is the selective O-methylation of the benzylic alcohol in 2-(Hydroxymethyl)benzoic acid to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)benzoic Acid from Phthalide

This procedure is adapted from established methods for the hydrolysis of phthalide.

Materials:

  • Phthalide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalide (1 equivalent) in ethanol.

  • To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) and is typically complete within 1-3 hours.

  • After completion, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid with stirring until the solution reaches a pH of 1-2, which will cause the product to precipitate as a white solid.

  • Collect the precipitated 2-(Hydroxymethyl)benzoic acid by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Dry the product in a desiccator or a vacuum oven at a moderate temperature.

Quantitative Data for Step 1:

ParameterValue
Typical Yield85-95%
Purity (by HPLC)>98%
Melting Point127-129 °C
Step 2: Synthesis of this compound

This protocol is based on a Williamson ether synthesis, adapted for the selective methylation of the benzylic alcohol.

Materials:

  • 2-(Hydroxymethyl)benzoic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(Hydroxymethyl)benzoic acid (1 equivalent) in anhydrous THF to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with 1 M HCl to a pH of 2-3.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Step 2:

ParameterExpected Value
Typical Yield70-85%
Purity (by HPLC)>97%
Physical StateWhite to off-white solid

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(Hydroxymethyl)benzoic Acid cluster_step2 Step 2: Synthesis of this compound Phthalide Phthalide Hydrolysis Base-catalyzed Hydrolysis (NaOH, Ethanol, Reflux) Phthalide->Hydrolysis Acidification1 Acidification (HCl) Hydrolysis->Acidification1 Intermediate 2-(Hydroxymethyl)benzoic Acid Acidification1->Intermediate Methylation O-Methylation (NaH, CH₃I, THF) Intermediate->Methylation Workup Aqueous Work-up & Purification Methylation->Workup Final_Product This compound Workup->Final_Product

Caption: Overall synthetic workflow for this compound.

Signaling Pathway (Illustrative)

While this compound is a synthetic building block and not directly involved in a known signaling pathway, its derivatives may be designed to target specific biological pathways. For illustrative purposes, the following diagram shows a generic kinase signaling pathway that could be a target for inhibitors synthesized from this scaffold.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor Potential Inhibitor (Derived from Scaffold) Inhibitor->Kinase2

Caption: Generic kinase signaling pathway as a potential drug target.

Application of 2-(Methoxymethyl)benzoic Acid Derivatives in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct and extensive literature on the specific use of 2-(Methoxymethyl)benzoic acid as a starting material in the synthesis of pharmaceutical intermediates is limited in the available public domain, the broader class of substituted benzoic acids, including structurally related methoxy and hydroxymethyl benzoic acid derivatives, are pivotal precursors in drug discovery and development. These compounds serve as versatile scaffolds for the synthesis of a wide array of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates using structurally related and relevant benzoic acid derivatives. The methodologies and principles outlined herein can serve as a valuable resource for researchers working with this compound and its analogues.

Application in the Synthesis of Anti-inflammatory and Analgesic Agents

Derivatives of benzoic acid are prominently featured in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. A common strategy involves the use of benzoic acid analogues to construct molecules that can effectively inhibit enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Synthesis of 2-Hydroxymethylbenzamide Derivatives

2-Hydroxymethylbenzoic acid, in its lactone form (phthalide), is a key precursor for synthesizing 2-hydroxymethylbenzamides. These compounds have shown significant anti-inflammatory and analgesic properties, which are believed to be mediated through the inhibition of COX enzymes.[1] The general synthetic approach involves the ring-opening of N-substituted phthalimides.[1]

Quantitative Data for the Synthesis of a 2-Hydroxymethylbenzamide Derivative [1]

StepReactantsReagents/SolventsReaction ConditionsProductYield
1Phthalic anhydride, 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazineGlacial acetic acidReflux, 4 hoursN-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]phthalimideNot specified
2N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]phthalimideSodium borohydride, Methanol/Water (6:1)Room temperature, 24 hours2-Hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamideNot specified

Experimental Protocol: Synthesis of 2-Hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide [1]

Step 1: Synthesis of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]phthalimide

  • A mixture of phthalic anhydride (1.48 g, 10 mmol) and 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine (2.35 g, 10 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried to yield the N-substituted phthalimide.

Step 2: Reductive Ring Opening to 2-Hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide

  • To a solution of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]phthalimide (3.79 g, 10 mmol) in a mixture of methanol and water (6:1, 70 mL), sodium borohydride (0.76 g, 20 mmol) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 24 hours.

  • The solvent is then evaporated under reduced pressure.

  • The residue is dissolved in water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the pure 2-hydroxymethylbenzamide derivative.

Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Benzamide_Derivative 2-Hydroxymethylbenzamide Derivative Benzamide_Derivative->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory action of 2-hydroxymethylbenzamide derivatives.

Synthesis of Methoxybenzoic Acid Derivatives as Pharmaceutical Intermediates

Methoxybenzoic acid derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including insecticides and other bioactive compounds. The following protocols detail the synthesis of 2-methyl-3-methoxybenzoic acid, highlighting common synthetic strategies for this class of molecules.

Synthesis of 2-Methyl-3-chlorobenzoic Acid as an Intermediate

Quantitative Data for the Synthesis of 2-Methyl-3-chlorobenzoic Acid

ReactantCatalystSolventReaction ConditionsProductPurityYield
3-chloro-o-xyleneCobalt bromine compositeAcetic acid150-155°C, 1 MPa O₂, ~6h2-Methyl-3-chlorobenzoic acid98.8%76.2%

Experimental Protocol: Synthesis of 2-Methyl-3-chlorobenzoic Acid

  • 100g of 3-chloro-o-xylene, 250g of acetic acid, and 1.0g of cobalt bromine composite catalyst are added to a 500ml autoclave.

  • The mixture is stirred and heated to 150-155°C.

  • Oxygen is introduced to maintain a pressure of 1 MPa for approximately 6 hours.

  • After the reaction, the solvent is removed by distillation under reduced pressure.

  • The concentrate is cooled and filtered. The wet product is dried to obtain 2-methyl-3-chlorobenzoic acid.

Synthesis of 2-Methyl-3-methoxybenzoic Acid from 2-Methyl-3-chlorobenzoic Acid

Quantitative Data for the Synthesis of 2-Methyl-3-methoxybenzoic Acid

ReactantsReagents/SolventsReaction ConditionsProductPurityYield
2-methyl-3-chlorobenzoic acid, Sodium methoxideDimethyl sulfoxide, Cuprous bromide175-180°C, 2h incubation2-methyl-3-methoxybenzoic acid98.5%75%

Experimental Protocol: Synthesis of 2-Methyl-3-methoxybenzoic Acid [2]

  • To a 1000ml four-hole flask, add 32.7g (0.192mol) of 2-methyl-3-chlorobenzoic acid, 327g of dimethyl sulfoxide, and 16.35g of cuprous bromide.[2]

  • Heat the mixture to 175-180°C.[2]

  • Slowly add 172.9g (0.96mol) of a 30% methanol solution of sodium methoxide.[2]

  • After the addition is complete, maintain the temperature at 175-180°C for 2 hours.[2]

  • Distill off the methanol under atmospheric pressure.

  • Cool the mixture to 25-30°C and filter.

  • The filter cake is treated with hexamethylene and washed with water.

  • The organic layer is separated, and the hexamethylene is distilled off.

  • The product is obtained by cooling crystallization and filtration.

Synthesis of 2-Methyl-3-methoxybenzoic Acid via Grignard Reaction

An alternative route involves the formation of a Grignard reagent followed by carboxylation.

Experimental Protocol: Synthesis of 2-Methyl-3-methoxybenzoic Acid via Grignard Reaction [3]

Step 1: Synthesis of 2-methyl-3-chloroanisole

  • In a reaction kettle, add an appropriate sodium methoxide solution, 2,6-dichlorotoluene, dimethylformamide, and a cuprous salt.[3]

  • Heat the mixture with stirring to a temperature between 80°C and 150°C.[3]

  • After the reaction is complete, cool to room temperature and filter to remove solid by-products.

  • The filtrate is subjected to vacuum distillation to recover dimethylformamide and obtain 2-methyl-3-chloroanisole.[3]

Step 2: Grignard Reaction and Carboxylation

  • In a separate reactor, add 400kg of tetrahydrofuran and 20kg of magnesium.[3]

  • At 40°C, add a mixed liquor of 1kg bromoethane and 0.5kg of 2-methyl-3-chloroanisole to initiate the Grignard reaction.[3]

  • After 40 minutes, add 124.5kg of 2-methyl-3-chloroanisole dropwise at 45°C.[3]

  • Maintain the reaction for 2.5 hours after the addition is complete.

  • Cool the mixture to -10°C and add 35kg of dry ice in batches, controlling the temperature at 10°C for 3 hours.[3]

  • The reaction solution is then poured into frozen water, and the pH is adjusted to 1 with a 10% hydrochloric acid solution.

  • The organic layer is separated, and tetrahydrofuran is recovered.

  • The residue is treated with a 5% sodium hydroxide solution to adjust the pH to 12, decolorized with activated carbon, and filtered.

  • The filtrate is acidified with a 10% hydrochloric acid solution to a pH of 1 to precipitate the white product.

  • The product is collected by centrifugation and dried to obtain 2-methyl-3-methoxybenzoic acid with a purity of 99.1%.[3]

Synthetic Workflow

Synthetic_Workflow cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Grignard Reaction A1 2-Methyl-3-chlorobenzoic Acid C1 2-Methyl-3-methoxybenzoic Acid A1->C1 CuBr, DMSO B1 Sodium Methoxide B1->C1 A2 2,6-Dichlorotoluene B2 2-Methyl-3-chloroanisole A2->B2 NaOMe, Cu salt, DMF C2 Grignard Reagent B2->C2 Mg, THF D2 2-Methyl-3-methoxybenzoic Acid C2->D2 1. CO2 (dry ice) 2. H3O+

Caption: Synthetic workflows for the preparation of 2-methyl-3-methoxybenzoic acid.

Conclusion

References

Application of 2-(Methoxymethyl)benzoic Acid in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the study of 2-(Methoxymethyl)benzoic acid and its analogs in the field of agrochemical research. While direct research on the specific agrochemical applications of this compound is limited, this guide extrapolates potential uses and methodologies based on the well-documented activities of benzoic acid and its derivatives. Benzoic acid and its related compounds are known to exhibit a range of biological activities, including antifungal and herbicidal properties, making them a promising scaffold for the development of new agrochemicals.[1][2][3][4]

Potential Agrochemical Applications

Benzoic acid derivatives have been investigated for various applications in agriculture, primarily as fungicides and herbicides. The structural features of these compounds, including the carboxylic acid group and substitutions on the benzene ring, are crucial for their biological activity.[4][5]

Antifungal Activity: Benzoic acid and its derivatives are known to possess fungistatic and fungicidal properties against a variety of plant pathogens.[1][6][7][8] The proposed mechanism of action often involves the disruption of microbial cell pH balance, ultimately inhibiting growth.[2] Research has shown that derivatives from plants of the Piper genus, for example, exhibit significant antifungal activity against pathogens like Cladosporium cladosporioides.[6] Furthermore, hydroxylated derivatives of benzoic acid have been shown to suppress early blight of tomato caused by Alternaria solani.[7]

Herbicidal Activity: Certain benzoic acid derivatives have been developed and used as herbicides.[9] Their mode of action can vary depending on the specific substitutions on the aromatic ring. While less common than other herbicidal classes, they represent a potential area for the development of new weed management solutions.

Quantitative Data on Related Benzoic Acid Derivatives

Compound/ExtractTarget OrganismAssay TypeEfficacy MetricValueReference
Benzoic acidAlternaria solaniIn vitro mycelial growth inhibitionInhibition (%) at 100 ppm~55%[7]
ρ-hydroxybenzoic acidAlternaria solaniIn vitro mycelial growth inhibitionInhibition (%) at 100 ppm~65%[7]
Protocatechuic acidAlternaria solaniIn vitro mycelial growth inhibitionInhibition (%) at 100 ppm~75%[7]
Lanceaefolic acid methyl esterCandida albicansMinimal Inhibitory Concentration (MIC)MIC100 µg/mL[8]
Pinocembrin chalconeCandida albicansMinimal Inhibitory Concentration (MIC)MIC100 µg/mL[8]

Experimental Protocols

The following are generalized protocols for the preliminary screening of this compound or its analogs for potential agrochemical applications.

Protocol 1: In Vitro Antifungal Assay (Agar Dilution Method)

Objective: To determine the fungistatic or fungicidal activity of this compound against a target plant pathogenic fungus.

Materials:

  • This compound

  • Target fungal culture (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Solvent (e.g., DMSO, ethanol)

  • Sterile petri dishes

  • Sterile distilled water

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the agar.

  • Autoclave the PDA medium and cool it to approximately 45-50°C.

  • Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the final test concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare a solvent control and a negative control (no compound).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.

  • Seal the plates and incubate them at the optimal temperature for the specific fungus (e.g., 25°C).

  • Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.

Protocol 2: Seedling-Based Herbicide Screening

Objective: To evaluate the pre-emergent or post-emergent herbicidal activity of this compound on a model weed species.

Materials:

  • This compound

  • Seeds of a model weed species (e.g., Arabidopsis thaliana, cress)

  • Potting mix or sterile sand

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions

  • Spraying equipment

  • Solvent and surfactant

Procedure:

For Pre-emergent Activity:

  • Prepare a solution of this compound at various concentrations in a suitable solvent with a surfactant.

  • Fill pots or trays with soil and sow the weed seeds at a uniform depth.

  • Apply the test solutions evenly to the soil surface.

  • Place the pots in a growth chamber with controlled light, temperature, and humidity.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the germination rate and seedling vigor compared to untreated controls.

For Post-emergent Activity:

  • Sow weed seeds and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).

  • Prepare the test solutions of this compound as described above.

  • Spray the seedlings uniformly with the test solutions.

  • Return the plants to the growth chamber.

  • After a set period (e.g., 7-14 days), visually assess the phytotoxic effects (e.g., chlorosis, necrosis, growth inhibition) and compare them to untreated controls.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the agrochemical research of benzoic acid derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_field Field Trials synthesis Synthesis of This compound & Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antifungal In Vitro Antifungal Assay characterization->antifungal herbicide Herbicide Screening (Pre- & Post-emergent) characterization->herbicide sar Structure-Activity Relationship (SAR) Studies antifungal->sar herbicide->sar sar->synthesis Iterative Design formulation Formulation Development sar->formulation field_trials Greenhouse & Field Trials formulation->field_trials

Agrochemical Discovery Workflow for Benzoic Acid Derivatives.

signaling_pathway cluster_fungus Fungal Cell compound Benzoic Acid Derivative membrane Cell Membrane compound->membrane Penetration enzyme Metabolic Enzymes compound->enzyme Potential Inhibition cytoplasm Cytoplasm (Acidification) membrane->cytoplasm growth_inhibition Inhibition of Mycelial Growth cytoplasm->growth_inhibition enzyme->growth_inhibition

Hypothesized Antifungal Mode of Action.

References

Application Notes and Protocols: Directed Ortho-Metalation of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the directed ortho-metalation (DoM) of 2-(methoxymethyl)benzoic acid. This powerful synthetic strategy allows for the regioselective functionalization of the aromatic ring, providing a valuable tool for the synthesis of complex molecules, including pharmaceutical intermediates.

Introduction

Directed ortho-metalation is a highly regioselective method for the deprotonation and subsequent functionalization of aromatic compounds. The reaction is guided by a directing metalation group (DMG), which coordinates to an organolithium base, facilitating the removal of a proton at the adjacent ortho position. In the case of this compound, both the carboxylic acid and the methoxymethyl group can act as DMGs. The choice of organolithium base and reaction conditions can be used to control the regioselectivity of the metalation, allowing for the targeted synthesis of either 3- or 6-substituted derivatives.[1][2] This methodology offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.

Principle of the Method

The directed ortho-metalation of this compound involves the initial deprotonation of the acidic carboxylic acid proton by a strong organolithium base. A second equivalent of the base then removes a proton from one of the ortho positions on the aromatic ring. The regioselectivity of this second deprotonation is determined by the coordinating ability of the two directing groups and the nature of the base used.

  • Metalation at the C3 Position: The use of a sterically hindered and highly basic reagent like sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) typically directs the metalation to the position ortho to the carboxylate group (C3).[1][2] The carboxylate is a powerful DMG, and the s-BuLi/TMEDA complex favors deprotonation at this site.

  • Potential for Metalation at the C6 Position: By analogy with 2-methoxybenzoic acid, a reversal of regioselectivity may be achieved using a superbasic mixture like n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK).[1][2] This combination is believed to favor deprotonation at the position ortho to the methoxy-containing group (C6).

The resulting aryllithium intermediate is then quenched with an appropriate electrophile to introduce a new substituent at the metalated position.

Data Presentation

The following tables summarize the expected outcomes and reaction parameters for the directed ortho-metalation of this compound based on analogous systems.

Table 1: Regioselectivity of Directed Ortho-Metalation

Directing GroupPosition of MetalationBase/AdditiveExpected Major Product
CarboxylateC3s-BuLi / TMEDA3-Substituted-2-(methoxymethyl)benzoic acid
MethoxymethylC6n-BuLi / t-BuOK6-Substituted-2-(methoxymethyl)benzoic acid

Table 2: Common Electrophiles and Resulting Functional Groups

ElectrophileReagentIntroduced Functional Group
AlkylationAlkyl halide (e.g., CH₃I)Alkyl (e.g., -CH₃)
SilylationTrimethylsilyl chloride (TMSCl)Trimethylsilyl (-Si(CH₃)₃)
CarboxylationCarbon dioxide (CO₂)Carboxylic acid (-COOH)
Aldehyde SynthesisN,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Ketone SynthesisWeinreb amide or NitrileKetone (-C(O)R)
HalogenationHexachloroethane (C₂Cl₆)Chlorine (-Cl)
Disulfide FormationDimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)

Experimental Protocols

Materials and Equipment:

  • Schlenk flask or other suitable oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Syringes for transfer of anhydrous solvents and reagents

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Electrophile of choice

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Protocol 1: Synthesis of 3-Substituted-2-(methoxymethyl)benzoic Acid via C3-Metalation

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1-0.2 M concentration) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Add TMEDA (2.2 eq) followed by the slow, dropwise addition of s-BuLi (2.2 eq) while maintaining the temperature at -78 °C. The solution may change color upon addition of the base.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete metalation.

  • Electrophilic Quench: Slowly add the chosen electrophile (1.5-3.0 eq) to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours (reaction time is dependent on the electrophile).

  • Workup:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted-2-(methoxymethyl)benzoic acid.

Visualizations

DoM_Mechanism cluster_start Starting Material cluster_base Base Addition cluster_intermediate Dilithiated Intermediate cluster_electrophile Electrophilic Quench cluster_product Final Product 2_MeOCH2_BA This compound Base 2.2 eq s-BuLi / TMEDA THF, -78 °C Intermediate Ortho-Lithiated Species (Metalated at C3) Base->Intermediate Deprotonation at -COOH and C3 Electrophile E+ Product 3-E-2-(Methoxymethyl)benzoic Acid Electrophile->Product Substitution

Caption: Reaction mechanism for C3-metalation.

DoM_Workflow A 1. Dissolve this compound in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add TMEDA and s-BuLi B->C D 4. Stir for 1-2 hours at -78 °C (Metalation) C->D E 5. Add Electrophile D->E F 6. Warm to Room Temperature E->F G 7. Aqueous Workup (NH4Cl) F->G H 8. Extraction and Drying G->H I 9. Purification (Chromatography) H->I

Caption: Experimental workflow for DoM.

Safety Precautions

  • Organolithium reagents such as n-butyllithium and sec-butyllithium are pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere by trained personnel.

  • Anhydrous solvents are essential for the success of the reaction.

  • Low-temperature reactions require careful monitoring and control.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Troubleshooting

  • Low Yield: This may be due to moisture in the reaction, impure reagents, or insufficient reaction time. Ensure all glassware is thoroughly dried and solvents are anhydrous. The purity of the organolithium reagent should be checked by titration.

  • Mixture of Isomers: If a mixture of 3- and 6-substituted products is obtained, the reaction conditions may need to be optimized. Ensure the temperature is strictly maintained during the addition of the base and the metalation step. The choice of base is critical for regioselectivity.

  • No Reaction: This could be due to inactive organolithium reagent or a problem with the starting material. Confirm the integrity of all reagents before starting the reaction.

References

Application Notes and Protocols for Functional Group Transformations of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key functional group transformations of 2-(methoxymethyl)benzoic acid, a versatile building block in organic synthesis. This document offers detailed experimental protocols, quantitative data for key reactions, and visual aids to facilitate understanding and application in research and drug development.

Introduction

This compound is a valuable starting material for the synthesis of a variety of more complex molecules. Its structure, featuring a carboxylic acid and a methoxymethyl group on a benzene ring, allows for a range of chemical modifications. The carboxylic acid moiety can be readily converted into esters, amides, and acyl chlorides, or reduced to an alcohol. The methoxymethyl group and the aromatic ring also offer sites for further functionalization, making this compound a key intermediate in the preparation of pharmaceuticals and other fine chemicals.

Key Functional Group Transformations

This document details the following key transformations of this compound:

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Amidation: Formation of an N-benzyl amide.

  • Acyl Chloride Formation: Synthesis of 2-(methoxymethyl)benzoyl chloride.

  • Reduction: Reduction of the carboxylic acid to a primary alcohol.

  • Intramolecular Cyclization: A potential pathway to form lactones.

Data Presentation

The following table summarizes typical quantitative data for the described functional group transformations. Please note that where specific data for this compound was not available, typical values for similar benzoic acid derivatives are provided and are marked as "estimated."

TransformationReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Esterification Methanol, H₂SO₄ (catalytic)MethanolReflux (approx. 65)4 - 885 - 95 (estimated)
Amidation Benzylamine, EDC, HOBt, DIPEADMF0 to Room Temp.12 - 2480 - 90 (estimated)
Acyl Chloride Formation Thionyl chloride (SOCl₂)None (neat) or DCMRoom Temp. to 452 - 12>90 (estimated)[1]
Reduction Lithium aluminum hydride (LiAlH₄)THF0 to Reflux2 - 670 - 85 (estimated)
Intramolecular Cyclization (Requires prior modification)----

Experimental Protocols

Esterification: Synthesis of Methyl 2-(methoxymethyl)benzoate

This protocol describes the Fischer esterification of this compound using methanol and a catalytic amount of sulfuric acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(methoxymethyl)benzoate.

  • The product can be further purified by column chromatography on silica gel if necessary.

Amidation: Synthesis of N-benzyl-2-(methoxymethyl)benzamide

This protocol details the coupling of this compound with benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Benzylamine

  • EDC hydrochloride

  • HOBt

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.0 eq) to the stirred solution, followed by the dropwise addition of benzylamine (1.1 eq).

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2-(methoxymethyl)benzamide.

Acyl Chloride Formation: Synthesis of 2-(Methoxymethyl)benzoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride.[1] This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) (optional)

  • Round-bottom flask, reflux condenser, gas trap

Procedure:

  • Place this compound (1.0 eq) in a dry round-bottom flask equipped with a reflux condenser and a gas trap to neutralize HCl and SO₂.

  • Slowly add an excess of thionyl chloride (e.g., 2-3 eq) at room temperature. A solvent such as anhydrous DCM can be used if desired.

  • The reaction may be stirred at room temperature or gently heated to reflux (if using a solvent) for 2-12 hours until the evolution of gas ceases.

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.

  • The resulting 2-(methoxymethyl)benzoyl chloride is often used in the next step without further purification.

Reduction: Synthesis of (2-(Methoxymethyl)phenyl)methanol

This protocol outlines the reduction of the carboxylic acid group to a primary alcohol using lithium aluminum hydride (LiAlH₄). LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water. This procedure must be carried out under anhydrous conditions and with appropriate safety precautions.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (e.g., 1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, the reaction mixture can be stirred at 0°C or allowed to warm to room temperature and then heated to reflux for 2-6 hours to ensure complete reduction.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1M HCl or a saturated solution of Rochelle's salt.

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-(methoxymethyl)phenyl)methanol.

  • The product can be purified by column chromatography or distillation.

Intramolecular Cyclization

The methoxymethyl group in this compound is generally stable. However, transformation of the methoxymethyl group, for instance to a bromomethyl group via treatment with HBr, would generate a substrate, 2-(bromomethyl)benzoic acid, which can undergo intramolecular cyclization to form a lactone (phthalide).

Visualizations

Functional_Group_Transformations This compound This compound Methyl 2-(methoxymethyl)benzoate Methyl 2-(methoxymethyl)benzoate This compound->Methyl 2-(methoxymethyl)benzoate MeOH, H+ N-benzyl-2-(methoxymethyl)benzamide N-benzyl-2-(methoxymethyl)benzamide This compound->N-benzyl-2-(methoxymethyl)benzamide Benzylamine, EDC, HOBt 2-(Methoxymethyl)benzoyl chloride 2-(Methoxymethyl)benzoyl chloride This compound->2-(Methoxymethyl)benzoyl chloride SOCl2 (2-(Methoxymethyl)phenyl)methanol (2-(Methoxymethyl)phenyl)methanol This compound->(2-(Methoxymethyl)phenyl)methanol 1. LiAlH4 2. H2O Experimental_Workflow cluster_prep Preparation cluster_workup Work-up cluster_purification Purification & Analysis start Combine Reactants & Solvent reaction Set Reaction Conditions (Temperature, Time) start->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purification (e.g., Chromatography) dry->purify analyze Characterization (NMR, MS, etc.) purify->analyze

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Methoxymethyl)benzoic acid, a key intermediate in various pharmaceutical and organic syntheses. The described methodology is designed to be adaptable for pilot plant and industrial-scale production.

Synthetic Strategy

The recommended two-step synthetic route for the scale-up production of this compound is outlined below. This pathway is selected for its use of readily available starting materials, and robust reaction conditions amenable to large-scale operations.

  • Step 1: Chlorination of Methyl 2-methylbenzoate. The synthesis initiates with the free-radical chlorination of methyl 2-methylbenzoate to produce methyl 2-(chloromethyl)benzoate. This reaction can be initiated using UV light or a chemical initiator.

  • Step 2: Williamson Ether Synthesis and Hydrolysis. The intermediate, methyl 2-(chloromethyl)benzoate, undergoes a Williamson ether synthesis with sodium methoxide to form methyl 2-(methoxymethyl)benzoate. The final product, this compound, is obtained through the hydrolysis of the methyl ester.

Experimental Protocols

Step 1: Scale-up Synthesis of Methyl 2-(chloromethyl)benzoate

Objective: To synthesize methyl 2-(chloromethyl)benzoate from methyl 2-methylbenzoate on a multi-kilogram scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Methyl 2-methylbenzoate150.1715.099.89
N-Chlorosuccinimide (NCS)133.5314.0104.84
Benzoyl Peroxide (BPO)242.230.240.99
Toluene-75 L-

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • UV lamp (optional, if used as an initiator instead of BPO).

  • Charging vessels for liquids and solids.

  • Filtration unit.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean and dry. Purge the reactor with nitrogen gas.

  • Charging of Reagents: Charge the reactor with methyl 2-methylbenzoate (15.0 kg) and toluene (75 L). Begin agitation.

  • Initiation: Add N-Chlorosuccinimide (14.0 kg) and benzoyl peroxide (0.24 kg) to the reactor.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The crude methyl 2-(chloromethyl)benzoate can be purified by vacuum distillation.

Expected Yield and Purity:

ParameterValue
Yield80-90%
Purity (by HPLC)>95%
Step 2: Scale-up Synthesis of this compound

Objective: To synthesize this compound from methyl 2-(chloromethyl)benzoate on a multi-kilogram scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Methyl 2-(chloromethyl)benzoate184.6215.081.25
Sodium Methoxide (30% in Methanol)54.02 (solid)16.5 (solution)91.63
Methanol-60 L-
Sodium Hydroxide39.994.9122.5
Water-75 L-
Hydrochloric Acid (37%)-As required-

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel or pump for controlled addition of sodium methoxide.

  • pH meter.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven.

Procedure:

  • Ether Synthesis:

    • Charge the reactor with methyl 2-(chloromethyl)benzoate (15.0 kg) and methanol (60 L).

    • Cool the mixture to 0-5 °C.

    • Slowly add the sodium methoxide solution (16.5 kg) to the reactor, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by HPLC.

  • Hydrolysis:

    • Once the ether formation is complete, add a solution of sodium hydroxide (4.9 kg) in water (30 L) to the reactor.

    • Heat the mixture to reflux (approximately 65-70 °C) for 2-3 hours until the hydrolysis is complete (monitored by HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water (45 L) to the residue.

    • Cool the aqueous solution to 10-15 °C and slowly add concentrated hydrochloric acid to adjust the pH to 2-3.

    • The product will precipitate as a white solid. Stir the slurry for 1-2 hours.

    • Filter the solid product and wash with cold water until the washings are neutral.

  • Drying:

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield and Purity:

ParameterValue
Overall Yield (from methyl 2-(chloromethyl)benzoate)85-95%
Purity (by HPLC)>98%

Safety Considerations

Methyl 2-(chloromethyl)benzoate:

  • Is a lachrymator and should be handled in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Sodium Methoxide:

  • Is a corrosive and flammable solid, often handled as a solution in methanol.[1][2][3][4][5]

  • Reacts violently with water.[4]

  • Store in a dry, well-ventilated area away from heat and ignition sources.[1][2][3]

  • Use spark-proof tools and explosion-proof equipment.[4]

  • In case of fire, use dry chemical or carbon dioxide extinguishers. Do not use water.

  • Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[2][4]

Hydrochloric Acid:

  • Is a corrosive acid. Handle with appropriate PPE.

Visualization of Workflow and Synthesis

G Synthetic Pathway for this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Ether Synthesis & Hydrolysis A Methyl 2-methylbenzoate B Methyl 2-(chloromethyl)benzoate A->B NCS, BPO Toluene, Reflux C Methyl 2-(methoxymethyl)benzoate B->C 1. NaOMe, Methanol 2. NaOH, H2O, Reflux D This compound C->D HCl (aq)

Caption: Synthetic pathway for this compound.

G Experimental Workflow for Scale-up Synthesis cluster_step1 Step 1: Preparation of Methyl 2-(chloromethyl)benzoate cluster_step2 Step 2: Synthesis of this compound start1 Charge Reactor with Methyl 2-methylbenzoate and Toluene react1 Add NCS and BPO start1->react1 heat1 Heat to Reflux (4-6 hours) react1->heat1 workup1 Cool and Filter heat1->workup1 purify1 Vacuum Distillation workup1->purify1 product1 Methyl 2-(chloromethyl)benzoate purify1->product1 start2 Charge Reactor with Intermediate and Methanol product1->start2 react2 Add Sodium Methoxide (0-10 °C) start2->react2 hydrolysis Add NaOH Solution and Reflux (2-3 hours) react2->hydrolysis workup2 Concentrate and Add Water hydrolysis->workup2 acidify Acidify with HCl to pH 2-3 workup2->acidify isolate Filter and Wash Solid acidify->isolate dry Dry under Vacuum isolate->dry product2 This compound dry->product2

Caption: Experimental workflow for the scale-up synthesis.

References

Application Notes and Protocols for the Characterization of 2-(Methoxymethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of reactions involving 2-(methoxymethyl)benzoic acid. The methodologies outlined are essential for monitoring reaction progress, identifying products and byproducts, and ensuring the quality and purity of the final compounds.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating and quantifying the components of a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring the consumption of starting materials and the formation of products in reactions involving this compound.

Application Note: HPLC is ideal for analyzing the purity of this compound and its reaction products in real-time. A reversed-phase C18 column is typically effective for separating benzoic acid derivatives from reactants and impurities. The choice of mobile phase can be adjusted to achieve optimal separation based on the polarity of the compounds of interest. UV detection is suitable for aromatic compounds like this compound and its derivatives.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 60:40 mixture of the aqueous to the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1] Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. Purity is calculated based on the area percentage of the main peak relative to the total peak area.[1]

Quantitative Data for Benzoic Acid Derivatives (for reference)

ParameterHPLC-UV
Linearity RangeTypically 1 - 500 µg/mL
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Note: This data is based on typical performance characteristics for benzoic acid and its derivatives and may vary for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.

Application Note: GC-MS is particularly useful for identifying byproducts and impurities in reactions of this compound. Silylation is a common derivatization technique for carboxylic acids, which replaces the acidic proton with a trimethylsilyl group, making the compound more volatile and suitable for GC analysis.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Derivatization (Silylation):

    • Dry the sample thoroughly.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the sample in an appropriate solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure a complete reaction.[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration.

  • Temperature Program: An initial oven temperature of around 100 °C, followed by a ramp to a final temperature of 250-280 °C.[1]

  • Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 40-400.

  • Data Analysis: The identity of the derivatized this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum.[1]

Quantitative Data for Benzoic Acid Derivatives (for reference)

ParameterGC-MS (with Derivatization)
Linearity RangeTypically 0.1 - 100 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 10%

Note: This data is based on typical performance characteristics for benzoic acid and its derivatives and may vary for this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the chemical structure of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound and its derivatives.

Application Note: ¹H NMR is used to identify the number and types of protons in a molecule, while ¹³C NMR provides information about the carbon skeleton. These techniques are crucial for confirming the successful transformation of functional groups during a reaction. For example, in an esterification reaction, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester group in the ¹H NMR spectrum would indicate product formation.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[1]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard parameters.

  • Data Analysis: The resulting spectra should show characteristic peaks corresponding to the protons and carbons of the molecule. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.

Expected ¹H NMR Chemical Shifts for this compound (Illustrative)

ProtonExpected Chemical Shift (ppm)
-COOH~10.5 - 13.0
Ar-H~7.2 - 8.1
-CH₂-~4.5
-OCH₃~3.4

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Application Note: IR spectroscopy is a quick and effective method to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands of functional groups. For instance, in an amide coupling reaction of this compound, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the N-H stretch and C=O stretch of the amide would confirm the reaction's progress.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups of interest.

Key IR Absorption Bands for this compound and its Derivatives

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=O (Carboxylic Acid)1725 - 1700
C=O (Ester)1750 - 1735
C=O (Amide)1680 - 1630
C-O1300 - 1000

Visualizing Workflows and Reaction Pathways

General Analytical Workflow

The following diagram illustrates a general workflow for characterizing a reaction of this compound.

Analytical_Workflow cluster_reaction Reaction Stage cluster_analysis Analytical Stage cluster_purification Purification Stage Reaction This compound Reaction Quenching Reaction Quenching & Workup Reaction->Quenching Crude_Product Crude Product Isolation Quenching->Crude_Product TLC TLC for initial check Crude_Product->TLC HPLC HPLC for Purity & Quantification TLC->HPLC GCMS GC-MS for Byproduct ID TLC->GCMS Purification Column Chromatography HPLC->Purification GCMS->Purification NMR NMR for Structure Elucidation IR IR for Functional Group Analysis Pure_Product Pure Product Purification->Pure_Product Pure_Product->NMR Pure_Product->IR

Caption: General analytical workflow for reaction characterization.

Representative Synthesis of this compound

The following diagram illustrates a plausible synthetic route for this compound, starting from 2-methylbenzoic acid. This is a representative example for illustrative purposes.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Methoxylation Start 2-Methylbenzoic Acid Intermediate1 2-(Bromomethyl)benzoic Acid Start->Intermediate1 Reagent1 NBS, Initiator Reagent1->Intermediate1 Product This compound Reagent2 Sodium Methoxide Reagent2->Product

Caption: Plausible synthesis of this compound.

Representative Reaction: Esterification

Esterification is a common reaction for carboxylic acids. The following diagram shows the esterification of this compound with methanol.

Esterification_Reaction Reactant1 This compound C₉H₁₀O₃ Product Methyl 2-(methoxymethyl)benzoate C₁₀H₁₂O₃ Reactant1->Product Reactant2 Methanol CH₃OH Reactant2->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product

Caption: Esterification of this compound.

Experimental Protocol: Esterification

  • Reagents: this compound, methanol (excess), concentrated sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve this compound in an excess of methanol in a round-bottom flask.

    • Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring.

    • Reflux the mixture for several hours. Monitor the reaction progress using TLC or HPLC.

    • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

    • Purify the product by column chromatography if necessary.

References

Application Notes and Protocols: 2-(Methoxymethyl)benzoic Acid Derivatives as Potential Protecting Group Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups. While a wide array of protecting groups are well-established, the exploration of new reagents with unique reactivity and selectivity profiles remains a significant area of research. This document explores the potential application of 2-(methoxymethyl)benzoic acid and its derivatives as protecting group reagents, drawing parallels with the well-known methoxymethyl (MOM) and benzoyl protecting groups. Due to a lack of specific literature on this compound as a protecting group, this document provides a detailed overview of related protecting group strategies, offering a foundation for its potential application and development.

Introduction to Related Protecting Groups

The structure of this compound suggests its potential use in forming either ester or ether-type protecting groups. The methoxymethyl group is a well-established protecting group for alcohols, while the benzoyl group is commonly used for both alcohols and amines.

  • Methoxymethyl (MOM) Ethers: MOM ethers are acetal-type protecting groups used for alcohols.[1] They are generally stable to a variety of reaction conditions, including those that are strongly basic, but are readily cleaved under acidic conditions.[1][2]

  • Benzoyl (Bz) Esters: Benzoyl esters are used to protect alcohols and amines. They are more stable than acetyl groups and are typically removed by acidic or basic hydrolysis.[3]

The 2-(methoxymethyl)benzoyl group would combine features of both, offering a benzoyl ester linkage with a methoxymethyl substituent on the aromatic ring. The electronic and steric effects of the ortho-methoxymethyl group could influence the stability and reactivity of the corresponding protected compounds.

Potential Applications of the 2-(Methoxymethyl)benzoyl (MOMB) Group

Based on the chemistry of related protecting groups, the 2-(methoxymethyl)benzoyl group could potentially be used for the protection of:

  • Alcohols: Forming a 2-(methoxymethyl)benzoate ester.

  • Amines: Forming a 2-(methoxymethyl)benzamide.

The presence of the ortho-methoxymethyl group might confer unique properties, such as altered stability towards acidic or basic conditions or selective cleavage protocols.

Proposed Experimental Protocols

While specific protocols for the use of this compound as a protecting group are not available in the reviewed literature, the following general procedures for the formation and cleavage of related protecting groups can serve as a starting point for investigation.

Synthesis of 2-(Methoxymethyl)benzoyl Chloride

The first step in utilizing this compound as a protecting group reagent would likely involve its conversion to a more reactive species, such as the corresponding acyl chloride. A general method for the synthesis of benzoyl chlorides is the reaction of the benzoic acid with thionyl chloride or oxalyl chloride.

Protocol: Synthesis of a Substituted Benzoyl Chloride

Reagents & SolventsEquipment
Substituted Benzoic AcidRound-bottom flask
Thionyl chloride or Oxalyl chlorideReflux condenser
Dry Dichloromethane (DCM) or TolueneMagnetic stirrer
Dimethylformamide (DMF) (catalytic)Heating mantle
Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a solution of the substituted benzoic acid in a dry solvent, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride to the solution at room temperature.

  • The reaction mixture is then heated to reflux and stirred until the reaction is complete (monitored by TLC or IR spectroscopy).

  • The excess thionyl chloride or oxalyl chloride and solvent are removed under reduced pressure to yield the crude benzoyl chloride, which can be purified by distillation or used directly in the next step.

Protection of Alcohols using a Substituted Benzoyl Chloride

The resulting 2-(methoxymethyl)benzoyl chloride could then be used to protect alcohols.

Protocol: Benzoylation of an Alcohol

Reagents & SolventsEquipment
AlcoholRound-bottom flask
Substituted Benzoyl ChlorideMagnetic stirrer
Pyridine or TriethylamineIce bath
Dry Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol in a dry solvent and cool the solution in an ice bath.

  • Add a base, such as pyridine or triethylamine.

  • Slowly add the substituted benzoyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Deprotection of Benzoyl Esters

The cleavage of benzoyl esters is typically achieved by hydrolysis under acidic or basic conditions.

Protocol: Basic Hydrolysis of a Benzoyl Ester

Reagents & SolventsEquipment
Benzoyl EsterRound-bottom flask
Sodium Hydroxide or Potassium HydroxideReflux condenser
Methanol or EthanolMagnetic stirrer
WaterHeating mantle

Procedure:

  • Dissolve the benzoyl ester in a mixture of an alcohol and water.

  • Add a solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir until the deprotection is complete (monitored by TLC).

  • After cooling, the alcohol is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1M HCl).

  • The deprotected alcohol is then extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation: Comparative Stability of Related Protecting Groups

Quantitative data on the stability of the 2-(methoxymethyl)benzoyl group is not available. However, a general comparison of the stability of related protecting groups is presented below.

Protecting GroupStable ToLabile To
Methoxymethyl (MOM) Ether Strong bases, nucleophiles, many oxidizing and reducing agents.Strong and mild acids (e.g., HCl, TFA, Lewis acids).[1]
Benzoyl (Bz) Ester Mildly acidic and basic conditions, many oxidizing and reducing agents.Strong acids (e.g., refluxing HCl) and strong bases (e.g., NaOH, NaOMe).[4]
Benzyl (Bn) Ether Acidic and basic conditions, many oxidizing and reducing agents.Catalytic hydrogenation (e.g., H₂, Pd/C).[5]

Diagrams and Workflows

General Workflow for Protecting Group Chemistry

G Start Substrate with Functional Group (e.g., Alcohol) Protection Protection Step: + Protecting Group Reagent Start->Protection Protected_Substrate Protected Substrate Protection->Protected_Substrate Reaction Desired Chemical Transformation Protected_Substrate->Reaction Deprotection Deprotection Step Reaction->Deprotection Final_Product Final Product with Functional Group Restored Deprotection->Final_Product

Caption: General workflow for the use of a protecting group in organic synthesis.

Proposed Reaction Scheme for Protection of an Alcohol

Caption: Proposed esterification of an alcohol with 2-(methoxymethyl)benzoyl chloride.

Proposed Deprotection Scheme

Caption: Proposed basic hydrolysis for the deprotection of a 2-(methoxymethyl)benzoate ester.

Conclusion and Future Outlook

While this compound is not a commonly documented protecting group reagent, its structure suggests potential applications for the protection of alcohols and amines. The protocols and data presented for the related and well-established methoxymethyl and benzoyl protecting groups provide a solid foundation for researchers interested in exploring the utility of this novel reagent. Further research is required to determine the specific conditions for the introduction and cleavage of the 2-(methoxymethyl)benzoyl group, as well as to evaluate its stability and selectivity in comparison to existing protecting groups. Such studies could reveal a valuable new tool for the synthetic chemist's arsenal, particularly for complex molecule synthesis where nuanced reactivity is required.

References

Troubleshooting & Optimization

Technical Support Center: 2-(Methoxymethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 2-(methoxymethyl)benzoic acid synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, particularly when starting from 2-(bromomethyl)benzoic acid.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction between the sodium methoxide and the starting material may not have gone to completion. This can be caused by insufficient reaction time or temperatures that are too low.

  • Side Reactions: The formation of byproducts is a common issue. For instance, if using methyl 2-(bromomethyl)benzoate as a starting material, hydrolysis of the ester group can occur, leading to impurities.

  • Purity of Reagents: The purity of the starting material, 2-(bromomethyl)benzoic acid or its methyl ester, is crucial. Impurities can interfere with the primary reaction.

  • Moisture Contamination: Sodium methoxide is highly sensitive to moisture. Any water present in the reaction flask or solvent will consume the reagent, reducing the effective concentration and hindering the reaction.

Q2: I'm observing significant byproduct formation. What are the likely side products and how can I minimize them?

The most common side reaction is the formation of phthalide. This occurs through an intramolecular Williamson ether synthesis, which is an internal cyclization reaction. To minimize this:

  • Control Temperature: Running the reaction at a controlled, lower temperature can favor the desired intermolecular reaction over the intramolecular cyclization.

  • Reagent Addition: Adding the 2-(bromomethyl)benzoic acid or its ester slowly to the solution of sodium methoxide can help maintain a low concentration of the starting material, which disfavors the intramolecular reaction pathway.

Q3: What is the optimal solvent and temperature for this synthesis?

Methanol is the most commonly used solvent for this reaction as it is the conjugate acid of the methoxide nucleophile and can readily dissolve sodium methoxide. The reaction is typically performed at the reflux temperature of methanol (around 65 °C) to ensure a reasonable reaction rate. However, if side product formation is an issue, experimenting with slightly lower temperatures for a longer duration may be beneficial.

Q4: How can I effectively purify the final product, this compound?

Purification typically involves the following steps:

  • Solvent Removal: After the reaction is complete, the methanol is removed under reduced pressure.

  • Acid-Base Extraction: The residue is dissolved in water and acidified (e.g., with HCl) to protonate the carboxylate, making the desired product insoluble in water.

  • Extraction with Organic Solvent: The aqueous solution is then extracted with an organic solvent like ethyl acetate or diethyl ether to isolate the this compound.

  • Drying and Evaporation: The combined organic layers are dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

  • Recrystallization/Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system or purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of methyl 2-(methoxymethyl)benzoate, a common precursor that is then hydrolyzed to the final acid product.

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl 2-(bromomethyl)benzoateSodium methoxide (NaOMe)Methanol (MeOH)Reflux (~65)295
Methyl 2-(chloromethyl)benzoateSodium methoxide (NaOMe)Methanol (MeOH)Reflux (~65)Not specified80-90
2-(Bromomethyl)benzoic acidSodium methoxide (NaOMe)Methanol (MeOH)Reflux (~65)3~85

Detailed Experimental Protocol

This protocol details the synthesis of methyl 2-(methoxymethyl)benzoate from methyl 2-(bromomethyl)benzoate, followed by its hydrolysis to this compound.

Part A: Synthesis of Methyl 2-(methoxymethyl)benzoate

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To this solution, add methyl 2-(bromomethyl)benzoate (1.0 equivalent) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2 hours.

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the resulting residue in water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2-(methoxymethyl)benzoate. The product can be further purified by distillation if necessary.

Part B: Hydrolysis to this compound

  • Hydrolysis: Dissolve the crude methyl 2-(methoxymethyl)benzoate in a mixture of methanol and an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Acidification: After cooling, remove the methanol under reduced pressure. Dilute the residue with water and acidify the aqueous solution to a pH of ~2 using concentrated hydrochloric acid (HCl). A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield this compound. Recrystallization can be performed for higher purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_synthesis Part A: Synthesis of Ester Intermediate cluster_hydrolysis Part B: Hydrolysis to Final Product A1 Dissolve NaOMe in anhydrous MeOH A2 Add Methyl 2-(bromomethyl)benzoate A1->A2 A3 Reflux at 65°C for 2h A2->A3 A4 Evaporate MeOH A3->A4 A5 Aqueous Workup & Extract with Et₂O A4->A5 A6 Dry & Evaporate Et₂O A5->A6 A7 Crude Methyl 2-(methoxymethyl)benzoate A6->A7 B1 Dissolve Ester in MeOH / aq. NaOH A7->B1 Proceed to Hydrolysis B2 Reflux for 2-4h B1->B2 B3 Evaporate MeOH B2->B3 B4 Acidify with HCl (pH ~2) B3->B4 B5 Vacuum Filtration B4->B5 B6 Wash with Cold H₂O & Dry B5->B6 B7 Pure this compound B6->B7

Caption: Workflow for the two-stage synthesis of this compound.

Technical Support Center: Purification of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-(Methoxymethyl)benzoic acid. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and acid-base extraction. Recrystallization is used to remove impurities by leveraging differences in solubility in a specific solvent system. Acid-base extraction is a liquid-liquid extraction technique that separates the acidic this compound from neutral or basic impurities. For highly challenging separations or to achieve very high purity, column chromatography can also be employed.

Q2: What are the potential impurities in commercially available or synthesized this compound?

A2: Potential impurities can vary depending on the synthetic route. If synthesized from the catalytic hydrogenation of phthalaldehydic acid, impurities could include unreacted starting material or byproducts from over-reduction. If prepared from methyl salicylate, residual starting material or related salicylates could be present. Other common impurities may include residual solvents, moisture, and inorganic salts.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also a powerful tool for confirming the chemical structure and identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often after a derivatization step to increase the volatility of the acid.

Troubleshooting Guides

Recrystallization Issues

Q: My this compound is not crystallizing out of solution upon cooling. What should I do?

A: This issue, known as supersaturation, can be resolved by:

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.

  • Solvent Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Anti-Solvent Addition: If the compound is highly soluble even at low temperatures, you can add an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly turbid, then gently heat until clear and allow to cool slowly.

Q: Instead of crystals, an oil is forming at the bottom of my flask. How can I fix this "oiling out"?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:

  • Increase Solvent Volume: Re-heat the solution to dissolve the oil and add more of the same solvent to lower the saturation point. Then, allow it to cool more slowly.

  • Lower the Cooling Rate: A slower cooling rate can promote the formation of an ordered crystal lattice rather than an amorphous oil. You can insulate the flask to slow down the cooling process.

  • Change the Solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or use a co-solvent system.

Q: The yield of my recrystallized product is very low. How can I improve it?

A: A low yield can be due to several factors:

  • Excessive Solvent: Using the minimum amount of hot solvent required to dissolve the solid is crucial. Any excess will retain more of your product in the solution upon cooling.

  • Incomplete Precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of product. Use a pre-heated funnel and filter flask to prevent this.

Acid-Base Extraction Issues

Q: After extracting my organic layer with a basic aqueous solution and then acidifying the aqueous layer, no precipitate of this compound is forming. What went wrong?

A: This is a common issue and can be attributed to a few possibilities:

  • Incomplete Acidification: The most frequent cause is insufficient acidification of the aqueous layer. The pH must be lowered significantly below the pKa of this compound to ensure it is fully protonated and thus less water-soluble. Check the pH with litmus paper or a pH meter and add more acid if necessary.

  • Low Concentration: If the concentration of your product in the initial organic solution was very low, the amount extracted into the aqueous phase might be too dilute to precipitate upon acidification. You may need to concentrate the aqueous layer before acidification or start with a more concentrated solution.

  • Inefficient Initial Extraction: The basic extraction may not have been efficient in transferring the carboxylate salt into the aqueous phase. Ensure thorough mixing of the two phases during extraction.

Q: My final product after extraction and precipitation is still impure. What can I do?

A: Impurities in the final product can result from:

  • Inefficient Washing: Neutral or basic organic impurities may not have been completely removed. Before the basic extraction, consider washing the organic layer with a dilute acidic solution (like 1M HCl) followed by water.

  • Co-precipitation: Some impurities might precipitate alongside your product during acidification. To mitigate this, add the acid slowly while stirring and monitor the pH. A subsequent recrystallization of the precipitated solid is often necessary to achieve high purity.

Data Presentation

Table 1: Qualitative Solubility and Recrystallization Solvent Properties for Benzoic Acid Derivatives

SolventSolubility of Benzoic Acid Derivatives (General)Boiling Point (°C)Suitability for RecrystallizationNotes
Water Sparingly soluble in cold water, more soluble in hot water.[1][2]100GoodA common and effective solvent for recrystallization of benzoic acids.[3][4]
Ethanol High solubility at room temperature.78Often used as part of a co-solvent system (e.g., ethanol/water).Due to high solubility, it may not be ideal as a single solvent for recrystallization unless an anti-solvent is used.
Methanol High solubility at room temperature.65Similar to ethanol, best used in a co-solvent system.
Ethyl Acetate Good solubility.77Can be a suitable solvent, depending on the specific derivative.
Toluene Lower solubility compared to polar solvents.111Potentially a good solvent if the compound is sparingly soluble at room temperature.
Heptane/Hexane Very low solubility.98/69Can be used as an anti-solvent with a more polar solvent like ethanol or ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., water) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

Protocol 2: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the impure sample containing this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basic Extraction: Transfer the organic solution to a separatory funnel and add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Washing (Optional): The organic layer can be washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄) to recover any neutral or basic compounds if desired.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH < 4). This compound should precipitate as a solid.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_extraction Acid-Base Extraction Workflow dissolution Dissolve Crude Product in Minimum Hot Solvent hot_filtration Hot Filtration (Remove Insoluble Impurities) dissolution->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Purified Crystals washing->drying dissolve_mixture Dissolve Mixture in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3) dissolve_mixture->add_base separate_layers Separate Aqueous and Organic Layers add_base->separate_layers acidify Acidify Aqueous Layer (e.g., with HCl) separate_layers->acidify Aqueous Layer precipitate Precipitate Pure Acid acidify->precipitate isolate_dry Isolate and Dry Purified Product precipitate->isolate_dry

Caption: General workflows for the purification of this compound.

troubleshooting_logic cluster_crystallization_issues Crystallization Problems cluster_extraction_issues Extraction Problems start Purification Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield no_precipitate No Precipitate on Acidification start->no_precipitate impure_product Final Product Impure start->impure_product scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Solution no_crystals->concentrate add_solvent Add More Solvent oiling_out->add_solvent slow_cooling Cool Slowly oiling_out->slow_cooling min_solvent Use Minimum Solvent low_yield->min_solvent cool_thoroughly Cool Thoroughly low_yield->cool_thoroughly check_ph Check pH, Add More Acid no_precipitate->check_ph concentrate_aq Concentrate Aqueous Layer no_precipitate->concentrate_aq pre_wash Pre-wash Organic Layer impure_product->pre_wash recrystallize Recrystallize Final Product impure_product->recrystallize

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Synthesis of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(methoxymethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Oxidation of 2-methylanisole: This involves the oxidation of the methyl group of 2-methylanisole to a carboxylic acid.

  • Carboxylation of benzyl methyl ether: This route introduces a carboxyl group onto the aromatic ring of benzyl methyl ether.

  • Hydrolysis of 2-(methoxymethyl)benzonitrile: This method involves the conversion of a nitrile group to a carboxylic acid.

Q2: My oxidation reaction of 2-methylanisole is giving a low yield of the desired benzoic acid. What are the potential side reactions?

A2: Low yields in the oxidation of 2-methylanisole are often due to incomplete oxidation or over-oxidation. Common side products include 2-methoxybenzaldehyde, from incomplete oxidation, and products from ether cleavage under harsh oxidative conditions. The liquid-phase oxidation of substituted toluenes can be challenging due to parallel and consecutive reactions leading to byproducts.[1]

Q3: I am observing multiple spots on my TLC plate after attempting the carboxylation of benzyl methyl ether. What could these be?

A3: The carboxylation of aromatic compounds can sometimes lead to a mixture of regioisomers, with the carboxyl group adding to different positions on the aromatic ring. The reaction is believed to proceed through an electrophilic aromatic substitution mechanism.[2][3] Depending on the reaction conditions and the catalyst used, you may also see unreacted starting material or di-carboxylated products.

Q4: During the hydrolysis of 2-(methoxymethyl)benzonitrile, I isolated a significant amount of a neutral compound. What is it likely to be?

A4: A common side product in the hydrolysis of nitriles is the corresponding amide, in this case, 2-(methoxymethyl)benzamide. This occurs due to incomplete hydrolysis. The rate of hydrolysis can be influenced by factors such as reaction time, temperature, and the concentration of the acid or base catalyst.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Oxidation of 2-Methylanisole
Symptom Possible Cause Troubleshooting Steps
Low yield of this compound with the presence of 2-methoxybenzaldehyde.Incomplete oxidation.- Increase the reaction time. - Increase the amount of the oxidizing agent. - Optimize the reaction temperature.
Low yield with complex mixture of byproducts.Over-oxidation or ether cleavage.- Use a milder oxidizing agent. - Carefully control the reaction temperature. - Consider a protecting group strategy for the methoxy group if cleavage is significant.
Problem 2: Impurities in the Carboxylation of Benzyl Methyl Ether
Symptom Possible Cause Troubleshooting Steps
Presence of isomeric benzoic acids.Lack of regioselectivity.- Screen different catalysts and reaction conditions to improve selectivity. - Utilize a directing group on the aromatic ring to favor carboxylation at the desired position.
Presence of unreacted starting material.Incomplete reaction.- Increase the reaction time or temperature. - Ensure the catalyst is active.
Problem 3: Incomplete Hydrolysis of 2-(Methoxymethyl)benzonitrile
Symptom Possible Cause Troubleshooting Steps
Isolation of 2-(methoxymethyl)benzamide as a major byproduct.Incomplete hydrolysis.- Prolong the reaction time. - Increase the concentration of the acid or base catalyst. - Increase the reaction temperature.
Difficulty in separating the product from the amide byproduct.Similar polarities.- Optimize chromatographic separation conditions (e.g., solvent system, column material). - Consider recrystallization from a suitable solvent system to selectively crystallize the acid.

Summary of Potential Side Products

Synthetic Route Potential Side Product Reason for Formation
Oxidation of 2-methylanisole2-MethoxybenzaldehydeIncomplete oxidation of the methyl group.
Oxidation of 2-methylanisolePhenolic compoundsCleavage of the methoxy ether bond.
Carboxylation of benzyl methyl etherIsomeric (methoxymethyl)benzoic acidsLack of regioselectivity in the carboxylation reaction.
Hydrolysis of 2-(methoxymethyl)benzonitrile2-(Methoxymethyl)benzamideIncomplete hydrolysis of the nitrile group.

Experimental Protocols

A detailed experimental protocol for a common synthetic route is provided below.

Synthesis of this compound via Hydrolysis of 2-(Methoxymethyl)benzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(methoxymethyl)benzonitrile in a 10% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution to a pH of approximately 2 using concentrated hydrochloric acid, which will cause the precipitation of the crude this compound.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Visualizations

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways 2-Methylanisole 2-Methylanisole This compound This compound 2-Methylanisole->this compound Oxidation Benzyl methyl ether Benzyl methyl ether Benzyl methyl ether->this compound Carboxylation 2-(Methoxymethyl)benzonitrile 2-(Methoxymethyl)benzonitrile 2-(Methoxymethyl)benzonitrile->this compound Hydrolysis

Caption: Common synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Oxidation

Troubleshooting_Oxidation start Low Yield in Oxidation of 2-Methylanisole check_byproducts Analyze byproduct profile (TLC, GC-MS, NMR) start->check_byproducts incomplete_oxidation Major byproduct is 2-methoxybenzaldehyde? check_byproducts->incomplete_oxidation Yes over_oxidation Complex mixture or ether cleavage products? check_byproducts->over_oxidation No incomplete_oxidation->over_oxidation No solution_incomplete Increase reaction time, temperature, or oxidant concentration incomplete_oxidation->solution_incomplete Yes solution_over Use milder oxidant, control temperature, or protect methoxy group over_oxidation->solution_over Yes end Improved Yield solution_incomplete->end solution_over->end

Caption: A logical workflow for troubleshooting low yields in the oxidation synthesis route.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting advice and answers to frequently asked questions to enhance reaction outcomes and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Williamson ether synthesis is a widely applicable and reliable method for preparing this compound. This SN2 reaction involves the deprotonation of the hydroxyl group of 2-(hydroxymethyl)benzoic acid to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can arise from several factors. Common causes include incomplete deprotonation of the starting material, side reactions such as elimination, or issues with the purity of reagents and solvents. Steric hindrance around the reaction site can also impede the SN2 reaction. Careful optimization of reaction conditions, including the choice of base and solvent, is crucial.

Q3: What are the key reaction parameters to optimize for this synthesis?

A3: The critical parameters to optimize include the choice of base for deprotonation, the methylating agent, the reaction solvent, temperature, and reaction time. A strong, non-nucleophilic base is preferred for deprotonation. The temperature should be controlled to minimize side reactions.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the product. Using a strong, non-nucleophilic base like sodium hydride (NaH) can prevent unwanted side reactions. Additionally, maintaining an appropriate reaction temperature is critical; higher temperatures can favor elimination reactions over the desired substitution.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound can typically be achieved through recrystallization. The choice of solvent for recrystallization is important and may require some experimentation to find the optimal system for achieving high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Base: The base (e.g., NaH) may have degraded due to improper storage or exposure to moisture. 2. Insufficient Deprotonation: The amount of base used may be insufficient to fully deprotonate the starting material. 3. Poor Quality Methylating Agent: The methylating agent (e.g., methyl iodide) may have decomposed.1. Use fresh, properly stored base. 2. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 3. Use a fresh, purified methylating agent.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. 2. Steric Hindrance: The bulky nature of the starting material may slow down the reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time or gradually increase the temperature if necessary. 2. Consider using a more reactive methylating agent or a solvent that can better solvate the transition state.
Formation of Elimination Byproducts 1. High Reaction Temperature: Higher temperatures can favor the E2 elimination pathway, especially if a sterically hindered base is used. 2. Strongly Basic Conditions: A highly basic environment can promote elimination.1. Maintain a lower reaction temperature. The reaction can often be run effectively at room temperature or slightly above. 2. While a strong base is needed, avoid excessively high concentrations.
Difficulty in Product Isolation/Purification 1. Emulsion during Work-up: The formation of an emulsion during the extraction process can make layer separation difficult. 2. Co-precipitation of Impurities: Impurities may co-precipitate with the product during recrystallization.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Experiment with different recrystallization solvents or solvent mixtures to improve the separation of the desired product from impurities.

Experimental Protocols

Proposed Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of this compound from 2-(hydroxymethyl)benzoic acid.

Materials:

  • 2-(hydroxymethyl)benzoic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(hydroxymethyl)benzoic acid. Add anhydrous THF to dissolve the starting material. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary (Hypothetical Optimized Conditions)

ParameterValue
Molar Ratio (Starting Material:NaH:CH₃I)1 : 1.1 : 1.2
SolventAnhydrous THF
Deprotonation Temperature0 °C to Room Temperature
Methylation Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Expected Yield (after purification)75 - 85%

Process Visualization

SynthesisWorkflow Workflow for the Synthesis of this compound start Start with 2-(hydroxymethyl)benzoic acid deprotonation Deprotonation with NaH in anhydrous THF start->deprotonation methylation Methylation with CH3I deprotonation->methylation workup Aqueous Work-up (Quenching, Extraction) methylation->workup purification Purification by Recrystallization workup->purification troubleshooting Low Yield or Impurities? workup->troubleshooting Analysis end_product Pure this compound purification->end_product troubleshooting->purification No optimize Optimize Conditions: - Reagent Purity - Temperature - Reaction Time troubleshooting->optimize Yes optimize->deprotonation

Troubleshooting failed reactions with 2-(Methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methoxymethyl)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Synthesis of this compound

  • Q1: My oxidation of 2-(methoxymethyl)toluene to this compound is resulting in a low yield. What are the potential causes and solutions?

    Low yields in the oxidation of toluene derivatives can stem from several factors, including incomplete reaction, over-oxidation, or formation of byproducts.[1]

    Troubleshooting:

    • Incomplete Oxidation: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Ensure your oxidizing agent (e.g., KMnO₄, Co(II)/Mn(II) salts with air/O₂) is active and used in sufficient quantity.[1][2]

    • Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring. If you observe a complex mixture of products, consider using milder conditions or a more selective oxidant.

    • Byproduct Formation: The formation of benzyl alcohol or benzaldehyde derivatives can occur as intermediates.[3] Ensuring complete oxidation to the carboxylic acid is key. Additionally, esterification between the benzoic acid product and any benzyl alcohol intermediate can produce a benzyl benzoate byproduct, reducing the yield of the desired acid.[1]

  • Q2: I am attempting to synthesize this compound via a Grignard reaction with 2-(methoxymethyl)bromobenzene followed by carboxylation with CO₂, but the reaction is failing. What should I check?

    Grignard reactions are highly sensitive to moisture and air. Failure can often be attributed to improper reaction setup or reagent quality.[4]

    Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is a common solvent and must be anhydrous.[4]

    • Magnesium Activation: The magnesium turnings may be coated with an oxide layer that prevents the reaction from initiating.[4] Try crushing the magnesium turnings in situ or adding a small crystal of iodine to activate the surface.

    • Quality of Starting Material: The 2-(methoxymethyl)bromobenzene should be pure and dry. Any acidic protons in the starting material or solvent will quench the Grignard reagent.

    • Carbon Dioxide Quench: Use freshly crushed dry ice (solid CO₂) for the carboxylation step. Ensure the Grignard reagent is added to a large excess of the dry ice to prevent the Grignard reagent from reacting with the newly formed carboxylate salt.

Reactions with this compound

  • Q3: I am having trouble with the amide coupling of this compound with a primary amine. The yield is low and I see unreacted starting material.

    Low yields in amide coupling reactions can be due to poor activation of the carboxylic acid, issues with the amine, or suboptimal reaction conditions.[5]

    Troubleshooting:

    • Carboxylic Acid Activation: Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can improve results.[5]

    • Amine Nucleophilicity: If your amine is sterically hindered or has reduced nucleophilicity (e.g., an aniline), the reaction may be sluggish.[6] Consider using a more potent coupling reagent or slightly elevated temperatures.

    • Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate. Use anhydrous solvents (e.g., DMF, DCM) and ensure all reagents are dry.[5]

  • Q4: My esterification of this compound with an alcohol under acidic conditions is not going to completion. How can I improve the conversion?

    Esterification is an equilibrium reaction. To drive it towards the product, you need to either remove a product (usually water) or use a large excess of one of the reactants.[7]

    Troubleshooting:

    • Water Removal: If your reaction setup allows, use a Dean-Stark trap to remove water as it is formed.[7]

    • Excess Reactant: Using a large excess of the alcohol can shift the equilibrium towards the ester product.[7]

    • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid.[8]

    • Side Reactions: Be aware of potential side reactions. For instance, the methoxymethyl group could potentially be sensitive to strongly acidic conditions, leading to ether cleavage.[9] If you suspect this, consider milder conditions or alternative esterification methods that do not require strong acid.

Quantitative Data Summary

Table 1: Typical Conditions for Oxidation of Toluene Derivatives

ParameterCondition RangeNotes
Temperature100 - 200 °CHigher temperatures can increase reaction rate but may also lead to more byproducts.[2]
Pressure1 - 60 atm (air/O₂)Higher oxygen partial pressure can improve conversion.[2]
CatalystCo(II) and Mn(II) saltsOften used in combination.[10]
SolventAcetic acid or noneAcetic acid is a common solvent for liquid-phase oxidations.
Typical Yield80 - 99%Highly dependent on substrate and specific conditions.[1][2]

Table 2: Common Amide Coupling Reagents and Conditions

Coupling ReagentBaseSolventTypical Reaction TimeNotes
HATUDIPEA, NMMDMF, DCM1 - 12 hHighly efficient, especially for hindered couplings.[5]
HBTUDIPEA, NMMDMF, DCM1 - 12 hSimilar to HATU, a common choice.[6]
EDC/HOBtDIPEA, NMMDMF, DCM, THF2 - 24 hA classic and cost-effective combination.[5]
T3PPyridine, TEAEtOAc, DCM1 - 6 hOften gives clean reactions with easy workup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of a structurally similar compound, 2-methyl-3-methoxybenzoic acid.[11]

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, dissolve 2-(methoxymethyl)bromobenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.

    • Once the reaction initiates (visible by bubbling and a grayish color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate large beaker, place a large excess of freshly crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Purification:

    • Slowly add 1 M HCl (aq) to the reaction mixture until the solution is acidic and all solids have dissolved.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Protocol 2: Amide Coupling with this compound using HATU

This is a general procedure for amide bond formation.[5]

  • Acid Activation:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.05 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add the amine (1.1 eq) to the reaction mixture.

    • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Visualizations

Troubleshooting_Synthesis start Failed Synthesis of This compound method Which synthetic route? start->method oxidation Oxidation of 2-(methoxymethyl)toluene method->oxidation Oxidation grignard Grignard Reaction method->grignard Grignard ox_issue Low Yield? oxidation->ox_issue grig_issue No Reaction? grignard->grig_issue ox_sol1 Incomplete Oxidation: - Increase time/temp - Check oxidant ox_issue->ox_sol1 Yes ox_sol2 Over-oxidation: - Milder conditions ox_issue->ox_sol2 Yes ox_sol3 Byproducts: - Ensure full conversion ox_issue->ox_sol3 Yes grig_sol1 Anhydrous Conditions: - Dry glassware/solvents - Inert atmosphere grig_issue->grig_sol1 Yes grig_sol2 Mg Activation: - Crush Mg - Add iodine grig_issue->grig_sol2 Yes grig_sol3 CO2 Quench: - Use excess fresh dry ice grig_issue->grig_sol3 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Troubleshooting_Reactions start Failed Reaction with This compound reaction_type Which reaction? start->reaction_type amide Amide Coupling reaction_type->amide Amide ester Esterification reaction_type->ester Ester amide_issue Low Yield? amide->amide_issue ester_issue Incomplete Reaction? ester->ester_issue amide_sol1 Poor Activation: - Check coupling reagent - Pre-activate amide_issue->amide_sol1 Yes amide_sol2 Low Amine Nucleophilicity: - Use potent coupling agent - Increase temperature amide_issue->amide_sol2 Yes amide_sol3 Hydrolysis: - Use anhydrous conditions amide_issue->amide_sol3 Yes ester_sol1 Equilibrium: - Remove water (Dean-Stark) - Use excess alcohol ester_issue->ester_sol1 Yes ester_sol2 Catalyst: - Ensure sufficient acid ester_issue->ester_sol2 Yes ester_sol3 Side Reactions: - Consider milder conditions ester_issue->ester_sol3 Yes

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Synthesis of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-(Methoxymethyl)benzoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction of the starting material.- Increase reaction time or temperature. - Ensure the correct stoichiometry of reagents.
Degradation of the product during workup.- Avoid high temperatures during purification and drying. - Perform workup and purification steps promptly.
Formation of multiple byproducts.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. - Purify the crude product using column chromatography or recrystallization.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Gradually increase the reaction temperature.
Inefficient mixing.- Ensure vigorous stirring, especially in heterogeneous reaction mixtures.
Identification of an Impurity with a Similar Polarity to the Product Formation of isomeric byproducts.- Characterize the impurity using NMR and Mass Spectrometry to identify its structure. - Modify the synthetic route to avoid the formation of isomers.
Presence of over-oxidized or under-oxidized species (if applicable to the synthetic route).- Adjust the amount and type of oxidizing or reducing agent used. - Carefully control the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: While various methods can be devised, two common approaches for the synthesis of this compound are:

  • Williamson Ether Synthesis followed by Hydrolysis: This involves the reaction of a methyl 2-(halomethyl)benzoate (e.g., methyl 2-(bromomethyl)benzoate) with sodium methoxide, followed by hydrolysis of the resulting ester.

  • Oxidation of 2-(Methoxymethyl)toluene: This route involves the oxidation of the methyl group of 2-(methoxymethyl)toluene to a carboxylic acid using a suitable oxidizing agent.

Q2: I observe a significant amount of an unknown byproduct in my reaction mixture. How can I identify it?

A2: The first step is to isolate the byproduct using a purification technique like column chromatography. Once isolated, structural elucidation can be performed using a combination of analytical methods such as:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Q3: My final product has a broad melting point, suggesting impurities. What are the likely culprits?

A3: A broad melting point is a strong indicator of impurities. Besides unreacted starting materials, potential byproducts depend on the synthetic route. For instance, in the Williamson ether synthesis route, a common byproduct could be 2-(hydroxymethyl)benzoic acid if the etherification is incomplete or if the methoxy group is cleaved during hydrolysis. In an oxidation route, byproducts such as the corresponding aldehyde (2-(methoxymethyl)benzaldehyde) from incomplete oxidation, or ring-opened products from over-oxidation, might be present.[1]

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: Minimizing byproduct formation requires careful control of reaction conditions. Key parameters to optimize include:

  • Temperature: Running the reaction at the optimal temperature can significantly improve selectivity.

  • Stoichiometry: Using the correct ratio of reactants can prevent side reactions caused by excess reagents.

  • Solvent: The choice of solvent can influence reaction pathways and selectivity.

  • Catalyst: If a catalyst is used, its selection and loading are critical.

  • Reaction Time: Monitoring the reaction to completion can prevent the degradation of the product or the formation of further byproducts.

Experimental Protocols

A detailed methodology for a plausible synthesis of this compound via the Williamson ether synthesis approach is provided below.

Step 1: Synthesis of Methyl 2-(methoxymethyl)benzoate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(bromomethyl)benzoate in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(methoxymethyl)benzoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 2-(methoxymethyl)benzoate

  • Dissolve the purified methyl 2-(methoxymethyl)benzoate in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide or lithium hydroxide, to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl) at 0 °C.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Start Methyl 2-(bromomethyl)benzoate Product1 Methyl 2-(methoxymethyl)benzoate Start->Product1 Reagent1 Sodium Methoxide (NaOMe) in Methanol Reagent1->Product1 Byproduct1 Sodium Bromide (NaBr) Product1->Byproduct1 Product1_hydrolysis Methyl 2-(methoxymethyl)benzoate FinalProduct This compound Product1_hydrolysis->FinalProduct Reagent2 1. NaOH, H₂O/MeOH 2. H₃O⁺ Reagent2->FinalProduct Byproduct2 Methanol (CH₃OH) FinalProduct->Byproduct2

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Optimize_Conditions Optimize reaction conditions: - Increase time/temperature - Check reagent stoichiometry Check_Completion->Optimize_Conditions No Analyze_Byproducts Isolate and analyze byproducts (NMR, MS, IR) Check_Completion->Analyze_Byproducts Yes Optimize_Conditions->Check_Completion Identify_Byproduct Byproduct Identified? Analyze_Byproducts->Identify_Byproduct Modify_Synthesis Modify synthetic route or purification method Identify_Byproduct->Modify_Synthesis Yes Purification Optimize purification: - Recrystallization - Column Chromatography Identify_Byproduct->Purification No Modify_Synthesis->Start End Pure Product, Optimized Yield Modify_Synthesis->End Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Stability issues of 2-(Methoxymethyl)benzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Methoxymethyl)benzoic acid in various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The two primary functional groups that can exhibit instability under certain reaction conditions are the methoxymethyl ether and the carboxylic acid. The ether linkage is susceptible to cleavage under strong acidic conditions, while the carboxylic acid group can undergo decarboxylation at elevated temperatures or under specific catalytic conditions.

Q2: Is this compound stable under typical storage conditions?

A2: this compound is generally stable under standard storage conditions (cool, dry, and dark place). However, prolonged exposure to strong acidic or basic environments, high temperatures, or strong oxidizing agents should be avoided to prevent degradation.

Q3: What are the most likely degradation pathways for this molecule?

A3: The most probable degradation pathways are acid-catalyzed cleavage of the methoxymethyl ether to yield 2-(hydroxymethyl)benzoic acid (or its lactone, phthalide) and methanol, and decarboxylation to produce 2-methylanisole.

Troubleshooting Guides

Issue 1: Unexpected Formation of 2-(Hydroxymethyl)benzoic Acid or Phthalide
  • Symptom: Your reaction mixture shows the presence of 2-(hydroxymethyl)benzoic acid or its lactone, phthalide, which was not an intended product. This is often observed through techniques like NMR, LC-MS, or TLC analysis.

  • Probable Cause: The methoxymethyl ether group is likely being cleaved. This is a common side reaction under acidic conditions. Strong protic acids (e.g., HCl, H₂SO₄) or Lewis acids can catalyze this cleavage.

  • Recommended Solutions:

    • pH Control: If your reaction conditions permit, consider buffering the system to maintain a neutral or mildly acidic pH.

    • Reagent Choice: If a strong acid is required, consider using a milder Lewis acid or a protic acid at a lower concentration or temperature.

    • Temperature Reduction: Lowering the reaction temperature can often minimize the rate of ether cleavage.

    • Protecting Group Strategy: If the methoxymethyl group is intended as a protecting group, its lability to acid is a known feature. For subsequent steps where acidic conditions are necessary, consider if a more robust protecting group is required for your synthetic strategy.

Issue 2: Loss of the Carboxylic Acid Group (Decarboxylation)
  • Symptom: You observe the formation of 2-methylanisole as a significant byproduct, and the yield of your desired product is lower than expected.

  • Probable Cause: The carboxylic acid group is being lost through decarboxylation. This is typically promoted by high temperatures, especially in the presence of certain catalysts (e.g., copper salts) or in a high-boiling point solvent.[1]

  • Recommended Solutions:

    • Temperature Management: Keep the reaction temperature as low as possible while still allowing the desired transformation to proceed at a reasonable rate.

    • Catalyst Screening: If a catalyst is being used, screen for alternatives that are less likely to promote decarboxylation.

    • Solvent Choice: Avoid high-boiling point solvents if decarboxylation is a concern.

Issue 3: Low Reaction Yield or Complex Product Mixture
  • Symptom: The overall yield of the desired product is low, and analysis of the crude reaction mixture reveals multiple unidentified byproducts.

  • Probable Cause: This could be a combination of the issues mentioned above (ether cleavage and decarboxylation) or other side reactions involving the aromatic ring or the benzylic position. Harsh reaction conditions (high temperature, extreme pH) can lead to a variety of degradation pathways.

  • Recommended Solutions:

    • Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to identify the point at which byproduct formation becomes significant.

    • Systematic Optimization: Perform a systematic optimization of reaction parameters (temperature, concentration, reaction time, and catalyst loading) to find a balance that favors the desired product formation.

    • Inert Atmosphere: For reactions sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Predicted Stability of this compound under Various Conditions

Condition CategoryReagent/Condition ExamplesPredicted StabilityPotential Degradation Products
Strong Acids HCl, H₂SO₄, HBr, Lewis Acids (e.g., AlCl₃)Low to Moderate2-(Hydroxymethyl)benzoic acid, Phthalide
Strong Bases NaOH, KOH, LDAGenerally StableDeprotonated carboxylate
Weak Acids Acetic Acid, NH₄ClGenerally StableMinimal degradation expected
Weak Bases NaHCO₃, Et₃NGenerally StableDeprotonated carboxylate
Reducing Agents NaBH₄, LiAlH₄Stable (ether), Carboxylic acid will be reduced2-(Methoxymethyl)benzyl alcohol
Oxidizing Agents KMnO₄, CrO₃Potentially UnstableRing oxidation or cleavage under harsh conditions
High Temperature > 150°CLow to Moderate2-Methylanisole (via decarboxylation)

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability to Acidic Conditions

This protocol provides a framework for testing the stability of this compound in the presence of an acid.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in Dioxane or THF).

    • Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 1 M, and 5 M HCl in water or an appropriate solvent).

  • Reaction Setup:

    • In separate vials, add a known amount of the this compound stock solution.

    • Add the acidic solution to each vial. Include a control vial with only the substrate and solvent.

    • Stir the reactions at a controlled temperature (e.g., room temperature, 50 °C, 80 °C).

  • Monitoring and Analysis:

    • At specific time points (e.g., 1h, 4h, 12h, 24h), withdraw an aliquot from each reaction vial.

    • Quench the aliquot with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracted sample by TLC, LC-MS, or GC-MS to identify and quantify the starting material and any degradation products.

  • Data Interpretation:

    • Compare the amount of starting material remaining and the formation of new products across different acid concentrations, temperatures, and time points to determine the stability profile.

Visualizations

Potential Degradation Pathways of this compound cluster_main cluster_products A This compound B 2-(Hydroxymethyl)benzoic Acid / Phthalide A->B  Strong Acid (e.g., HCl, H₂SO₄) Ether Cleavage C 2-Methylanisole A->C  High Temperature (>150°C) Decarboxylation Troubleshooting Workflow for Unexpected Byproducts start Unexpected Byproduct Detected identify Identify Byproduct Structure (NMR, MS) start->identify is_cleavage Is it 2-(Hydroxymethyl)benzoic Acid or Phthalide? identify->is_cleavage is_decarboxylation Is it 2-Methylanisole? is_cleavage->is_decarboxylation No acid_issue Likely Acid-Catalyzed Ether Cleavage is_cleavage->acid_issue Yes temp_issue Likely Thermal Decarboxylation is_decarboxylation->temp_issue Yes other_issue Other Side Reaction is_decarboxylation->other_issue No reduce_acid Reduce Acid Concentration/Strength or Lower Temperature acid_issue->reduce_acid reduce_temp Lower Reaction Temperature temp_issue->reduce_temp optimize Systematically Optimize Reaction Conditions other_issue->optimize

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(methoxymethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of reactions with this compound?

A1: The regioselectivity of reactions with this compound is primarily influenced by the directing effects of the two substituents on the benzene ring: the carboxylic acid group (-COOH) and the methoxymethyl group (-CH₂OCH₃).

  • Carboxylic Acid Group (-COOH): In electrophilic aromatic substitution (EAS), the carboxylic acid group is a deactivating and meta-directing group. It withdraws electron density from the ring, making it less reactive, particularly at the ortho and para positions.

  • Methoxymethyl Group (-CH₂OCH₃): The methoxymethyl group is an activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the intermediates for ortho and para attack.

The final regiochemical outcome of a reaction depends on the interplay between these two opposing directing effects and the specific reaction conditions (e.g., reagent, catalyst, temperature).

Q2: How can I achieve selective substitution at the position ortho to the carboxylic acid group?

A2: Directed ortho-metalation (DoM) is the most effective strategy for achieving substitution at the C3 position (ortho to the carboxylate). This involves deprotonation at the most acidic C-H bond, which is adjacent to the carboxylic acid, using a strong organolithium base. The resulting aryllithium species can then react with various electrophiles.

Q3: Is it possible to achieve substitution at the C6 position, ortho to the methoxymethyl group?

A3: Yes, by carefully selecting the reagents for directed metalation, you can favor substitution at the C6 position. For the closely related 2-methoxybenzoic acid, using a superbase like n-BuLi/t-BuOK has been shown to direct lithiation to the C6 position. This is attributed to a different complexation mechanism compared to reagents like s-BuLi/TMEDA which favor C3 lithiation.

Q4: What regioselectivity can be expected in electrophilic aromatic substitution reactions like nitration or halogenation?

A4: In electrophilic aromatic substitution, the outcome is a result of the competition between the meta-directing carboxylic acid and the ortho, para-directing methoxymethyl group. The activating methoxymethyl group generally has a stronger influence, leading to substitution primarily at the positions ortho and para to it (C3 and C5). However, the deactivating effect of the carboxylic acid can lead to a mixture of isomers. Precise control of reaction conditions is crucial to favor a specific regioisomer.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Directed ortho-Metalation
Symptom Possible Cause Troubleshooting Steps
Mixture of C3 and C6 substituted products Incorrect choice of organolithium reagent and/or additive.To favor C3 substitution, use s-BuLi in the presence of TMEDA at low temperatures (-78 °C). To favor C6 substitution, consider using a superbase like n-BuLi/t-BuOK.
Reaction temperature is too high, allowing for equilibration to the thermodynamic product.Maintain a very low reaction temperature (e.g., -78 °C) throughout the addition of the organolithium reagent and the electrophile to favor the kinetic product.
Low yield of desired product and recovery of starting material Incomplete deprotonation.Ensure the organolithium reagent is of high quality and accurately titrated. Consider using a slight excess of the base. Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere.
Formation of side products from reaction with the carboxylate group The electrophile is reacting with the carboxylate instead of the lithiated ring.This is a common issue. Ensure the lithiation is complete before adding the electrophile. Some electrophiles are more prone to this side reaction.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Symptom Possible Cause Troubleshooting Steps
Formation of multiple regioisomers (e.g., at C3, C5, and other positions) Competing directing effects of the -COOH and -CH₂OCH₃ groups.Optimize reaction conditions to favor one directing group over the other. For example, lower reaction temperatures often increase selectivity. The choice of solvent can also influence the outcome.
Steric hindrance is influencing the position of attack.The C3 position is sterically more hindered than the C5 position. To favor substitution at C5, using bulkier reagents might be beneficial.
Low overall yield Deactivation of the ring by the carboxylic acid group.Use more forcing reaction conditions (e.g., stronger Lewis acid, higher temperature), but be aware that this may decrease regioselectivity.

Experimental Protocols

Protocol 1: Regioselective ortho-Lithiation at the C3 Position

This protocol is adapted from the directed ortho-metalation of 2-methoxybenzoic acid and is expected to yield predominantly the C3-substituted product.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add this compound and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (2.2 equivalents) to the solution.

  • Slowly add s-BuLi (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (e.g., methyl iodide, 1.5 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Electrophilic Nitration

This is a general protocol for the nitration of a substituted benzoic acid. The regioselectivity will be influenced by the methoxymethyl group, likely favoring substitution at the C5 position.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

Procedure:

  • In a flask, dissolve this compound in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 10 °C. Maintain vigorous stirring.

  • After the addition is complete, stir the reaction in the ice bath for an additional 30 minutes. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data

The following tables present representative data for regioselective reactions of benzoic acid derivatives that are structurally similar to this compound. This data can be used as a guide to predict the expected outcomes for your experiments.

Table 1: Regioselectivity of Directed Lithiation of 2-Methoxybenzoic Acid

Reagent SystemPosition of LithiationMajor ProductReference
s-BuLi / TMEDAC3 (ortho to -COOH)2-Methoxy-3-substituted-benzoic acid[1]
n-BuLi / t-BuOKC6 (ortho to -OCH₃)2-Methoxy-6-substituted-benzoic acid[1]

Table 2: Regioselectivity of Nitration of Substituted Benzoic Acids

SubstrateProduct Distribution (ortho:meta:para to -COOH)Reference
Benzoic Acid19 : 80 : 1[General textbook data]
2-Methylbenzoic Acid60% (3-NO₂) : 32% (5-NO₂)[1]
2-Methoxybenzoic AcidPredominantly 5-nitro and 3-nitro isomers[1]

Note: The methoxymethyl group is expected to have a similar directing effect to the methoxy group, favoring substitution at the 3- and 5-positions.

Visualizations

Below are diagrams illustrating key reaction pathways and experimental workflows.

Directed_Ortho_Metalation cluster_main Directed Ortho-Metalation of this compound start This compound reagent1 s-BuLi / TMEDA -78 °C start->reagent1 Path A reagent2 n-BuLi / t-BuOK start->reagent2 Path B intermediate1 C3-Lithiated Intermediate reagent1->intermediate1 electrophile Electrophile (E+) intermediate1->electrophile product1 C3-Substituted Product intermediate2 C6-Lithiated Intermediate reagent2->intermediate2 intermediate2->electrophile product2 C6-Substituted Product electrophile->product1 electrophile->product2

Directed ortho-metalation pathways.

Electrophilic_Aromatic_Substitution cluster_main Electrophilic Aromatic Substitution start This compound reagents Nitrating Mixture (HNO₃ / H₂SO₄) start->reagents intermediate_ortho Ortho-attack intermediate (to -CH₂OCH₃ at C3) reagents->intermediate_ortho Minor Pathway intermediate_para Para-attack intermediate (to -CH₂OCH₃ at C5) reagents->intermediate_para Major Pathway product_ortho 3-Nitro Product intermediate_ortho->product_ortho product_para 5-Nitro Product (Major) intermediate_para->product_para

Regioselectivity in nitration.

Experimental_Workflow cluster_workflow General Experimental Workflow setup Reaction Setup (Dry glassware, inert atmosphere) reagent_prep Reagent Preparation (Cooling, mixing) setup->reagent_prep reaction Reaction (Slow addition, temperature control) reagent_prep->reaction workup Workup (Quenching, extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis

A typical experimental workflow.

References

Overcoming solubility problems with 2-(Methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-(Methoxymethyl)benzoic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a carboxylic acid. Its solubility is dictated by the interplay between the polar carboxylic acid group and the relatively nonpolar methoxymethyl and phenyl groups. Generally, it is expected to have low solubility in water and higher solubility in organic solvents. The solubility in aqueous solutions is highly dependent on pH.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: As a carboxylic acid, this compound is significantly more soluble in basic aqueous solutions (pH > pKa) than in acidic or neutral solutions. In a basic environment, the carboxylic acid group deprotonates to form the more polar and water-soluble carboxylate salt.

Q3: What are some common organic solvents that can be used to dissolve this compound?

A3: Based on its structure and the "like dissolves like" principle, this compound is predicted to be soluble in a range of common organic solvents. These include polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols such as methanol, ethanol, and isopropanol. It is also expected to have some solubility in chlorinated solvents like dichloromethane (DCM) and ethers like tetrahydrofuran (THF).

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in a Desired Solvent

Possible Cause 1: Inappropriate Solvent Choice

  • Solution: The polarity of the solvent may not be suitable for this compound.

    • Recommendation: Refer to the predicted solubility table below to select a more appropriate solvent. For aqueous buffers, ensure the pH is sufficiently basic to deprotonate the carboxylic acid.

Possible Cause 2: Insufficient Sonication or Agitation

  • Solution: The compound may require more energy to overcome crystal lattice forces and dissolve.

    • Recommendation: Use a bath sonicator or vortex mixer to provide mechanical agitation. Gentle heating may also be employed, but be cautious of potential compound degradation at elevated temperatures.

Possible Cause 3: Reaching Saturation Limit

  • Solution: You may be attempting to prepare a solution at a concentration that exceeds the solubility limit of the compound in that specific solvent.

    • Recommendation: Try preparing a more dilute solution. If a higher concentration is necessary, a different solvent with higher solubilizing power will be required.

Issue 2: Precipitation of this compound During an Experiment

Possible Cause 1: Change in Solvent Composition

  • Solution: Adding a less effective solvent (an anti-solvent) to your solution can cause the compound to precipitate. This is a common issue when adding an aqueous buffer to a stock solution prepared in an organic solvent like DMSO.

    • Recommendation: Minimize the volume of the organic stock solution added to the aqueous medium. Add the stock solution slowly while vigorously stirring the aqueous solution to ensure rapid and even dispersion.

Possible Cause 2: Change in pH

  • Solution: If this compound is dissolved in a basic aqueous solution, a decrease in pH can cause it to precipitate out as the neutral, less soluble carboxylic acid.

    • Recommendation: Ensure that the final pH of your experimental solution remains in a range where the compound is soluble. Use buffers with sufficient capacity to maintain the desired pH.

Possible Cause 3: Temperature Fluctuation

  • Solution: The solubility of most solids, including this compound, is temperature-dependent. A decrease in temperature can lead to precipitation.

    • Recommendation: Maintain a constant temperature throughout your experiment. If you are working with solutions that were prepared with heating, allow them to cool to the experimental temperature and observe for any precipitation before proceeding.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent CategorySolvent NamePredicted Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
Acetonitrile (ACN)Moderate
Polar Protic MethanolHigh
EthanolHigh
IsopropanolModerate
Water (pH 7)Low
Water (pH > 8)High (as carboxylate salt)
Nonpolar Aprotic Dichloromethane (DCM)Moderate
Tetrahydrofuran (THF)Moderate
TolueneLow
HexaneVery Low

Disclaimer: This table provides predicted qualitative solubility based on the chemical structure of this compound and general principles of solubility. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, DMSO, DCM)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that approximate concentration. If undissolved solid remains, it is "sparingly soluble" or "insoluble".

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.

Materials:

  • This compound

  • High-purity DMSO (or another suitable organic solvent)

  • Analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh the desired mass of this compound.

  • Transfer the compound to a volumetric flask of the appropriate size.

  • Add a portion of the organic solvent (e.g., DMSO) to the flask, approximately half of the final volume.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add the remaining solvent to reach the final volume and mix thoroughly.

  • Store the stock solution appropriately, protected from light and moisture.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Preparation cluster_dissolution Dissolution Check cluster_troubleshoot Troubleshooting start Start: Weigh This compound solvent Select Appropriate Solvent start->solvent mix Add Solvent and Mix (Vortex/Sonicate) solvent->mix check Visually Inspect for Complete Dissolution mix->check soluble Solution is Ready for Use check->soluble Yes insoluble Troubleshoot check->insoluble No change_solvent Change Solvent insoluble->change_solvent adjust_ph Adjust pH (for aqueous) insoluble->adjust_ph heat Gentle Heating insoluble->heat change_solvent->mix adjust_ph->mix heat->mix signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase2 Inhibition

Technical Support Center: Purification of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-(Methoxymethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or degradation products. While a definitive list is dependent on the specific synthetic route, potential impurities may include:

  • Starting Materials: Unreacted starting materials such as 2-methylbenzoic acid, a methylating agent, or a protecting group precursor.

  • Byproducts of Synthesis: These can include isomers like 3-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzoic acid, as well as products from over-alkylation or incomplete hydrolysis if the synthesis involves an ester intermediate.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product.

  • Water: Due to the carboxylic acid group's hygroscopic nature, water can be a common impurity.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and separating it from potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization may be necessary to increase the volatility of the analyte. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for purity assessment.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.

Recrystallization

Recrystallization is a common technique for purifying solid compounds based on differences in solubility.

Problem: The compound does not dissolve in the chosen solvent, even at boiling temperatures.

  • Possible Cause: The solvent is not appropriate for this compound.

  • Solution: Select a more suitable solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For carboxylic acids like this, polar solvents such as water, ethanol, or a mixture of solvents like toluene/petroleum ether can be effective.[2]

Problem: No crystals form upon cooling.

  • Possible Causes:

    • Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[2]

    • The solution is supersaturated, but crystallization has not been initiated.

  • Solutions:

    • Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.[3]

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.

    • Add a seed crystal of pure this compound.[2]

Problem: The product "oils out" instead of forming crystals.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The presence of impurities is depressing the melting point.

  • Solutions:

    • Switch to a solvent with a lower boiling point.

    • Add slightly more solvent to the heated solution to ensure the compound dissolves completely at a temperature below its melting point.

    • Attempt a different purification method, such as column chromatography, to remove the problematic impurities first.

Problem: Low recovery of the purified product.

  • Possible Causes:

    • Too much solvent was used, leaving a significant amount of the product in the mother liquor.[3]

    • The solution was not cooled sufficiently.

    • Crystals were lost during filtration.

  • Solutions:

    • Use the minimum amount of hot solvent necessary to dissolve the compound.

    • Cool the solution in an ice bath to maximize crystal formation.

    • Ensure a proper filtration technique to collect all the crystals. Wash the crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[1]

Acid-Base Extraction

This technique separates acidic, basic, and neutral compounds based on their solubility in different pH solutions.

Problem: Low recovery of this compound after extraction and precipitation.

  • Possible Causes:

    • Incomplete extraction into the aqueous basic solution.

    • Incomplete precipitation upon acidification.

  • Solutions:

    • Ensure the pH of the aqueous solution is sufficiently basic (at least 2 pH units above the pKa of the carboxylic acid) to deprotonate the acid and make it water-soluble.[4]

    • Perform multiple extractions with the basic solution to ensure complete transfer to the aqueous layer.

    • When acidifying the aqueous layer to precipitate the product, ensure the pH is sufficiently acidic (at least 2 pH units below the pKa) to fully protonate the carboxylate. Check the pH with pH paper.[5]

Problem: The precipitated product is still impure.

  • Possible Causes:

    • Neutral or basic impurities were not fully removed from the initial organic layer.

    • Some impurities were co-extracted or co-precipitated.

  • Solutions:

    • Before the basic extraction, wash the organic layer with a dilute acid solution to remove any basic impurities, followed by a water wash.

    • After precipitation, the purity of this compound can be further improved by performing a recrystallization.[5]

Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Problem: Poor separation of this compound from impurities.

  • Possible Causes:

    • The chosen solvent system (eluent) has incorrect polarity.

    • The column was not packed properly.

    • The column was overloaded with the sample.

  • Solutions:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. For a polar acidic compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic or formic acid is often effective to reduce tailing.[6]

    • Ensure the column is packed uniformly without any cracks or air bubbles.[6]

    • Reduce the amount of sample loaded onto the column.[6]

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the acidic compound down the column.

  • Solution: Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or methanol in the hexane or dichloromethane mixture.

Problem: Tailing of the peak corresponding to this compound.

  • Possible Cause: Strong interaction between the acidic compound and the silica gel stationary phase.

  • Solution: Add a small amount of a polar modifier, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent. This will protonate the silanol groups on the silica gel and reduce their interaction with the carboxylic acid, leading to a more symmetrical peak shape.[6]

Data Presentation

Table 1: Purity Analysis of Benzoic Acid Derivatives by HPLC - Typical Parameters

ParameterHPLC-UV
Linearity Range 1 - 500 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Note: This data is based on typical performance characteristics for benzoic acid and its derivatives and may vary for this compound.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude mixture containing this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ formation. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by adding concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper). This compound should precipitate out.[5]

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it thoroughly.

Protocol 3: Purity Analysis by HPLC

This is a general method that may require optimization for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 mixture of aqueous to organic phase.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm or 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]

Visualizations

Experimental_Workflow cluster_start Crude this compound cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Start Crude Product Recrystallization Recrystallization Start->Recrystallization AcidBaseExtraction Acid-Base Extraction Start->AcidBaseExtraction ColumnChromatography Column Chromatography Start->ColumnChromatography HPLC HPLC Analysis Recrystallization->HPLC AcidBaseExtraction->HPLC ColumnChromatography->HPLC NMR NMR Analysis HPLC->NMR End Pure this compound HPLC->End NMR->End

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Problem during Recrystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Sol1 Too much solvent? NoCrystals->Sol1 Check Sol2 Induce crystallization (scratch, seed crystal) NoCrystals->Sol2 Try Sol3 High impurity level? OilingOut->Sol3 Check Sol4 Change solvent / cool slower OilingOut->Sol4 Try Sol5 Excess solvent used? LowYield->Sol5 Check Sol6 Concentrate solution / cool thoroughly LowYield->Sol6 Try

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 2-(Methoxymethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield has significantly decreased upon reusing my catalyst. What are the likely causes of deactivation?

A1: Catalyst deactivation in reactions with this compound can stem from several factors. The most common causes include:

  • Poisoning: Impurities in reactants, solvents, or the starting material itself can irreversibly bind to the active sites of the catalyst. The carboxylic acid moiety of this compound or its deprotonated form can also act as a poison to certain catalysts.[1][2]

  • Fouling or Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is more common in higher temperature reactions.[3][4][5]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[6][7]

  • Leaching: The active metal component of the catalyst may dissolve into the reaction medium, which is a possibility in liquid-phase reactions with polar solvents and complexing agents like carboxylic acids.[7][8]

  • Product Inhibition: The product of the reaction may strongly adsorb onto the catalyst's active sites, preventing further reactant molecules from binding and reacting.[8]

Q2: What are the typical catalysts used in reactions with this compound, and which are most susceptible to deactivation?

A2: Given the structure of this compound, it is frequently used in cross-coupling reactions. Common catalysts include palladium-based systems.[9][10][11]

  • Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C): These are versatile for reactions like Suzuki, Heck, and Sonogashira couplings.[9][12] However, they are susceptible to poisoning by sulfur or other impurities and can be deactivated by strong coordination with the carboxylic acid group.[2][13] The choice of ligands is crucial for stabilizing the palladium center and preventing deactivation.[14]

  • Nickel Catalysts: Nickel catalysts are a cost-effective alternative to palladium for some cross-coupling reactions.[9][14] They can also be prone to poisoning and deactivation.

  • Acid/Base Catalysts: In reactions involving the carboxylic acid group itself (e.g., esterification), solid acid or base catalysts might be used. These can be deactivated by strong adsorption of reactants or products, or by coke formation.[4]

Q3: How can I determine the specific cause of my catalyst's deactivation?

A3: A systematic characterization of the fresh and spent catalyst is crucial to identify the root cause of deactivation.[1][15][16] Several analytical techniques can provide valuable insights.[17]

Troubleshooting Guide: Diagnosing Catalyst Deactivation

If you are experiencing a loss of catalytic activity, follow this workflow to diagnose the potential cause.

G start Reduced Catalyst Activity Observed check_impurities Analyze Reactants and Solvents for Impurities (GC-MS, ICP-MS) start->check_impurities poisoning Hypothesis: Catalyst Poisoning check_impurities->poisoning Impurities Detected characterize_spent Characterize Spent Catalyst check_impurities->characterize_spent No Obvious Impurities remediation Implement Remediation Strategy poisoning->remediation xps XPS/EDX for Surface Elemental Analysis characterize_spent->xps bet BET for Surface Area and Pore Volume characterize_spent->bet tga TGA for Coke/Fouling Analysis characterize_spent->tga xrd XRD for Crystal Structure/Sintering characterize_spent->xrd leaching_analysis Analyze Reaction Filtrate for Leached Metal (ICP-MS) characterize_spent->leaching_analysis xps->poisoning Foreign Elements Detected on Surface sintering Hypothesis: Thermal Degradation/Sintering bet->sintering Reduced Surface Area fouling Hypothesis: Fouling/Coking tga->fouling Significant Mass Loss at High Temp xrd->sintering Increased Crystallite Size leaching Hypothesis: Leaching leaching_analysis->leaching Active Metal Detected in Filtrate fouling->remediation sintering->remediation leaching->remediation

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Table 1: Analytical Techniques for Catalyst Characterization
Analytical TechniqueInformation ProvidedPotential Cause of Deactivation Indicated
BET Surface Area Analysis Measures the catalyst's active surface area and pore size distribution.[1][15]A significant decrease in surface area suggests thermal degradation (sintering) or fouling .[1]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states on the catalyst surface.[1][17]Detection of unexpected elements (e.g., S, Cl) points to poisoning .[1]
X-ray Fluorescence (XRF) Provides bulk elemental composition of the catalyst.[1]Can identify foreign matter deposited on the catalyst.[1]
Temperature-Programmed Desorption (TPD) Measures the strength of adsorption of molecules on the catalyst surface.[1]Can give insights into poisoning or product inhibition mechanisms.[1]
X-ray Diffraction (XRD) Analyzes the crystalline structure and phase composition of the catalyst.[15]An increase in crystallite size is indicative of sintering .[7]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.[6]Mass loss at high temperatures can quantify the amount of coke or fouling .[6]
Inductively Coupled Plasma (ICP-MS/OES) Measures elemental composition of a liquid sample.Detection of the active metal in the reaction filtrate confirms leaching .

Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination (for Coking/Fouling)

This protocol is suitable for removing carbonaceous deposits (coke) from thermally stable catalysts.

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash thoroughly with a suitable solvent (e.g., THF, ethyl acetate) to remove any adsorbed species, and dry completely in a vacuum oven.

  • Sample Preparation: Place a known amount of the dried, deactivated catalyst in a ceramic crucible.

  • Calcination: Place the crucible in a tube furnace.

  • Heating Program:

    • Ramp the temperature to 120 °C under a flow of inert gas (e.g., Nitrogen) and hold for 1 hour to remove any residual solvent.

    • Switch the gas to a dilute oxygen mixture (e.g., 5% O₂ in N₂) or air.

    • Ramp the temperature to a target regeneration temperature (typically 300-500 °C, depending on the catalyst's thermal stability) at a rate of 5-10 °C/min.

    • Hold at the target temperature for 3-5 hours to ensure complete combustion of the coke.[3]

  • Cooling: Cool the catalyst to room temperature under an inert gas flow.

  • Post-Regeneration Analysis: Characterize the regenerated catalyst using techniques like BET analysis to confirm the restoration of surface area.

Protocol 2: Acid/Base Washing for Catalyst Regeneration (for certain types of poisoning)

This method can be effective for removing acid or base poisons from the catalyst surface. The choice of washing agent depends on the nature of the poison and the catalyst. For instance, a mild acid wash can remove basic impurities.[18]

  • Catalyst Recovery: Recover and dry the catalyst as described in Protocol 1.

  • Washing:

    • Suspend the deactivated catalyst in a dilute acid solution (e.g., 0.1 M acetic acid) or a dilute base solution (e.g., 0.1 M ammonium hydroxide).[18]

    • Stir the suspension at room temperature for 1-2 hours.

  • Filtration and Rinsing: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Activation (if necessary): Some catalysts may require a reduction step (e.g., with H₂) after washing to restore the active metal sites.

Mitigation Strategies for Catalyst Deactivation

G cluster_poisoning Poisoning Mitigation cluster_fouling Fouling/Coking Mitigation cluster_sintering Sintering Mitigation cluster_leaching Leaching Mitigation purify Purify Reactants/Solvents guard_bed Use a Guard Bed poison_resistant Select Poison-Resistant Catalyst optimize_temp Optimize Reaction Temperature change_solvent Change Solvent pore_size Modify Catalyst Pore Structure lower_temp Lower Reaction Temperature stabilize_support Use Stabilizing Support/Additives strong_ligands Use Strongly Coordinating Ligands heterogenize Immobilize Catalyst on a Support deactivation Catalyst Deactivation cluster_poisoning cluster_poisoning deactivation->cluster_poisoning Cause cluster_fouling cluster_fouling deactivation->cluster_fouling Cause cluster_sintering cluster_sintering deactivation->cluster_sintering Cause cluster_leaching cluster_leaching deactivation->cluster_leaching Cause

Caption: Strategies to mitigate different types of catalyst deactivation.

Table 2: Hypothetical Data on Catalyst Performance Over Multiple Runs

This table illustrates how to present quantitative data to track catalyst deactivation.

Run NumberCatalystReaction Time (h)Conversion of this compound (%)Selectivity to Desired Product (%)Notes
1Fresh Pd/C69895Clear reaction mixture.
2Recycled Pd/C67594Slower reaction rate observed.
3Recycled Pd/C64292Significant drop in activity.
4Regenerated Pd/C (Calcination)68595Activity partially restored.

This structured approach should help researchers systematically address issues with catalyst deactivation in their experiments involving this compound and similar substrates.

References

Preventing decomposition of 2-(Methoxymethyl)benzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(Methoxymethyl)benzoic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition of this compound during synthesis?

A1: The primary cause of decomposition is the acid-catalyzed cleavage of the methoxymethyl (MOM) ether group.[1][2][3] The MOM group is known to be labile under acidic conditions, which can lead to the formation of 2-(hydroxymethyl)benzoic acid and byproducts such as formaldehyde and methanol.[1]

Q2: Under what conditions is the methoxymethyl (MOM) group stable?

A2: The MOM ether in this compound is generally stable under a wide range of non-acidic conditions. This includes exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1]

Q3: What are the main decomposition products I should look for?

A3: The main decomposition product is 2-(hydroxymethyl)benzoic acid. This compound can exist in equilibrium with its cyclic lactone form, phthalide, especially if heated or under acidic conditions. You may also have formaldehyde and methanol as byproducts in the reaction mixture.

Q4: Can I use acidic catalysts for other functional groups in my molecule without affecting the 2-(methoxymethyl) group?

A4: It is highly challenging. The MOM group is sensitive to both Brønsted and Lewis acids.[2] If acidic conditions are unavoidable, the reaction must be carefully controlled (e.g., low temperature, short reaction time) and monitored for the appearance of decomposition products. It may be necessary to choose an alternative synthetic strategy or protecting group.

Q5: How can I monitor the decomposition of this compound during my reaction?

A5: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. You can spot the reaction mixture alongside a standard of your starting material. The appearance of a new, more polar spot (corresponding to 2-(hydroxymethyl)benzoic acid) indicates decomposition. For more quantitative analysis, techniques like HPLC or ¹H NMR spectroscopy can be employed to determine the ratio of the desired product to its decomposition products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Probable Cause Recommended Solution
Low yield of this compound with the presence of a more polar byproduct. Acid-catalyzed decomposition of the methoxymethyl ether.[1][4]- Ensure all reagents and solvents are free from acidic impurities. - If an acidic reagent was used, consider switching to a non-acidic alternative. - During aqueous workup, use a mild base like sodium bicarbonate to neutralize any acid before extraction.[1] - Purify the crude product quickly after the reaction to minimize exposure to potentially acidic silica gel during chromatography.
Formation of phthalide as a significant byproduct. This indicates the formation of 2-(hydroxymethyl)benzoic acid, which then cyclizes to the lactone. This is often promoted by heat or acidic conditions.- Avoid high temperatures during the reaction and workup. - Maintain a neutral or slightly basic pH throughout the process. - If purification by distillation is attempted, use high vacuum and low temperatures to prevent lactonization.
Incomplete reaction when using a base to prevent decomposition. The chosen base may not be strong enough to facilitate the desired reaction (e.g., in a nucleophilic substitution).- Consider using a stronger, non-nucleophilic base if applicable to your specific reaction. - Increase the reaction temperature cautiously while monitoring for decomposition by TLC. - Ensure your starting materials are pure and the solvent is anhydrous if required.
Difficulty in separating the product from 2-(hydroxymethyl)benzoic acid. The polarity of the two compounds may be too similar for easy separation by standard column chromatography.- Adjust the solvent system for column chromatography to achieve better separation. A more polar eluent may be required. - Consider derivatizing the mixture to facilitate separation. For example, the carboxylic acid could be converted to a methyl ester.[5]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and handling of this compound.

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol describes a synthetic route that avoids acidic conditions.

  • Reaction:

    • To a solution of sodium methoxide in methanol, add 2-(bromomethyl)benzoic acid at room temperature.

    • Stir the mixture until TLC analysis indicates the complete consumption of the starting material.

    • Monitor the reaction for the formation of any more polar byproducts that would indicate decomposition.

  • Work-up:

    • Carefully neutralize the reaction mixture with a dilute solution of a weak acid (e.g., acetic acid) to a pH of approximately 7.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.

    • Acidify the aqueous layer to a pH of around 4-5 with a dilute acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Monitoring Decomposition by Thin-Layer Chromatography (TLC)

  • Procedure:

    • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

    • On a TLC plate, spot a reference sample of this compound and the current reaction mixture.

    • Develop the plate in the TLC chamber.

    • Visualize the spots under UV light. The appearance of a new spot with a lower Rf value than the starting material likely indicates the formation of the more polar 2-(hydroxymethyl)benzoic acid.

Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway Decomposition of this compound A This compound B 2-(Hydroxymethyl)benzoic Acid A->B Acid (H+) D Formaldehyde + Methanol A->D Acid (H+) C Phthalide B->C Heat / Acid

Caption: Acid-catalyzed decomposition of this compound.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of This compound Check_Polarity Analyze crude product by TLC. Is a more polar byproduct present? Start->Check_Polarity Acid_Decomp Probable Cause: Acid-catalyzed decomposition Check_Polarity->Acid_Decomp Yes Other_Cause Investigate other causes: - Incomplete reaction - Impure starting materials Check_Polarity->Other_Cause No Solution Solution: - Use anhydrous/acid-free reagents - Neutralize workup - Avoid acidic conditions Acid_Decomp->Solution

Caption: A logical workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to 2-(Methoxymethyl)benzoic Acid and 2-Methoxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and ultimate product characteristics. Among the vast array of benzoic acid derivatives, 2-(methoxymethyl)benzoic acid and 2-methoxybenzoic acid emerge as structurally similar yet distinct building blocks. This guide provides an objective comparison of these two reagents in synthetic applications, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of these two acids is essential for predicting their behavior in reactions and for process optimization. The following table summarizes their key characteristics.

PropertyThis compound2-Methoxybenzoic Acid
CAS Number 88550-19-0[1]579-75-9[2]
Molecular Formula C₉H₁₀O₃[1]C₈H₈O₃[2]
Molecular Weight 166.17 g/mol [1]152.15 g/mol [2]
Appearance Not specified in retrieved resultsWhite to off-white crystalline powder
Melting Point Not specified in retrieved results98-100 °C
Boiling Point Not specified in retrieved results~275 °C
Acidity (pKa) Not specified in retrieved results~4.08

Performance in Key Synthetic Transformations

The utility of a synthetic building block is best illustrated by its performance in key chemical reactions. This section compares the reactivity of this compound and 2-methoxybenzoic acid in directed ortho-metalation and Friedel-Crafts acylation, two important transformations for the functionalization of aromatic rings.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic compounds. The directing group plays a pivotal role in determining the site of metalation.

2-Methoxybenzoic Acid: The methoxy and carboxylate groups of 2-methoxybenzoic acid act as effective directing groups. Treatment with a strong base like sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate group (C3 position). This regioselectivity allows for the synthesis of 3-substituted 2-methoxybenzoic acids. Interestingly, a change in the base system to n-butyllithium/potassium tert-butoxide (n-BuLi/t-BuOK) can alter the regioselectivity, favoring metalation at the C6 position.

The following diagram illustrates the directed ortho-metalation of 2-methoxybenzoic acid.

DoM_2_methoxybenzoic_acid cluster_products Products 2_methoxybenzoic_acid 2-Methoxybenzoic Acid lithiated_intermediate Ortho-lithiated Intermediate 2_methoxybenzoic_acid->lithiated_intermediate Deprotonation sBuLi_TMEDA s-BuLi/TMEDA substituted_product 3-Substituted-2-methoxybenzoic Acid lithiated_intermediate->substituted_product Reaction with Electrophile electrophile Electrophile (E+) electrophile->substituted_product

Directed ortho-metalation of 2-methoxybenzoic acid.
Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, including benzophenones, which are important structural motifs in many pharmaceutical compounds.

2-Methoxybenzoic Acid: 2-Methoxybenzoic acid can be used as a precursor in the synthesis of substituted benzophenones. For instance, 2-(4-methoxybenzoyl)benzoic acid can be synthesized via the Friedel-Crafts acylation of anisole with phthalic anhydride. While direct acylation using 2-methoxybenzoic acid itself can be challenging due to the deactivating effect of the carboxylic acid group, its derivatives are commonly employed.

This compound: Similar to 2-methoxybenzoic acid, this compound can also be envisioned as a precursor for benzophenone synthesis. However, specific examples and yield data for Friedel-Crafts reactions involving this compound are scarce in the available literature. The electronic and steric effects of the methoxymethyl group would likely influence the reactivity and regioselectivity of such reactions.

The general workflow for the synthesis of a substituted benzophenone from a benzoic acid derivative is depicted below.

FC_Acylation_Workflow start Substituted Benzoic Acid Derivative (e.g., 2-methoxybenzoyl chloride) reaction Friedel-Crafts Acylation start->reaction aromatic_substrate Aromatic Substrate (e.g., Anisole) aromatic_substrate->reaction lewis_acid Lewis Acid Catalyst (e.g., AlCl3) lewis_acid->reaction workup Reaction Work-up (Hydrolysis) reaction->workup product Substituted Benzophenone workup->product

General workflow for Friedel-Crafts acylation.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. This section provides representative protocols for the synthesis of derivatives from 2-methoxybenzoic acid and a related precursor to this compound, illustrating their application in a laboratory setting.

Protocol 1: Synthesis of 3-Substituted-2-methoxybenzoic Acid via Directed ortho-Metalation

This protocol describes the regioselective synthesis of a 3-substituted 2-methoxybenzoic acid, a versatile intermediate for further synthetic elaborations.

Materials:

  • 2-Methoxybenzoic acid

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., methyl iodide)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.1 eq) to the solution.

  • Slowly add s-BuLi (2.2 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Add the electrophile (e.g., methyl iodide, 1.5 eq) to the reaction mixture and stir for an additional 2 hours at -78 °C.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted-2-methoxybenzoic acid.

Protocol 2: Synthesis of 2-(4-methoxy-phenoxymethyl)benzoic acid thioureides

This protocol, adapted from the synthesis of related compounds, illustrates the use of a 2-(phenoxymethyl)benzoic acid derivative, which is structurally analogous to this compound derivatives, in the preparation of biologically active molecules.

Materials:

  • 2-(4-methoxy-phenoxymethyl)benzoic acid

  • Thionyl chloride

  • Ammonium thiocyanate

  • Primary aromatic amine

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Synthesis of the Acid Chloride: Reflux a mixture of 2-(4-methoxy-phenoxymethyl)benzoic acid and an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Formation of the Isothiocyanate: Dissolve the crude acid chloride in an anhydrous solvent and add ammonium thiocyanate. Reflux the mixture for 2-3 hours.

  • Synthesis of the Thioureide: To the in-situ generated isothiocyanate, add the primary aromatic amine and continue to reflux for an additional 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield the desired 2-(4-methoxy-phenoxymethyl)benzoic acid thioureide.

Conclusion

Both this compound and 2-methoxybenzoic acid are valuable building blocks in organic synthesis. Currently, 2-methoxybenzoic acid is more extensively studied and utilized, with a wealth of experimental data available for reactions such as directed ortho-metalation, making it a reliable choice for predictable regioselective functionalization. While this compound shows promise due to its structural features, further research is needed to fully explore its synthetic potential and establish a broader range of applications. This guide provides a comparative overview based on the current literature to assist researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Synthetic Routes of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 2-(Methoxymethyl)benzoic acid, a valuable building block in pharmaceutical and organic synthesis. The routes are evaluated based on their reaction yields, conditions, and starting materials, with supporting experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Reagents/Steps Overall Yield Key Advantages Key Disadvantages
Route 1 Methyl 2-(bromomethyl)benzoate1. Williamson Ether Synthesis (Sodium Methoxide) 2. Base-Catalyzed Ester Hydrolysis (NaOH)Good to HighMild reaction conditions, readily available starting materials.Two-step process, requires synthesis of the starting material.
Route 2 2-(Methoxymethyl)tolueneOxidation (e.g., KMnO₄)VariableSingle-step synthesis.Potentially harsh reaction conditions, side reactions may occur, starting material may not be commercially available.

Route 1: Two-Step Synthesis from Methyl 2-(bromomethyl)benzoate

This synthetic pathway involves a two-step process starting from the commercially available or readily synthesized methyl 2-(bromomethyl)benzoate. The first step is a Williamson ether synthesis to form the methyl ether, followed by a base-catalyzed hydrolysis of the ester to yield the final carboxylic acid.

Logical Workflow for Route 1

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis A Methyl 2-(bromomethyl)benzoate C Methyl 2-(methoxymethyl)benzoate A->C SN2 Reaction B Sodium Methoxide in Methanol B->C E Sodium 2-(methoxymethyl)benzoate C->E Saponification D Sodium Hydroxide, Water/Methanol D->E G This compound E->G Acidification F Acid (e.g., HCl) F->G

Caption: Workflow for the synthesis of this compound via Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of Methyl 2-(methoxymethyl)benzoate (Williamson Ether Synthesis)

  • Materials:

    • Methyl 2-(bromomethyl)benzoate

    • Sodium methoxide (solid or freshly prepared from sodium and methanol)

    • Anhydrous methanol

  • Procedure:

    • A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

    • Methyl 2-(bromomethyl)benzoate, dissolved in a minimal amount of anhydrous methanol, is added dropwise to the sodium methoxide solution at room temperature.

    • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude methyl 2-(methoxymethyl)benzoate.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Ester Hydrolysis)

  • Materials:

    • Methyl 2-(methoxymethyl)benzoate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Methyl 2-(methoxymethyl)benzoate is dissolved in a mixture of methanol and water in a round-bottom flask equipped with a reflux condenser.[1]

    • A solution of sodium hydroxide in water is added to the flask.

    • The reaction mixture is heated to reflux for 1-4 hours. The progress of the hydrolysis can be monitored by TLC.[1]

    • After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and acidified by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2), resulting in the precipitation of the carboxylic acid.[1][2]

    • The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.[1][2]

    • The product can be further purified by recrystallization from a suitable solvent if required.

Quantitative Data for Route 1
Step Reactants Reaction Time Temperature Yield
1. Williamson Ether Synthesis Methyl 2-(bromomethyl)benzoate, Sodium Methoxide2 - 4 hoursRefluxHigh (typically >90%)
2. Ester Hydrolysis Methyl 2-(methoxymethyl)benzoate, NaOH1 - 4 hoursReflux~95%[1]

Route 2: Oxidation of 2-(Methoxymethyl)toluene

This route offers a more direct, single-step approach to this compound through the oxidation of the corresponding substituted toluene. Strong oxidizing agents are typically employed for this transformation.

Logical Workflow for Route 2

cluster_0 Oxidation cluster_1 Acidification A 2-(Methoxymethyl)toluene C Intermediate Salt (e.g., Potassium 2-(methoxymethyl)benzoate) A->C B Oxidizing Agent (e.g., KMnO₄) B->C E This compound C->E D Acid (e.g., HCl) D->E

Caption: Workflow for the synthesis of this compound via Route 2.

Experimental Protocol for Route 2
  • Materials:

    • 2-(Methoxymethyl)toluene

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (optional, for basic conditions)

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

    • Water

  • Procedure:

    • A mixture of 2-(methoxymethyl)toluene and water is placed in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. A base such as sodium hydroxide or sodium carbonate can be added to maintain alkaline conditions.

    • Potassium permanganate is added portion-wise to the stirred mixture.

    • The reaction mixture is heated to reflux for several hours. The disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂) indicate the progress of the reaction.

    • After the reaction is complete, the mixture is cooled to room temperature and the manganese dioxide is removed by filtration.

    • The filtrate is cooled in an ice bath and acidified with a strong acid (e.g., HCl or H₂SO₄) to precipitate the this compound.

    • The product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.

Quantitative Data for Route 2
Reactants Reaction Time Temperature Yield
2-(Methoxymethyl)toluene, KMnO₄Several hoursRefluxVariable (dependent on substrate and conditions)

Note: The yield for the oxidation of substituted toluenes can vary significantly depending on the specific substrate and the reaction conditions employed. Side-chain oxidation can sometimes be challenging to control and may lead to the formation of byproducts.

Conclusion

Both presented routes offer viable pathways to this compound.

  • Route 1 is a reliable, two-step method that generally provides high yields under relatively mild conditions. The primary consideration for this route is the availability and synthesis of the starting material, methyl 2-(bromomethyl)benzoate.

  • Route 2 provides a more direct, single-step synthesis. However, it may require harsher reaction conditions, and the yield can be more variable. The commercial availability of 2-(methoxymethyl)toluene is also a factor to consider.

The choice between these routes will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the tolerance for multi-step procedures versus potentially lower-yielding, single-step reactions. For laboratory-scale synthesis where high purity and predictable yields are desired, Route 1 is often the preferred method. For larger-scale industrial production, the feasibility and optimization of Route 2 may be more attractive due to the reduced number of synthetic steps.

References

Validating the Structure of 2-(Methoxymethyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic compounds is a cornerstone of chemical research and drug development. For derivatives of 2-(methoxymethyl)benzoic acid, a variety of analytical techniques are employed to confirm their molecular structure with high fidelity. This guide provides a comparative overview of the primary spectroscopic methods used for this purpose, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques for Structural Validation

The validation of the structure of this compound and its derivatives primarily relies on a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

Spectroscopic TechniqueInformation ProvidedKey Data for 2-Methoxybenzoic Acid (Analog)
¹H NMR Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.Carboxylic acid proton (singlet, broad), methoxy protons (singlet), and aromatic protons (multiplets).
¹³C NMR Indicates the number of different types of carbon atoms in the molecule and their electronic environment.Carbonyl carbon, aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methoxy carbon.
FTIR Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C-O stretches, and aromatic C-H and C=C stretches.
Mass Spectrometry (EI) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.A molecular ion peak corresponding to the molecular weight, and characteristic fragment ions from the loss of functional groups.

Experimental Data and Interpretation

Below is a summary of the expected and reported spectral data for this compound and its analog, 2-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Expected ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12s (broad)1H-COOH
~7.9-8.1d1HAromatic H
~7.2-7.6m3HAromatic H
~4.8s2H-CH₂-
~3.4s3H-OCH₃

¹H NMR Data for 2-Methoxybenzoic Acid (Analog)

  • -COOH: A broad singlet typically observed downfield, around 10-13 ppm.

  • -OCH₃: A sharp singlet around 3.9 ppm.

  • Aromatic Protons: A complex multiplet pattern between 6.9 and 8.2 ppm.

¹³C NMR Data for 2-Methoxybenzoic Acid (Analog)

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~158C-OCH₃ (Aromatic)
~134Aromatic CH
~132Aromatic CH
~121C-COOH (Aromatic)
~120Aromatic CH
~112Aromatic CH
~56-OCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.

Key FTIR Absorptions for Benzoic Acid Derivatives [1]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1710-1680 (strong)C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
1320-1210C-O stretchCarboxylic Acid/Ether
1250-1000C-O stretchEther

The FTIR spectrum of this compound would be expected to show all these characteristic bands, confirming the presence of the carboxylic acid, the aromatic ring, and the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. The molecular formula of this compound is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol .[2][3][4]

Expected Fragmentation Pattern for this compound

  • Molecular Ion Peak (M⁺): m/z = 166

  • Loss of -OCH₃: m/z = 135

  • Loss of -CH₂OCH₃: m/z = 121

  • Loss of -COOH: m/z = 121

  • Formation of benzoyl cation: m/z = 105

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FTIR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Structural Validation

The process of validating the structure of a newly synthesized derivative of this compound follows a logical progression of these analytical techniques.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FTIR Spectroscopy (Functional Group Identification) purification->ftir Initial Characterization ms Mass Spectrometry (Molecular Weight & Fragmentation) ftir->ms nmr NMR Spectroscopy (¹H and ¹³C) (Connectivity & Stereochemistry) ms->nmr data_analysis Spectral Data Interpretation nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A typical workflow for the synthesis, purification, and structural validation of a this compound derivative using a combination of spectroscopic techniques.

Alternative Validation Methods

While NMR, FTIR, and MS are the primary tools for structural validation, other techniques can provide valuable complementary or confirmatory data:

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and crystal packing.

  • Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of a pure sample, which can be used to confirm the empirical and molecular formula.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity between protons and carbons, which is invaluable for complex molecules or for distinguishing between isomers.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and vibrational frequencies.[5] Comparing these theoretical predictions with experimental data can provide a high level of confidence in the structural assignment.

References

A Comparative Study of Ortho-Directing Groups with a Focus on 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules, including pharmaceuticals and functional materials. Directed ortho-metalation (DoM) stands out as a powerful methodology for achieving regioselective substitution on aromatic substrates. The choice of the ortho-directing group (DG) is critical as it dictates the efficiency, regioselectivity, and substrate scope of the reaction. This guide provides a comparative analysis of various DGs, with a special focus on the potential utility of 2-(methoxymethyl)benzoic acid, benchmarked against established directing groups.

While direct experimental data for the ortho-functionalization of this compound is not extensively available in the reviewed literature, its structural components—a carboxylic acid and a methoxymethyl ether—allow for an insightful comparison with well-documented directing groups such as the carboxylate, methoxy, and N,N-dialkylamide functionalities.

Data Presentation: A Quantitative Comparison of Ortho-Directing Groups

The efficacy of an ortho-directing group is best assessed by the yields of subsequent functionalization reactions. The following tables summarize the performance of various directing groups in directed ortho-lithiation followed by reaction with an electrophile.

Table 1: Performance of Carboxylic Acid and Related Directing Groups in Directed ortho-Lithiation

Directing GroupSubstrateBase/SolventElectrophile (E+)ProductYield (%)
-COOHBenzoic Acids-BuLi/TMEDA/THFCH3I2-Methylbenzoic Acid65
-COOH2-Methoxybenzoic Acids-BuLi/TMEDA/THFCH3I2-Methoxy-6-methylbenzoic Acid95
-COOH2-Methoxybenzoic Acidn-BuLi/t-BuOK/THFCH3I2-Methoxy-3-methylbenzoic Acid85
-CONEt2N,N-Diethylbenzamides-BuLi/TMEDA/THF(CH3)2S22-(Methylthio)-N,N-diethylbenzamide96
-OMeAnisolen-BuLi/TMEDA/Hexane(CH3)3SiCl2-(Trimethylsilyl)anisole97
-OMOMMOM-protected Phenolt-BuLi/THF(CH3)2S22-(Methylthio)phenol (after deprotection)85

Note: Yields are isolated yields as reported in the literature. Reaction conditions can influence yields significantly.

Analysis of Directing Group Strength:

Based on extensive studies, a general hierarchy of directing group strength in ortho-lithiation has been established.[1] This hierarchy is crucial for predicting the outcome of reactions on polysubstituted aromatic rings.

Hierarchy of Common Ortho-Directing Groups (Strongest to Weakest):

-O-C(O)NR2 > -CONR2 > -SO2NR2 > -OMOM > -OCH3 > -CH2NR2

The carboxylic acid group, while effective, is generally considered to be of intermediate directing strength.[2] However, its utility is enhanced by its ready availability and the potential for subsequent chemical transformations.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for the directed ortho-lithiation of substrates with directing groups relevant to this comparison.

Protocol 1: Directed ortho-Lithiation of Benzoic Acid

This procedure is a general method for the ortho-functionalization of unprotected benzoic acids.

Materials:

  • Benzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Methyl iodide)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A solution of TMEDA (2.2 equivalents) in anhydrous THF is cooled to -90°C in a Schlenk flask under an inert atmosphere.

  • s-BuLi (2.2 equivalents) is added dropwise to the cooled TMEDA solution, and the mixture is stirred for 15 minutes.

  • A solution of benzoic acid (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature at -90°C.

  • The reaction mixture is stirred at -78°C for 30 minutes to ensure complete lithiation.

  • The electrophile (e.g., methyl iodide, 2.5 equivalents) is added dropwise at -78°C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is acidified with HCl (1M) and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Protocol 2: Directed ortho-Lithiation of N,N-Diethylbenzamide

This protocol outlines the procedure for a strongly directed ortho-lithiation.

Materials:

  • N,N-Diethylbenzamide

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Dimethyl disulfide)

Procedure:

  • To a solution of N,N-diethylbenzamide (1.0 equivalent) and TMEDA (1.2 equivalents) in anhydrous THF at -78°C under an inert atmosphere, s-BuLi (1.2 equivalents) is added dropwise.

  • The resulting deep-red solution is stirred at -78°C for 1 hour.

  • The electrophile (e.g., dimethyl disulfide, 1.5 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78°C.

  • The reaction is warmed to room temperature and quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The product is purified by flash chromatography.

Mandatory Visualization

Diagram 1: General Workflow for Directed ortho-Metalation (DoM)

DoM_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Start Aromatic Substrate with Directing Group (DG) Lithiation Deprotonation with Organolithium Reagent Start->Lithiation Coordination of Li to DG Quench Reaction with Electrophile (E+) Lithiation->Quench Formation of Aryllithium Intermediate Product ortho-Functionalized Product Quench->Product

Caption: A generalized workflow for directed ortho-metalation (DoM).

Diagram 2: Logical Relationship of Directing Group Components in this compound

DG_Components A This compound B Carboxylic Acid (-COOH) A->B Contains C Methoxymethyl Ether (-CH2OCH3) A->C Contains D Directing Group for ortho-Lithiation B->D E Potential for Further Transformation B->E F Ether Oxygen as Coordinating Site C->F

Caption: Functional components of this compound.

Comparative Discussion

The directing ability of a group in DoM is primarily governed by its capacity to coordinate the lithium cation of the organolithium base, thereby acidifying the protons at the ortho positions.

  • N,N-Dialkylamides (-CONR2): These are among the most powerful directing groups due to the strong coordination of the lithium cation by the carbonyl oxygen. This leads to high yields and fast reaction rates.

  • Alkoxy Groups (-OR): The oxygen atom in an alkoxy group can also coordinate with lithium, making it an effective directing group. The methoxy group (-OCH3) is a classic example, providing excellent yields in many cases.

  • Methoxymethyl (MOM) Ether (-OCH2OCH3): The MOM ether is also a competent directing group, with the etheric oxygens participating in lithium coordination. It often serves as a protecting group for phenols that can simultaneously direct ortho-lithiation.

  • Carboxylic Acid (-COOH): The carboxylate formed in situ upon deprotonation of the acidic proton by the organolithium base acts as the directing group. While it is a moderately strong director, its primary advantage lies in its presence in a vast array of commercially available starting materials and its potential for subsequent decarboxylation or other transformations.

Performance of this compound:

In the absence of direct experimental data, the performance of this compound as an ortho-directing group can be inferred from its constituent parts. The primary directing functionality would be the carboxylate group. The methoxymethyl group at the ortho position would likely exert both electronic and steric effects. The ether oxygen of the methoxymethyl group could potentially participate in the coordination of the lithium cation, potentially enhancing the acidity of the C6 proton and favoring lithiation at that position. However, the steric bulk of the methoxymethyl group might hinder the approach of the organolithium base to the C6 position, potentially favoring lithiation at the C2' position if it were unsubstituted.

For this compound, the directing power of the carboxylate would be the dominant factor. The key question is the influence of the ortho methoxymethyl substituent. Based on the high yield obtained for the methylation of 2-methoxybenzoic acid (95% at the 6-position), it is reasonable to predict that this compound would also be an effective substrate for directed ortho-lithiation, likely leading to high yields of the 6-substituted product. The slightly larger size of the methoxymethyl group compared to the methoxy group might have a minor impact on the reaction rate, but the fundamental directing effect of the carboxylate is expected to prevail.

Conclusion

This comparative guide highlights the utility of various ortho-directing groups in directed metalation reactions. While N,N-dialkylamides are exceptionally strong directing groups, the carboxylate functionality offers a versatile and readily accessible alternative. Based on the analysis of structurally related compounds, this compound is anticipated to be a valuable substrate for directed ortho-functionalization, with the carboxylate group effectively directing lithiation to the ortho position. Further experimental investigation is warranted to fully elucidate its performance and expand the toolkit of synthetic chemists in the precise modification of aromatic systems.

References

The Efficacy of 2-(Methoxymethyl)benzoic Acid as a Phthalide Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phthalides, a core structural motif in numerous pharmaceuticals and natural products, relies on efficient and high-yielding synthetic strategies. The choice of precursor is a critical factor that dictates the overall efficiency of the synthesis. This guide provides a comprehensive comparison of the efficacy of 2-(methoxymethyl)benzoic acid as a precursor for phthalide synthesis against common alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound presents itself as a viable, albeit less direct, precursor for phthalide synthesis. Its utility hinges on a two-step sequence involving the deprotection of the methoxymethyl (MOM) ether to reveal the key intermediate, 2-hydroxymethylbenzoic acid, which then undergoes spontaneous or acid-catalyzed cyclization. While this adds a step compared to the direct cyclization of 2-hydroxymethylbenzoic acid, it may offer advantages in multi-step syntheses where the MOM group serves as a protecting group for a hydroxyl functionality.

This guide will demonstrate that while alternatives like 2-hydroxymethylbenzoic acid offer a more direct route with high yields, and phthalic anhydride and phthalimide provide cost-effective starting materials, this compound can be a strategic choice under specific synthetic contexts.

Performance Comparison of Phthalide Precursors

The following table summarizes the performance of this compound (hypothetical two-step process) and its common alternatives in the synthesis of phthalide.

PrecursorReagents/ConditionsReaction TimeYield (%)PurityAdvantagesDisadvantages
This compound 1. Acid (e.g., HCl, TFA) for deprotection2. Acid-catalyzed cyclizationVariable (Deprotection + Cyclization)Estimated >80% (overall)HighUseful when MOM group is a protecting groupTwo-step process, requires deprotection
2-Hydroxymethylbenzoic acidAcid (e.g., HCl)~12 hours≥ 80%[1]HighDirect one-step cyclization, high yieldMay not be suitable for all multi-step syntheses
PhthalimideZn dust, CuSO₄, NaOH, then HClSeveral hours67-71%[2][3]Moderate to HighReadily available, inexpensiveMulti-step reduction and hydrolysis, moderate yield
Phthalic Anhydride1. Ammonia or Urea2. Reduction (e.g., Ni, H₂)Variable65-75% (overall for some routes)Moderate to HighVery inexpensive, widely availableCan require harsh conditions, multi-step process
2-Formylbenzoic acidβ-Keto acids, p-Anisidine~0.5 hoursup to 80%HighRapid synthesis of substituted phthalidesMore complex starting material for unsubstituted phthalide

Experimental Protocols

Detailed methodologies for the synthesis of phthalide from each precursor are provided below.

Protocol 1: Phthalide Synthesis from this compound (Hypothetical Two-Step Procedure)

This protocol is based on general procedures for MOM ether deprotection followed by acid-catalyzed lactonization.

Step 1: Deprotection of this compound

  • Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 15:1 (v/v) mixture of DCM and TFA.

    • Stir the solution at room temperature (25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material (typically 12 hours).

    • Perform an aqueous work-up, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield crude 2-hydroxymethylbenzoic acid.

Step 2: Cyclization to Phthalide

  • Materials: Crude 2-hydroxymethylbenzoic acid from Step 1, concentrated Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the crude 2-hydroxymethylbenzoic acid in a minimal amount of a suitable solvent (e.g., water or toluene).

    • Add a catalytic amount of concentrated HCl to achieve a strongly acidic pH (<1).

    • Stir the mixture at room temperature for approximately 12 hours.

    • Collect the precipitated phthalide by filtration, wash with cold water, and dry to obtain the pure product.

Protocol 2: Phthalide Synthesis from 2-Hydroxymethylbenzoic Acid
  • Materials: 2-Hydroxymethylbenzoic acid, concentrated Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-hydroxymethylbenzoic acid in a suitable solvent or use it neat.[1]

    • Add a catalytic amount of concentrated HCl to achieve a pH < 1.[1]

    • Allow the reaction mixture to stand at room temperature for approximately 12 hours.[1]

    • Monitor the reaction by TLC. The product precipitates as a white solid.[1]

    • Isolate the phthalide by filtration, wash with cold water, and dry. A yield of ≥ 80% can be expected.[1]

Protocol 3: Phthalide Synthesis from Phthalimide
  • Materials: Phthalimide, Zinc dust, Copper sulfate, 20% aqueous Sodium Hydroxide (NaOH), concentrated Hydrochloric acid (HCl).

  • Procedure:

    • Activate zinc dust by stirring with a copper sulfate solution.[2][3]

    • Add 20% aqueous NaOH to the activated zinc dust.[2][3]

    • Cool the mixture to 5°C and slowly add phthalimide, maintaining the temperature below 8°C.[2][3]

    • After stirring, dilute with water and filter.[2][3]

    • Acidify the filtrate with concentrated HCl.[2][3]

    • Boil the acidified mixture for one hour to facilitate the lactonization of the intermediate 2-hydroxymethylbenzoic acid.[2][3]

    • Cool the mixture to allow phthalide to solidify and collect the crude product by filtration. The reported yield is 67-71%.[2][3]

Protocol 4: Phthalimide Synthesis from Phthalic Anhydride (Precursor to Phthalide)

This protocol describes the synthesis of phthalimide, which can then be converted to phthalide as described in Protocol 3.

  • Materials: Phthalic anhydride, 28% aqueous ammonia.

  • Procedure:

    • In a flask, mix phthalic anhydride and 28% aqueous ammonia.[4]

    • Heat the mixture with an air condenser until it is in a state of quiet fusion at about 300°C.[4]

    • Pour the hot reaction mixture into a crock and allow it to cool.[4]

    • The resulting product is practically pure phthalimide with a yield of 95-97%.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows and the logical relationships between the precursors and the final product, phthalide.

G cluster_0 This compound Pathway A This compound B Deprotection (Acidic Conditions) A->B C 2-Hydroxymethylbenzoic Acid B->C D Acid-Catalyzed Cyclization C->D E Phthalide D->E

Fig. 1: Synthetic workflow for phthalide from this compound.

G cluster_1 Alternative Pathways to Phthalide P1 2-Hydroxymethylbenzoic Acid Phthalide Phthalide P1->Phthalide Acid-catalyzed Cyclization P2 Phthalimide P2->Phthalide Reduction & Hydrolysis P3 Phthalic Anhydride P3->Phthalide Ammonolysis & Reduction P4 2-Formylbenzoic Acid P4->Phthalide Condensation & Cyclization

Fig. 2: Overview of alternative precursors for phthalide synthesis.

Conclusion

The efficacy of this compound as a precursor for phthalide is intrinsically linked to its role within a broader synthetic strategy. As a standalone starting material for unsubstituted phthalide, it is less efficient than 2-hydroxymethylbenzoic acid due to the additional deprotection step. However, in a multi-step synthesis where a hydroxyl group requires protection, the use of a MOM ether which is later deprotected to facilitate lactonization can be an elegant and effective approach.

For high-yield, direct synthesis of phthalide, 2-hydroxymethylbenzoic acid remains the precursor of choice. For cost-effective, large-scale production, phthalic anhydride and phthalimide are strong contenders, despite potentially lower yields and more complex procedures. 2-Formylbenzoic acid is particularly advantageous for the rapid synthesis of substituted phthalides.

Researchers and drug development professionals should select the most appropriate precursor based on the specific requirements of their synthetic route, considering factors such as overall yield, step economy, cost, and the need for protecting groups.

References

A Comparative Guide to the Performance of 2-(Methoxymethyl)benzoic Acid and Alternatives in Directed Ortho-Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis. Directed ortho-lithiation stands out as a powerful tool for achieving this precision. This guide provides an objective comparison of the performance of 2-(methoxymethyl)benzoic acid and other commonly employed ortho-directing groups in this critical reaction, supported by experimental data and detailed protocols.

The ability of a substituent to direct lithiation to its ortho-position is paramount for the efficient synthesis of polysubstituted aromatic compounds. This guide focuses on the directed ortho-lithiation of aromatic compounds, a reaction where a directing metalation group (DMG) guides the deprotonation of the adjacent aromatic C-H bond by an organolithium reagent. We will compare the efficacy of the methoxymethyl (-CH₂OCH₃) group, as present in this compound, with other well-established directing groups such as methoxy (-OCH₃) and tertiary amide (-CONR₂).

Quantitative Performance Comparison

The following table summarizes the performance of different ortho-directing groups in directed ortho-lithiation reactions followed by quenching with an electrophile. The data is compiled from various literature sources to provide a comparative overview of isolated yields under optimized conditions.

Directing GroupSubstrateOrganolithium ReagentElectrophileProductYield (%)Reference
-CH₂OCH₃ Benzyl methoxymethyl ethern-BuLi/TMEDA(CH₃)₂CO2-(1-hydroxy-1-methylethyl)benzyl methoxymethyl ether83[1]
-OCH₃ Anisolen-BuLi/TMEDAMeI2-Methylanisole~100 (by GC)[1]
-CON(Et)₂ N,N-Diethylbenzamides-BuLi/TMEDAMeIN,N-Diethyl-2-methylbenzamide97[1]
-COOH 2-Methoxybenzoic acids-BuLi/TMEDAMeI2-Methoxy-6-methylbenzoic acidNot specified[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below to enable reproducibility and further investigation.

General Procedure for Directed Ortho-Lithiation

Materials:

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Organolithium reagent (e.g., n-butyllithium, sec-butyllithium)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Substrate with ortho-directing group

  • Electrophile (e.g., methyl iodide, acetone)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substrate and TMEDA in anhydrous THF at -78 °C under an inert atmosphere, the organolithium reagent is added dropwise.

  • The reaction mixture is stirred at this temperature for a specified time to allow for complete lithiation.

  • The electrophile is then added, and the reaction is stirred for an additional period.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by an appropriate method, such as column chromatography.

Specific Protocol for Ortho-Lithiation of Benzyl Methoxymethyl Ether

Reaction: Benzyl methoxymethyl ether is subjected to directed ortho-lithiation using n-BuLi and TMEDA, followed by quenching with acetone.

Experimental Details:

  • Substrate: Benzyl methoxymethyl ether

  • Reagents: n-Butyllithium (n-BuLi), N,N,N',N'-tetramethylethylenediamine (TMEDA), Acetone

  • Solvent: Anhydrous diethyl ether

  • Temperature: -78 °C to room temperature

  • Reaction Time: Not specified

  • Product: 2-(1-hydroxy-1-methylethyl)benzyl methoxymethyl ether

  • Isolated Yield: 83%[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of directed ortho-lithiation and a general experimental workflow.

Directed_Ortho_Lithiation cluster_substrate Aromatic Substrate cluster_reagent Organolithium Reagent cluster_intermediate Intermediate Complex cluster_product Lithiation and Quench Aromatic Aromatic Ring DMG Directing Metalation Group (DMG) Complex Aromatic-Li Complex Aromatic->Complex Coordination OrthoH ortho-Proton DMG->Complex Coordination OrthoH->Complex Coordination RLi R-Li RLi->Complex Lithiation ortho-Lithiated Aromatic Complex->Lithiation Deprotonation Product ortho-Substituted Product Lithiation->Product Electrophilic Quench Quench Electrophile (E+) Quench->Product

Caption: Mechanism of Directed Ortho-Lithiation.

Experimental_Workflow start Start setup Setup Anhydrous Reaction under Inert Atmosphere start->setup reagents Add Substrate and TMEDA to Solvent setup->reagents cool Cool to -78 °C reagents->cool add_li Add Organolithium Reagent cool->add_li lithiation Stir for Complete Lithiation add_li->lithiation add_e Add Electrophile lithiation->add_e quench Quench Reaction add_e->quench workup Aqueous Workup and Extraction quench->workup purify Purify Product workup->purify end End purify->end

Caption: General Experimental Workflow for Directed Ortho-Lithiation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 2-(Methoxymethyl)benzoic acid. Due to the limited availability of direct cross-validation studies for this specific compound in the public domain, this document leverages validation data from structurally similar compounds, such as 2-Hydroxymethylbenzoic acid and other benzoic acid derivatives. The principles and performance characteristics of these methods are largely transferable and offer a strong foundation for method selection and development for this compound. The primary techniques compared are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Method Performance

The selection of an analytical method is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes typical performance parameters for HPLC-UV and GC-MS, based on data from benzoic acid and its derivatives, to facilitate a comparative overview.

Table 1: Comparison of Typical Validation Parameters for Relevant Analytical Methods

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity Range 1 - 500 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.42 - 0.5 µg/mL[1][2]~0.05 µg/mL[1]
Limit of Quantification (LOQ) ~1.14 - 1.5 µg/mL[1][2]~0.15 µg/mL[1]
Accuracy (% Recovery) 85.6 - 102.0%[2]95 - 105%[1]
Precision (%RSD) < 2%[1]< 10%[1]
Sample Throughput Moderate to HighLow to Moderate[1]
Primary Application Purity testing, routine quantification in simple matrices.Trace analysis, identification in complex matrices.

Note: Data presented is based on typical performance for benzoic acid and its derivatives and serves as a representative guide.[1]

Experimental Protocols

Detailed methodologies for HPLC and GC-MS are provided below. These protocols are based on established methods for related benzoic acid compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk materials and pharmaceutical formulations.

  • Instrumentation : A standard HPLC system equipped with a UV detector, pump, and autosampler.[3]

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile or methanol. A typical starting ratio would be 60:40 aqueous to organic.[3]

  • Flow Rate : A standard flow rate is 1.0 mL/min.[3]

  • Detection : UV detection at a wavelength around 230-254 nm.[1][3]

  • Sample Preparation :

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for identifying and quantifying trace amounts of this compound, especially in complex matrices. A derivatization step is necessary to increase the volatility of the benzoic acid derivative.[1]

  • Instrumentation : A GC system coupled with a mass spectrometer, typically with an electron ionization (EI) source.[1]

  • Derivatization (Silylation) :

    • Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dried sample.[1][3]

    • Heat the mixture at 60-70 °C for approximately 30 minutes to ensure the reaction is complete.[1][3]

  • Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable.[1]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

  • Temperature Program :

    • Initial oven temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.[1]

  • Mass Spectrometry :

    • Injector Temperature: 250 °C.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Mass Range: Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.[1]

  • Sample Preparation :

    • Perform a liquid-liquid extraction (LLE) of the sample. For acidic compounds, this often involves acidifying the aqueous sample and extracting with an organic solvent like ethyl acetate.

    • Proceed with the derivatization step as described above.

Mandatory Visualization

The following diagrams illustrate the general workflows and decision-making processes involved in the analysis of this compound.

start Start: Sample containing This compound prep Sample Preparation (Extraction / Dilution) start->prep hplc_decision Purity / Assay in Simple Matrix? prep->hplc_decision gcms_decision Trace Analysis in Complex Matrix? hplc_decision->gcms_decision No hplc_analysis HPLC-UV Analysis hplc_decision->hplc_analysis Yes derivatization Derivatization (e.g., Silylation) gcms_decision->derivatization Yes data_hplc Data Analysis: Quantification vs. Standard hplc_analysis->data_hplc gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_gcms Data Analysis: Quantification & Spectral ID gcms_analysis->data_gcms end End: Report Results data_hplc->end data_gcms->end

Caption: Logical guide for selecting an analytical method.

start Sample Weighing & Dissolution extraction Liquid-Liquid or Solid-Phase Extraction start->extraction If complex matrix filtration Filtration (0.45 µm filter) start->filtration If simple matrix derivatization Derivatization Step (Required for GC) extraction->derivatization derivatization->filtration injection Chromatographic Injection (HPLC or GC) filtration->injection separation Separation on Analytical Column injection->separation detection Detection (UV or MS) separation->detection analysis Data Acquisition & Analysis detection->analysis

Caption: General experimental workflow for analysis.

References

Cost-benefit analysis of different 2-(Methoxymethyl)benzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of specialized aromatic carboxylic acids is a frequent challenge. 2-(Methoxymethyl)benzoic acid, a valuable building block, is no exception. This guide provides a comparative analysis of four potential synthetic routes to this compound, offering a cost-benefit analysis based on reagent costs, reaction yields, and overall process complexity. Detailed experimental protocols are provided to facilitate laboratory application.

Comparison of Synthetic Methodologies

Four plausible synthetic strategies for this compound are evaluated:

  • Method 1: Williamson Ether Synthesis. This classic approach involves the nucleophilic substitution of a halide by a methoxide ion.

  • Method 2: Side-Chain Bromination and Substitution. This route begins with the radical bromination of a methyl group, followed by substitution with methoxide and subsequent oxidation.

  • Method 3: Grignard Reaction. This organometallic approach utilizes the reaction of a Grignard reagent with carbon dioxide.

  • Method 4: Oxidation of a Methoxy Precursor. This method involves the direct oxidation of a methoxy-substituted toluene derivative.

A summary of the key quantitative parameters for each method is presented in the table below.

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Side-Chain Bromination & SubstitutionMethod 3: Grignard ReactionMethod 4: Oxidation
Starting Material 2-(Chloromethyl)benzoic acidMethyl 2-methylbenzoate2-Methoxybenzyl chloride2-Methoxymethyltoluene
Key Reagents Sodium methoxide, MethanolN-Bromosuccinimide, Benzoyl peroxide, Sodium methoxide, NaOH, HClMagnesium turnings, Dry Ice (CO2), Diethyl ether, HClPotassium permanganate, NaOH, HCl
Number of Steps 1321
Reported/Estimated Yield High (estimated)Moderate (multi-step)Up to 82% (for similar reactions)~32% (for similar reactions)[1]
Reaction Time 1-2 hours4-6 hours (total)2-4 hours2.5-3 hours
Reaction Temperature RefluxReflux / Room Temperature0°C to RefluxReflux
Estimated Reagent Cost per Mole of Product ModerateHighLow to ModerateLow

Experimental Protocols

Method 1: Williamson Ether Synthesis from 2-(Chloromethyl)benzoic acid

This method is based on the well-established Williamson ether synthesis, a reliable method for forming ethers.[2][3][4][5][6]

Procedure:

  • Dissolve 2-(chloromethyl)benzoic acid in an excess of methanol.

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and neutralize it with dilute hydrochloric acid.

  • The product is then extracted with an organic solvent, and the solvent is evaporated to yield crude this compound.

  • Purification can be achieved by recrystallization.

Method 2: Side-Chain Bromination of Methyl 2-methylbenzoate, Methoxylation, and Hydrolysis

This multi-step synthesis involves the initial formation of a benzylic bromide, which is then converted to the methoxy ether before hydrolysis of the ester.

Procedure:

  • Bromination: Reflux a solution of methyl 2-methylbenzoate, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride for 1-2 hours.

  • Cool the reaction mixture, filter off the succinimide, and wash the filtrate.

  • Methoxylation: Treat the resulting methyl 2-(bromomethyl)benzoate with a solution of sodium methoxide in methanol at room temperature for 2-3 hours.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide to the reaction mixture and reflux for 1 hour to hydrolyze the ester.[3]

  • Cool the mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter, wash with cold water, and dry the purified this compound.

Method 3: Grignard Reaction of 2-Methoxybenzyl chloride with Carbon Dioxide

This method involves the formation of a Grignard reagent followed by its reaction with carbon dioxide to form the carboxylic acid.[7][8][9]

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react magnesium turnings with 2-methoxybenzyl chloride in anhydrous diethyl ether to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine.

  • Once the reaction is complete, cool the Grignard solution in an ice bath.

  • Carboxylation: Slowly add crushed dry ice (solid carbon dioxide) to the vigorously stirred Grignard reagent solution.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Method 4: Oxidation of 2-Methoxymethyltoluene

This direct oxidation route utilizes a strong oxidizing agent to convert the methyl group of the side chain to a carboxylic acid.[1][10]

Procedure:

  • To a solution of 2-methoxymethyltoluene in a suitable solvent, add an aqueous solution of potassium permanganate.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction for the disappearance of the purple permanganate color.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.

Cost-Benefit Analysis

Method 1 (Williamson Ether Synthesis): This one-step method is potentially high-yielding and straightforward. However, the cost and availability of the starting material, 2-(chloromethyl)benzoic acid, are crucial factors that may limit its cost-effectiveness for large-scale synthesis.

Method 2 (Side-Chain Bromination and Substitution): While this route starts from a relatively inexpensive material (methyl 2-methylbenzoate), it involves multiple steps which can lower the overall yield. The use of N-bromosuccinimide and a radical initiator adds to the reagent cost. This method may be suitable for small-scale laboratory synthesis where the starting material for other routes is unavailable.

Method 3 (Grignard Reaction): This method offers a potentially high yield and utilizes readily available and low-cost reagents such as magnesium and dry ice. The primary cost driver for this route is the starting material, 2-methoxybenzyl chloride. The procedure requires anhydrous conditions and careful handling of the reactive Grignard reagent.

Method 4 (Oxidation): This is a direct, one-step method with a low-cost oxidizing agent. However, the reported yields for similar reactions are often moderate, and the work-up to remove manganese dioxide can be cumbersome. The cost of the starting material, 2-methoxymethyltoluene, will significantly influence the overall economic viability of this route.

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_0 Method 1: Williamson Ether Synthesis cluster_1 Method 2: Side-Chain Bromination & Substitution cluster_2 Method 3: Grignard Reaction cluster_3 Method 4: Oxidation M1_Start 2-(Chloromethyl)benzoic acid M1_Product This compound M1_Start->M1_Product 1 Step M1_Reagent Sodium Methoxide M1_Reagent->M1_Product M2_Start Methyl 2-methylbenzoate M2_Inter1 Methyl 2-(bromomethyl)benzoate M2_Start->M2_Inter1 Bromination M2_Inter2 Methyl 2-(methoxymethyl)benzoate M2_Inter1->M2_Inter2 Methoxylation M2_Product This compound M2_Inter2->M2_Product Hydrolysis M3_Start 2-Methoxybenzyl chloride M3_Inter Grignard Reagent M3_Start->M3_Inter Mg, Ether M3_Product This compound M3_Inter->M3_Product M3_Reagent CO2 (Dry Ice) M3_Reagent->M3_Product M4_Start 2-Methoxymethyltoluene M4_Product This compound M4_Start->M4_Product 1 Step M4_Reagent KMnO4 M4_Reagent->M4_Product

Caption: Comparative workflow of the four proposed synthesis routes for this compound.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For large-scale production where cost is a primary concern, the Grignard reaction (Method 3) and direct oxidation (Method 4) are attractive options due to the use of inexpensive reagents, provided the respective starting materials are accessible at a reasonable price. For smaller, laboratory-scale syntheses, the Williamson ether synthesis (Method 1) offers a direct and potentially high-yielding route, while the multi-step bromination/substitution pathway (Method 2) provides an alternative when other precursors are unavailable. Researchers should carefully evaluate these factors to select the most appropriate method for their specific needs.

References

Spectroscopic comparison of 2-(Methoxymethyl)benzoic acid and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a foundational aspect of chemical analysis and quality control. This guide provides a comparative overview of the spectroscopic characteristics of 2-(Methoxymethyl)benzoic acid, 3-(Methoxymethyl)benzoic acid, and 4-(Methoxymethyl)benzoic acid. Due to the limited availability of public experimental spectral data for these specific compounds, this guide will focus on the predicted spectroscopic features based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The three positional isomers share the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ), but differ in the substitution pattern of the methoxymethyl and carboxyl groups on the benzene ring.[1] This seemingly minor structural variance gives rise to distinct spectroscopic fingerprints that allow for their unambiguous differentiation. This guide will delineate these expected differences to aid in the characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for the three isomers of (methoxymethyl)benzoic acid. These predictions are based on standard chemical shift values, correlation tables, and known fragmentation patterns of similar organic molecules.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentThis compound (δ, ppm)3-(Methoxymethyl)benzoic acid (δ, ppm)4-(Methoxymethyl)benzoic acid (δ, ppm)
Carboxylic Acid (-COOH)~10.5 - 13.0 (broad s)~10.5 - 13.0 (broad s)~10.5 - 13.0 (broad s)
Aromatic (Ar-H)~7.3 - 8.1 (m)~7.4 - 7.9 (m)~7.4 (d), ~8.0 (d)
Methylene (-CH₂-)~4.8 (s)~4.5 (s)~4.5 (s)
Methoxy (-OCH₃)~3.4 (s)~3.4 (s)~3.4 (s)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentThis compound (δ, ppm)3-(Methoxymethyl)benzoic acid (δ, ppm)4-(Methoxymethyl)benzoic acid (δ, ppm)
Carbonyl (C=O)~171~172~172
Aromatic (Ar-C)~127 - 140~128 - 138~128 - 142
Methylene (-CH₂-)~70~74~74
Methoxy (-OCH₃)~58~58~58

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound3-(Methoxymethyl)benzoic acid4-(Methoxymethyl)benzoic acid
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)3300 - 2500 (broad)3300 - 2500 (broad)
C-H Stretch (Aromatic)3100 - 30003100 - 30003100 - 3000
C-H Stretch (Aliphatic)3000 - 28503000 - 28503000 - 2850
C=O Stretch (Carboxylic Acid)~1700~1700~1700
C=C Stretch (Aromatic)~1600, ~1480~1600, ~1480~1600, ~1480
C-O Stretch (Ether & Acid)~1250, ~1100~1250, ~1100~1250, ~1100
C-H Out-of-plane Bending~750 (ortho)~800, ~750 (meta)~830 (para)

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

FragmentationThis compound3-(Methoxymethyl)benzoic acid4-(Methoxymethyl)benzoic acid
[M]+•166166166
[M-OCH₃]+135135135
[M-CH₂OCH₃]+121121121
[M-COOH]+121121121
[C₇H₇O]+107107107

Experimental Workflow and Data Interpretation

The differentiation of the (methoxymethyl)benzoic acid isomers relies on a systematic spectroscopic analysis. The following workflow outlines the logical progression of experiments and data interpretation.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Isomer Mixture or Unknown Isomer MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS_data Molecular Ion Peak (m/z = 166) Fragmentation Pattern MS->MS_data Provides IR_data Functional Groups (COOH, C-O-C) Fingerprint Region (C-H Bending) IR->IR_data Provides NMR_data ¹H & ¹³C Chemical Shifts Splitting Patterns & Integration NMR->NMR_data Provides Isomer_2 This compound MS_data->Isomer_2 Confirms Molecular Formula Isomer_3 3-(Methoxymethyl)benzoic acid MS_data->Isomer_3 Confirms Molecular Formula Isomer_4 4-(Methoxymethyl)benzoic acid MS_data->Isomer_4 Confirms Molecular Formula IR_data->Isomer_2 Differentiates Substitution Pattern IR_data->Isomer_3 Differentiates Substitution Pattern IR_data->Isomer_4 Differentiates Substitution Pattern NMR_data->Isomer_2 Definitive Structure Elucidation NMR_data->Isomer_3 Definitive Structure Elucidation NMR_data->Isomer_4 Definitive Structure Elucidation

Caption: A logical workflow for the spectroscopic differentiation of (methoxymethyl)benzoic acid isomers.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like the isomers of (methoxymethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

  • Instrumentation : A high-field NMR spectrometer, typically with a proton frequency of 300 MHz or higher, is used.

  • ¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired to provide a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Sample) :

    • KBr Pellet : A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum (of the empty sample holder or pure KBr) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : For thermally stable and volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. Direct infusion via a syringe pump is another option.

  • Ionization : Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : An ion detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

References

Comparative Biological Activity of 2-(Methoxymethyl)benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel chemical scaffolds is paramount for the advancement of new therapeutic agents. This guide provides a comparative analysis of the biological activity of a series of 2-(methoxymethyl)benzoic acid derivatives, focusing on their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity.

While direct comparative studies on a broad range of this compound derivatives are limited in publicly available literature, a comprehensive study on the closely related 2-ethoxy-4-(methoxymethyl)benzamide analogs provides valuable insights into the SAR of this class of compounds. This guide leverages that data to present a comparative overview, supplemented with detailed experimental protocols and relevant signaling pathway diagrams.

Comparative Efficacy as PTP1B Inhibitors

A series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below, providing a clear comparison of their potency.[1]

Compound IDR Group (Substitution on Benzamide Nitrogen)PTP1B IC50 (μM)Selectivity over TCPTP (fold)
10a H0.98>10
10b Methyl0.45>22
10c Ethyl0.33>30
10d Propyl0.21>47
10e Isopropyl0.18>55
10f Butyl0.15>66
10g Cyclopropyl0.25>40
10h Cyclobutyl0.12>83
10i Cyclopentyl0.10>100
10j Cyclohexyl0.09>111
10k Phenyl0.28>35
10l Benzyl0.16>62
10m 4-Fluorobenzyl0.0732

Data sourced from a study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives as PTP1B inhibitors.[1]

Structure-Activity Relationship (SAR) Summary:

  • Effect of N-Substitution: The nature of the substituent on the benzamide nitrogen plays a crucial role in PTP1B inhibitory activity. Unsubstituted benzamide (10a) showed the lowest potency.

  • Alkyl Substituents: Increasing the length of the linear alkyl chain from methyl to butyl (10b-10f) resulted in a progressive increase in potency.

  • Cycloalkyl Substituents: Cycloalkyl groups (10g-10j) were generally more potent than linear alkyl groups, with the cyclohexyl derivative (10j) being one of the most active compounds.

  • Aromatic Substituents: Phenyl (10k) and benzyl (10l) substitutions also conferred good activity. The introduction of a fluorine atom at the para-position of the benzyl ring (10m) led to the most potent compound in the series.[1]

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[2][3]

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (or citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.[2]

  • p-Nitrophenyl phosphate (pNPP) solution (2 mM in assay buffer)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1-2%.

  • Assay Reaction: In a 96-well plate, add 20 μL of the PTP1B enzyme solution (e.g., 1 μg/mL) to 10 μL of the test compound solution.[3]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 40 μL of the pNPP substrate solution to each well to start the enzymatic reaction.[3]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance corresponds to the amount of p-nitrophenol produced.[2]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the compounds against a cell line (e.g., HepG2).[4]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathway and Experimental Workflow Diagrams

PTP1B in the Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1). Inhibition of PTP1B enhances insulin sensitivity.[2][5]

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor 2-(Methoxymethyl)benzoic acid derivative Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow for PTP1B Inhibitor Screening

The general workflow for identifying and characterizing PTP1B inhibitors involves a primary enzymatic assay followed by cellular assays to assess cytotoxicity and efficacy in a more biologically relevant context.

PTP1B_Inhibitor_Screening_Workflow Start Compound Library Assay In Vitro PTP1B Enzymatic Assay (pNPP) Start->Assay IC50 Determine IC50 Values Assay->IC50 Cytotoxicity Cell Viability Assay (e.g., MTT) IC50->Cytotoxicity Cellular_Activity Cellular Glucose Uptake Assay Cytotoxicity->Cellular_Activity Lead Lead Compound(s) Cellular_Activity->Lead

Caption: Workflow for PTP1B inhibitor screening and evaluation.

References

A Comparative Guide to Catalysts for the Intramolecular Cyclization of 2-(Methoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of 2-(methoxymethyl)benzoic acid and its derivatives is a critical transformation for the synthesis of phthalides, a structural motif present in many biologically active compounds and natural products. The selection of an appropriate catalyst is paramount for achieving high yields and selectivity in this lactonization reaction. This guide provides an objective comparison of various catalytic systems applicable to this transformation, supported by experimental data from related reactions involving 2-alkyl and 2-arylbenzoic acids.

Performance Comparison of Catalytic Systems

While direct head-to-head comparison studies on this compound are limited in publicly available literature, data from analogous transformations of 2-substituted benzoic acids provide valuable insights into catalyst performance. The following table summarizes the efficacy of different catalytic approaches for phthalide synthesis.

Catalytic SystemCatalyst/ReagentsSubstrate ScopeTypical YieldReaction ConditionsAdvantagesDisadvantages
Electrochemical Graphite anode, n-Bu4NClO42-Alkylbenzoic acidsUp to 92%[1]DCM/HFIP, Room Temp.[1]Atom-economical, metal-free, mild conditions.[1]Requires specialized electrochemical setup.
Palladium-Catalyzed Pd(OAc)2, Ligand (e.g., propan-2-one O-(p-tolylcarbamoyl) oxime), Ag2CO3Benzoic acids, Phenylacetic acidsModerate to Excellent[2]HFIP, 110 °C[3]High functional group tolerance, potential for asymmetric synthesis.Requires expensive metal catalyst and ligands, high temperatures.
Rhodium-Catalyzed [(COD)RhCl]2, Cu(OAc)2·H2OBenzoic acids, AlkenesGood to Excellent[4]Toluene, 100 °CEfficient for annulative coupling to form 3-substituted phthalides.[4]Requires a cocatalyst/oxidant.
Ruthenium-Catalyzed [RuCl2(p-cymene)]2, Cu(OAc)2·H2OBenzoic acids, AlkenesGood to Excellent[4]PEG-400/WaterCatalyst can be recycled.[4]Requires a cocatalyst/oxidant.
Photocatalytic [Acr+-Mes], (NH4)2S2O82-Arylbenzoic acidsGood (53-87%)[5][6]CH3CN/H2O, Room Temp., Blue LEDs[5][6]Metal-free, environmentally benign, mild conditions.[5][6]May require specific photocatalyst and oxidant.
Acid-Catalyzed Concentrated HCl2-Hydroxymethyl benzoic acid≥ 80%[7]Room Temperature[7]Simple, readily available catalyst.Limited to specific substrates, may not be suitable for sensitive functional groups.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate experimental design and execution.

Electrochemical C(sp³)–H Lactonization of 2-Alkylbenzoic Acids

This protocol describes a direct electrochemical method for the synthesis of phthalides.[1]

Materials:

  • 2-Alkylbenzoic acid (substrate)

  • Dichloromethane (DCM)

  • Hexafluoroisopropanol (HFIP)

  • n-Bu4NClO4 (electrolyte)

  • Graphite anode

  • Platinum cathode

  • Undivided electrochemical cell

Procedure:

  • To an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, add the 2-alkylbenzoic acid (0.5 mmol), n-Bu4NClO4 (0.5 mmol), DCM (5 mL), and HFIP (1 mL).

  • Stir the mixture at room temperature.

  • Apply a constant current of 10 mA.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired phthalide.

Palladium-Catalyzed Intramolecular Lactonization

This method employs a palladium catalyst for the C-H activation and subsequent lactonization.[2][3]

Materials:

  • 2-Alkylbenzoic acid (substrate)

  • Pd(OAc)2 (Palladium(II) acetate)

  • Ligand (e.g., propan-2-one O-(p-tolylcarbamoyl) oxime)

  • Ag2CO3 (Silver(I) carbonate)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • In a sealed reaction vessel, combine the 2-alkylbenzoic acid (0.1 mmol), Pd(OAc)2 (10 mol%), the ligand (12 mol%), and Ag2CO3 (2.0 equiv.).

  • Add HFIP (1.0 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture to 110 °C.

  • Stir for the required reaction time (typically 15 hours).

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Photocatalytic Dehydrogenative Lactonization

This protocol utilizes a metal-free photocatalytic system for the cyclization.[5][6]

Materials:

  • 2-Arylbenzoic acid (substrate)

  • 9-Mesityl-10-methylacridinium perchlorate ([Acr+-Mes]) (photocatalyst)

  • Ammonium persulfate ((NH4)2S2O8) (oxidant)

  • Acetonitrile (CH3CN)

  • Water

Procedure:

  • In a reaction tube, dissolve the 2-arylbenzoic acid (0.2 mmol) in a 4:1 mixture of CH3CN/H2O (2 mL).

  • Add the photocatalyst [Acr+-Mes] (1-2 mol%) and (NH4)2S2O8 (2.0 equiv.).

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

  • Seal the tube and place it in front of a blue LED lamp.

  • Irradiate the mixture at room temperature with stirring for the specified time (e.g., 24-48 hours).

  • Monitor the reaction by TLC.

  • After completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle for the synthesis of phthalides from 2-substituted benzoic acids.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Substrate, Catalyst, Solvent, & Additives start->reagents setup Assemble Reaction Apparatus reagents->setup reaction Apply Energy (Heat, Light, or Electricity) setup->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extract Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for catalytic lactonization.

catalytic_cycle catalyst Active Catalyst [M] intermediate1 Substrate-Catalyst Complex catalyst->intermediate1 + Substrate substrate This compound substrate->intermediate1 intermediate2 C-H Activation/ Cyclization Intermediate intermediate1->intermediate2 Intramolecular C-H Activation/ Cyclization intermediate2->catalyst Regeneration product Phthalide Product intermediate2->product - Catalyst

Caption: A simplified catalytic cycle for phthalide synthesis.

References

Safety Operating Guide

Proper Disposal of 2-(Methoxymethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Methoxymethyl)benzoic acid was located. The following guidance is based on the safety data for the closely related compound, 2-Methoxybenzoic acid, and general principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The proper disposal of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Hazard and Safety Information

Based on data for the analogous compound, 2-Methoxybenzoic acid, this substance is anticipated to be a skin, eye, and respiratory irritant.[1][2][3][4] Adherence to appropriate safety protocols is crucial.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is necessary.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound, 2-Methoxybenzoic acid. This information should be used as a conservative proxy for this compound in the absence of specific data.

PropertyValue (for 2-Methoxybenzoic acid)
CAS Number 579-75-9[1][3]
Molecular Formula C₈H₈O₃[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2A, STOT SE 3 (May cause respiratory irritation)[1]
NFPA Health Hazard 2 - Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[1]
NFPA Fire Hazard 0 - Materials that will not burn.[1]
NFPA Reactivity 0 - Normally stable, even under fire exposure conditions, and are not reactive with water.[1]

Experimental Protocols for Disposal

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound, along with contaminated items like weighing paper or spatulas, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless permitted by your institution's waste management plan.

  • Contaminated Labware: Decontaminate glassware and other lab materials that have come into contact with the chemical. If decontamination is not feasible, they should be disposed of as hazardous waste.

2. Spill Management:

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite.

  • Carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1][2]

  • Decontaminate the spill area and all equipment used for cleanup.

  • Prevent the spilled material from entering drains or waterways.[2]

3. Disposal Methodology:

The primary recommended disposal method for this compound is through a licensed and approved waste disposal contractor.[3] The most common procedure is incineration in a facility equipped with an afterburner and scrubber.[1]

  • Do not dispose of this chemical down the drain.

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name.

  • Store waste in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Contact your institution's EHS department to arrange for pickup and disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_storage_disposal Storage and Disposal start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid (Solutions containing the chemical) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware package_solid Place in labeled, sealed hazardous waste container solid_waste->package_solid store Store in designated Satellite Accumulation Area package_solid->store package_liquid Collect in separate, labeled, sealed liquid waste container liquid_waste->package_liquid package_liquid->store decontaminate Decontaminate if feasible labware->decontaminate dispose_as_solid Dispose as Solid Waste decontaminate->dispose_as_solid No clean_labware Clean and Reuse decontaminate->clean_labware Yes dispose_as_solid->package_solid contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision-making workflow for the disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.